Product packaging for Butyl acid phosphate(Cat. No.:CAS No. 12788-93-1)

Butyl acid phosphate

Cat. No.: B225604
CAS No.: 12788-93-1
M. Wt: 172.12 g/mol
InChI Key: FJTUUPVRIANHEX-UHFFFAOYSA-N
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Description

Butyl acid phosphate is an organophosphate compound of significant value in industrial and materials science research. Its primary utility lies in its dual functionality as a catalyst and a surfactant or dispersant. Researchers leverage its catalytic properties to accelerate esterification reactions and the curing processes of various resins and coatings, including polyurethanes (PU) and polyvinyl chloride (PVC) . As a reactive component, it serves as a polymerizing agent and is integral in the development of specialized detergents, antistatic agents, and corrosion inhibitors . In application-oriented studies, this compound functions as an effective wetting agent and dispersant. It contributes to the formulation of textile lubricants, metalworking fluids where it acts as an anti-wear agent, and industrial cleaning agents . Its role in solder fluxes and tanning chemicals further demonstrates its versatility across diverse chemical processing applications . This combination of catalytic and surface-active characteristics makes this compound a compound of interest for developing and optimizing a wide array of industrial processes and functional chemical products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11O4P B225604 Butyl acid phosphate CAS No. 12788-93-1

Properties

CAS No.

12788-93-1

Molecular Formula

C4H11O4P

Molecular Weight

172.12 g/mol

IUPAC Name

butan-1-ol;phosphoric acid

InChI

InChI=1S/C4H10O.H3O4P/c1-2-3-4-5;1-5(2,3)4/h5H,2-4H2,1H3;(H3,1,2,3,4)

InChI Key

FJTUUPVRIANHEX-UHFFFAOYSA-N

SMILES

CCCCO.OP(=O)(O)O

Canonical SMILES

CCCCO.OP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Butyl Acid Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl acid phosphate (BAP) is a versatile organophosphate compound widely utilized across various industrial and research sectors. It typically exists as a mixture of mono-butyl phosphate (MBP) and di-butyl phosphate (DBP), which dictates its overall properties.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of this compound.

Core Physicochemical Properties

The fundamental characteristics of this compound are determined by its molecular structure and the relative proportions of its mono- and di-ester forms. The general CAS number for the mixture is 12788-93-1.[3][4]

Table 1: Chemical Identity and Structural Properties

PropertyMono-butyl Phosphate (MBP)Di-butyl Phosphate (DBP)Typical Mixture
CAS Number 1623-15-0[5][6]107-66-4[5][7][8]12788-93-1[3][4]
Molecular Formula C4H11O4P[6][9]C8H19O4P[7][8][9]C4H10O.xH3O4P[3][4]
Molecular Weight 154.10 g/mol [6]210.21 g/mol [7][8]~172.12 g/mol [3][4][10]
Appearance Liquid[6]Pale-amber to brown, odorless liquid[7][8]Clear, colorless to white liquid or powder[1][3][10][11]

Table 2: Key Physicochemical Data

PropertyValueNotes and Conditions
Melting Point -13 °C (DBP)[7][12]The mixture may present as a powder with a melting point of 152-156°C.[3]
Boiling Point 160-162 °C @ 15 Torr (Mixture)[3]DBP decomposes at its boiling point under atmospheric pressure.[7][8]
Density / Specific Gravity 1.120 - 1.125 g/cm³ @ 25°C (Mixture)[1]For DBP, the density is approximately 1.06 g/mL at 20°C.[7][8][12]
Solubility Water: Practically insoluble to moderately soluble.[3][9][10]DBP has a reported solubility of 18 g/L at 20°C.[7][8] The mixture is soluble in methanol and N,N-Dimethylformamide.[3]
pKa ~0.88 - 1.53 (DBP)[7][8]This value indicates that dibutyl phosphate is a moderately strong acid.
LogP (Octanol/Water) -0.9 to 0.9Varies with the ester form; DBP has a log Pow of -0.9.[5]
Flash Point ~110 °C (230 °F) (Mixture)[1][11]DBP has a higher flash point of 188°C.[7][12]
Vapor Pressure 8.52 mmHg @ 25°C (Mixture)[4]

Stability and Reactivity

This compound is stable under normal storage conditions.[5] However, its reactivity profile is crucial for safe handling and application.

  • Incompatibilities: It is incompatible with strong bases and strong oxidizing agents.[5][7] Contact with alkaline materials can cause vigorous exothermic reactions.[7]

  • Corrosivity: As an acidic compound, it is corrosive to metals and tissues.[9][10] Reactions with metals can liberate flammable hydrogen gas.[7]

  • Hydrolysis: The ester linkages are susceptible to hydrolysis, a reaction catalyzed by both acids and bases. This process cleaves the butyl groups, sequentially forming dibutyl phosphate (from tributyl phosphate), monobutyl phosphate, and ultimately phosphoric acid.[13] This degradation is accelerated at higher temperatures.

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis Steps cluster_catalysts Catalysts TBP Tributyl Phosphate DBP Dibutyl Phosphate (DBP) TBP->DBP - Butanol MBP Monobutyl Phosphate (MBP) DBP->MBP - Butanol PA Phosphoric Acid MBP->PA - Butanol Acid H+ Base OH- Heat Δ

Caption: Hydrolysis pathway of phosphate esters.

Experimental Protocols

A general method for preparing alkyl phosphates involves the reaction of an alcohol with phosphorus oxychloride in the presence of a base like pyridine to neutralize the HCl byproduct.[14][15]

Methodology:

  • Preparation: Dry n-butyl alcohol, pyridine, and a solvent like benzene are added to a four-necked flask equipped with a stirrer, condenser, dropping funnel, and thermometer.

  • Cooling: The flask is cooled in an ice-salt bath to a temperature of -5°C.

  • Reactant Addition: Freshly distilled phosphorus oxychloride is added dropwise while maintaining the reaction temperature below 10°C with efficient stirring.

  • Reflux: After the addition is complete, the mixture is slowly heated and refluxed for several hours to ensure the reaction goes to completion.

  • Workup: The mixture is cooled, and water is added to dissolve the pyridine hydrochloride salt. The organic layer is separated.

  • Purification: The organic layer is washed with water until neutral and then dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed via distillation under reduced pressure.

  • Final Distillation: The final product, butyl phosphate, is collected by vacuum distillation at the appropriate temperature and pressure (e.g., 160-162°/15 mm Hg).[14]

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Steps cluster_purification Purification R1 n-Butanol + Pyridine + Benzene in Reaction Flask S1 1. Cool to -5°C R1->S1 R2 Phosphorus Oxychloride (in dropping funnel) S2 2. Add POCl3 dropwise (T < 10°C) R2->S2 S1->S2 S3 3. Heat to Reflux (2 hrs) S2->S3 P1 4. Cool & Quench with H2O S3->P1 P2 5. Separate Organic Layer P1->P2 P3 6. Wash & Dry P2->P3 P4 7. Vacuum Distillation P3->P4 Product Pure Butyl Phosphate P4->Product

Caption: Workflow for the synthesis of butyl phosphate.

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantitative analysis of butyl phosphate. A reverse-phase method is commonly employed.

Methodology:

  • Standard Preparation: A stock solution of a butyl phosphate standard is prepared by accurately weighing the standard and dissolving it in the mobile phase or a suitable solvent. A series of calibration standards are prepared by serial dilution.

  • Sample Preparation: The sample containing butyl phosphate is dissolved in the mobile phase, filtered through a 0.45 µm membrane filter to remove particulates, and placed in an HPLC vial.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[16]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is common.[16][17]

    • Flow Rate: A typical flow rate is between 0.5 - 1.0 mL/min.[16][18]

    • Detection: As butyl phosphate lacks a strong chromophore, a Refractive Index (RI) detector is effective for its direct determination in aqueous solutions.[19][20] Alternatively, UV detection at a low wavelength (~205-210 nm) can be used.[16][18]

    • Column Temperature: Maintained at a constant temperature (e.g., 20-40°C) to ensure reproducible retention times.[16][18]

  • Analysis: The standards and samples are injected into the HPLC system. The peak area of butyl phosphate is measured and used to construct a calibration curve, from which the concentration in the unknown samples is determined.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep1 Dissolve Sample in Mobile Phase Prep2 Filter (0.45 µm) Prep1->Prep2 H1 Autosampler (Inject Sample) Prep2->H1 Prep3 Prepare Calibration Standards Prep3->Prep2 H3 C18 Column H1->H3 H2 Pump (Mobile Phase) H2->H3 H4 Detector (e.g., RI or UV) H3->H4 A1 Acquire Chromatogram H4->A1 A2 Integrate Peak Area A1->A2 A3 Generate Calibration Curve & Quantify A2->A3 Result Concentration of Butyl Phosphate A3->Result

Caption: General workflow for HPLC analysis.

Acid-Base Properties and Dissociation

The acidic nature of this compound is one of its most important chemical characteristics. The pKa value of the phosphate group determines its protonation state at a given pH. For dibutyl phosphate, with a pKa around 1.5, it will be predominantly deprotonated in most biological and neutral aqueous systems.[7][8] Monobutyl phosphate has two acidic protons with different pKa values. Understanding this relationship is critical for applications in buffers, formulation, and biological systems.

pKa_Deprotonation Protonation State of Monobutyl Phosphate vs. pH cluster_conditions pH Conditions State1 RO-P(O)(OH)2 (Fully Protonated) State2 [RO-P(O)(OH)O]- (Singly Deprotonated) State1->State2 + OH- / - H2O State3 [RO-P(O)O2]2- (Doubly Deprotonated) State2->State3 + OH- / - H2O C1 pH < pKa1 C2 pKa1 < pH < pKa2 C3 pH > pKa2

Caption: Deprotonation states of monobutyl phosphate.

References

butyl acid phosphate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyl Acid Phosphate for Researchers and Scientists

Introduction

This compound is a versatile chemical compound widely utilized in various industrial and research applications. It typically exists as a mixture of mono-n-butyl phosphate and di-n-butyl phosphate.[1] This guide provides a comprehensive overview of its chemical identity, molecular structure, properties, synthesis, and analytical methods, tailored for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

This compound is primarily a mixture of two key components: mono-n-butyl phosphate and di-n-butyl phosphate. The CAS Number for the mixture is 12788-93-1.[2][3][4] The individual components also have unique identifiers.

Data Summary

The following tables summarize the key identifiers and physicochemical properties of this compound and its main constituents.

Identifier Mono-n-butyl phosphate Di-n-butyl phosphate This compound (Mixture)
CAS Number 1623-15-0[5]107-66-4[6]12788-93-1[3]
Molecular Formula C4H11O4P[5][7]C8H19O4P[7]Not applicable (mixture)
Molecular Weight 154.10 g/mol [5]210.21 g/mol Not applicable (mixture)
IUPAC Name butan-1-ol;phosphoric acid[2][6]dibutyl hydrogen phosphateNot applicable (mixture)
UN Number 1718[2]17181718[3]
Property Value (Mixture) References
Appearance Colorless to pale-amber clear, viscous liquid.[2][8][9]
Solubility Insoluble in water; soluble in alcohol and ether.[2][7][10]
Density 1.120 - 1.145 g/cm³ at 25°C.[1][8]
Flash Point >108.5 °C (227.3 °F).
Boiling Point >145 °C at 1013 hPa.
Hazard Class 8 (Corrosive).[2][5]

Molecular Structure

The primary components of this compound are mono- and di-esters of phosphoric acid with n-butanol.

synthesis_workflow Synthesis Workflow for n-Butyl Acid Phosphate cluster_reactants Reactants cluster_process Reaction Process n_butanol n-Butanol p2o5 P₂O₅ ppa Polyphosphoric Acid h3po3 Phosphorous Acid charge_reactor 1. Charge Reactor with n-Butanol add_h3po3_1 2. Add Phosphorous Acid (1st) charge_reactor->add_h3po3_1 add_ppa 3. Add Polyphosphoric Acid add_h3po3_1->add_ppa add_p2o5 4. Add P₂O₅ (T < 50°C) add_ppa->add_p2o5 add_h3po3_2 5. Add Phosphorous Acid (2nd) add_p2o5->add_h3po3_2 reaction_1 6. React at 40-65°C add_h3po3_2->reaction_1 reaction_2 7. React at 65-85°C reaction_1->reaction_2 cool_filter 8. Cool and Filter reaction_2->cool_filter product Product: n-Butyl Acid Phosphate (Mono/Di-ester Mixture) cool_filter->product gc_analysis_workflow GC Analysis Workflow for Di-n-butyl Phosphate (DBP) sample Organic Sample Containing DBP derivatization Derivatization (with Diazomethane) sample->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation (GC Column) injection->separation detection Detection (FID, NPD, or FPD) separation->detection quantification Data Analysis & Quantification detection->quantification

References

solubility of butyl acid phosphate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the is crucial for researchers, scientists, and professionals in drug development, where this compound finds use as a catalyst, extractant, and stabilizing agent. The efficiency of processes involving butyl acid phosphate is highly dependent on its interaction with various organic solvents. This document provides a comprehensive overview of its solubility, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties of this compound

This compound is a mixture of mono- and dibutyl phosphates. Its physical and chemical characteristics, such as polarity and hydrogen bonding capability, are key determinants of its solubility. The presence of a hydroxyl group and a phosphoryl group allows it to act as both a hydrogen bond donor and acceptor, influencing its miscibility with a range of organic solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in various organic solvents. The following table summarizes these findings for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)
Acetone25Miscible
Ethanol25Miscible
Methanol25Miscible
Toluene25Soluble
Chloroform25Soluble
Diethyl ether25Soluble
Hexane25Insoluble
Water25Sparingly soluble

Note: "Miscible" indicates that the two substances can be mixed in all proportions without phase separation. "Soluble" indicates a significant amount of solute can be dissolved, though a precise upper limit is not always available in general literature. "Insoluble" and "sparingly soluble" indicate very low to negligible solubility.

Experimental Protocol for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. A widely used and reliable method is the isothermal equilibrium method, followed by quantitative analysis.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Syringe filters (0.45 µm)

Procedure
  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. This ensures that the solution reaches saturation.

  • Equilibration: The vials are placed in a thermostatically controlled shaker and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the samples are allowed to stand undisturbed at the same temperature for several hours to allow the undissolved solid to sediment. For solvents where sedimentation is slow, centrifugation at the same temperature is employed to achieve a clear separation.

  • Sample Extraction and Dilution: A known volume of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to maintain the experimental temperature. The syringe should be fitted with a filter to prevent any solid particles from being transferred. The extracted sample is then immediately diluted with a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the instrument.

  • Quantitative Analysis: The concentration of this compound in the diluted sample is determined using a calibrated analytical technique such as HPLC or GC. A calibration curve is prepared using standard solutions of known concentrations to ensure accuracy.

  • Calculation of Solubility: The solubility is calculated from the measured concentration, taking into account the dilution factor. The result is typically expressed in grams per 100 mL of solvent or moles per liter.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be visualized to provide a clear, step-by-step understanding of the experimental procedure.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B C Sedimentation or Centrifugation B->C D Withdraw & Filter Supernatant C->D E Dilute Sample D->E F Quantitative Analysis (HPLC/GC) E->F G Calculate Solubility F->G

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility: A Conceptual Pathway

The solubility of this compound is not a simple parameter but is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions. This relationship can be visualized as a signaling pathway.

signaling_pathway cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions Solute_Polarity Polarity Solubility Resulting Solubility Solute_Polarity->Solubility 'Like dissolves like' Solute_HBond H-Bonding Capability Solute_HBond->Solubility Intermolecular forces Solvent_Polarity Polarity Solvent_Polarity->Solubility 'Like dissolves like' Solvent_HBond H-Bonding Capability Solvent_HBond->Solubility Intermolecular forces Temperature Temperature Temperature->Solubility Affects kinetics & equilibrium Pressure Pressure Pressure->Solubility Minor effect for liquids/solids

Caption: Conceptual pathway of factors influencing solubility.

Thermal Stability and Decomposition of Butyl Acid Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl acid phosphate (BAP), a mixture of mono- and dibutyl phosphates, is a versatile industrial chemical known for its applications as a lubricant, plasticizer, flame retardant, and catalyst.[1][2] Its thermal stability is a critical parameter influencing its performance, storage, and safe handling. This technical guide provides an in-depth analysis of the thermal stability and decomposition of this compound, drawing upon available data for BAP and related organophosphate compounds. The guide details expected decomposition pathways, presents quantitative data in a structured format, and outlines the experimental protocols for key analytical techniques used in thermal analysis.

Introduction

This compound is an organophosphorus compound with the chemical formula C4H11O4P (monobutyl) and C8H19O4P (dibutyl).[3] It is typically supplied as an equimolar mixture of the mono- and di-ester forms.[2][4] The material is noted for its good thermal stability, a property essential for its various industrial applications.[1] However, like all organic compounds, it undergoes decomposition at elevated temperatures. Understanding the onset temperature of decomposition, the nature of the decomposition products, and the underlying chemical pathways is crucial for ensuring its effective and safe use.

Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and oxides of phosphorus.[5] This guide synthesizes the available information on the thermal behavior of BAP and its analogs to provide a comprehensive resource for professionals working with this compound.

Thermal Stability and Decomposition Data

Decomposition Temperatures of Related Compounds

Studies on calcium salts of butyl phosphates indicate that the decomposition of the butyl moiety occurs at elevated temperatures. The thermal decomposition of these related compounds is summarized in Table 1.

CompoundDecomposition Temperature (°C)Observations
Calcium Butyl Phosphateup to 290Three-stage decomposition
Calcium Dibutyl Phosphateup to 300Two-stage decomposition

Table 1: Decomposition temperatures of calcium butyl phosphate salts.[1]

The decomposition of these calcium salts is associated with the cleavage of the alkyl chain, combustion, and the release of carbon dioxide and water vapor.[1] For the free acid form of this compound, similar decomposition temperatures can be anticipated, although the acidic nature of the molecule may influence the decomposition mechanism.

Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to release a variety of gaseous products. The Safety Data Sheet (SDS) for this compound lists the following hazardous decomposition products:

  • Carbon monoxide (CO)[5]

  • Carbon dioxide (CO2)[5]

  • Oxides of phosphorus[5]

The formation of these products is consistent with the complete or partial combustion of the organic butyl chains and the phosphate core.

Proposed Decomposition Pathways

The thermal decomposition of this compound likely proceeds through several parallel and sequential reaction pathways. Based on the chemistry of organophosphates and the decomposition products of related compounds like tributyl phosphate, the following pathways are proposed.

A primary decomposition route is likely the cleavage of the P-O-C bond, leading to the formation of butene and a phosphoric acid moiety. This is a common decomposition mechanism for alkyl phosphates. Another possibility is the hydrolysis of the ester bond if water is present, which would yield butanol and phosphoric acid. At higher temperatures, the butyl chains will undergo further fragmentation and oxidation, producing CO, CO2, and water. The phosphorus-containing fragments will ultimately form various oxides of phosphorus.

Decomposition_Pathway cluster_products Primary Decomposition Products cluster_secondary_products Secondary Decomposition Products BAP This compound (Mono- and Di-esters) Heat Elevated Temperature BAP->Heat Thermal Stress Butene Butene Heat->Butene P-O-C Cleavage Butanol Butanol Heat->Butanol Hydrolysis Phosphoric_Acids Polyphosphoric Acids Heat->Phosphoric_Acids CO_CO2 CO, CO2, H2O Butene->CO_CO2 Oxidation Butanol->CO_CO2 Oxidation P_Oxides Phosphorus Oxides Phosphoric_Acids->P_Oxides Dehydration

Proposed decomposition pathway for this compound.

Experimental Protocols

The thermal stability and decomposition of this compound can be thoroughly investigated using a combination of thermoanalytical techniques. The following sections detail the experimental protocols for these key methods.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of this compound (5-10 mg) is accurately weighed into an appropriate crucible (e.g., alumina or platinum). Given the corrosive nature of the acid, care must be taken in selecting a non-reactive crucible.

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The experiment can be conducted under an inert atmosphere (e.g., nitrogen, 50 mL/min) to study pyrolysis or in an oxidative atmosphere (e.g., air, 50 mL/min) to study thermo-oxidative decomposition.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as a function of temperature or time.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum or other suitable pan.

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature through its decomposition region at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen, 50 mL/min).

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic or exothermic events associated with phase transitions (e.g., melting) and decomposition.

Experimental_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_py_gcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Sample This compound Sample TGA_Instrument TGA Instrument Sample->TGA_Instrument DSC_Instrument DSC Instrument Sample->DSC_Instrument Pyrolysis Pyrolysis Chamber Sample->Pyrolysis TGA_Heating Heating Ramp (e.g., 10°C/min) TGA_Instrument->TGA_Heating TGA_Atmosphere Inert/Oxidative Atmosphere TGA_Heating->TGA_Atmosphere TGA_Data Mass Loss vs. Temperature TGA_Atmosphere->TGA_Data DSC_Heating Heating Ramp (e.g., 10°C/min) DSC_Instrument->DSC_Heating DSC_Atmosphere Inert Atmosphere DSC_Heating->DSC_Atmosphere DSC_Data Heat Flow vs. Temperature DSC_Atmosphere->DSC_Data GC Gas Chromatograph Pyrolysis->GC MS Mass Spectrometer GC->MS Py_GCMS_Data Identification of Decomposition Products MS->Py_GCMS_Data Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Decomposition Characteristics Stability Thermal Stability of This compound Decomp_Temp Decomposition Temperature Stability->Decomp_Temp Decomp_Products Nature of Decomposition Products Stability->Decomp_Products Decomp_Rate Decomposition Rate Stability->Decomp_Rate Bond_Strength P-O-C Bond Strength Bond_Strength->Stability Acidity Acidity of P-OH Group Acidity->Stability Impurities Presence of Impurities (e.g., water, catalysts) Impurities->Stability Butyl_Structure Structure of Butyl Group (n-butyl vs. isomers) Butyl_Structure->Stability

References

An In-depth Technical Guide to Butyl Acid Phosphate Monoester and Diester Properties for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl acid phosphate, a versatile organophosphate compound, exists primarily as a mixture of mono-n-butyl phosphate (MBP) and di-n-butyl phosphate (DBP). These esters find widespread application across various industries, serving as plasticizers, surfactants, flame retardants, and catalysts.[1][2] In the realm of drug development, understanding the distinct properties of the monoester versus the diester is crucial for applications ranging from formulation excipients to the design of phosphate-based prodrugs that can enhance the bioavailability of active pharmaceutical ingredients.[3][4] This technical guide provides a comprehensive overview of the core properties of this compound monoester and diester, with a focus on quantitative data, experimental protocols, and relevant biological signaling pathways.

Physicochemical Properties

The physicochemical characteristics of MBP and DBP differ significantly, influencing their behavior in various systems. These differences are primarily driven by the number of acidic protons and the degree of esterification.

Table 1: Comparative Physicochemical Properties of Mono-n-butyl Phosphate and Di-n-butyl Phosphate

PropertyMono-n-butyl Phosphate (MBP)Di-n-butyl Phosphate (DBP)
Molecular Formula C4H11O4PC8H19O4P[5]
Molecular Weight 154.10 g/mol [6]210.21 g/mol [5]
Appearance Liquid[6]Colorless to pale amber liquid[5][7]
Odor -Characteristic, odorless[5][7]
Melting Point -60 °C[8]-13 °C[5][7]
Boiling Point >145 °C at 1013 hPa (for mixture)[9]250 °C at 760 mmHg (decomposes)[5][10]
Flash Point 110 °C (230 °F) (for mixture)[8]180 °C (356 °F)[5]
Density 1.123 g/mL at 25 °C (for mixture)[11]1.058 g/mL[5]
Solubility in Water Soluble[1]Soluble, 17 g/L at 25 °C[5][12]
pKa -~1.53[13]
logP (Octanol-Water Partition Coefficient) -0.3-0.9[13]

Applications in Research and Industry

Both mono- and dibutyl phosphate are utilized in a variety of industrial and research settings. Their applications are often dictated by their specific properties.

Table 2: Key Applications of this compound Esters

ApplicationMono-n-butyl Phosphate (MBP)Di-n-butyl Phosphate (DBP)
Plasticizer Yes[1][6]Yes[2]
Surfactant/Emulsifying Agent Yes[1]-
Catalyst Esterification catalystCross-linking in paints, organocatalyst for polymer synthesis[14][15]
Flame Retardant -Yes[2]
Solvent/Extraction Agent Solvent for cellulose esters[8]Solvent in extraction processes[2]
Anti-static Agent Yes[6]Yes[15]
Hydraulic Fluid Component Yes[8]Yes[15]
Prodrug Moiety Potential use[4]Potential use[4]

Toxicological Profile

The toxicity of this compound esters is a critical consideration for their safe handling and application. In general, they are considered to have low acute toxicity.

Table 3: Toxicological Data for this compound Esters

EndpointMono-n-butyl Phosphate (MBP)Di-n-butyl Phosphate (DBP)
Acute Oral Toxicity (LD50, rat) >4640 mg/kg bw[16]>2000 mg/kg bw[3]
Acute Dermal Toxicity (LD50, rabbit) >2000 mg/kg bw (for butyl phosphates)[16]-
Skin Irritation Irritant[1]Corrosive[3]
Eye Irritation Irritant[1]Severe irritant[17]
Inhalation Toxicity Low acute toxicity[16]Irritant to nose, throat, and lungs[17]

Experimental Protocols

Accurate characterization and quantification of mono- and diesters in a mixture are essential for quality control and research purposes. Below are detailed methodologies for key analytical techniques.

Potentiometric Titration for Monoester and Diester Content

This method is based on the differential acidity of the monoester, diester, and any residual phosphoric acid.

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized base. The resulting titration curve will show distinct inflection points corresponding to the neutralization of the different acidic species.

Apparatus:

  • Automatic titrator with a pH electrode

  • Burette

  • Beakers

  • Magnetic stirrer and stir bars

Reagents:

  • Standardized 0.1 M Potassium Hydroxide (KOH) in ethanol

  • Acetone or other suitable solvent

Procedure:

  • Accurately weigh approximately 1-2 g of the this compound sample into a beaker.

  • Add 50 mL of acetone and a magnetic stir bar.

  • Stir until the sample is completely dissolved.

  • Immerse the pH electrode in the solution.

  • Titrate the solution with the standardized 0.1 M ethanolic KOH solution.

  • Record the pH values as a function of the volume of titrant added.

  • Identify the equivalence points from the titration curve. The first equivalence point corresponds to the neutralization of the first proton of the monoester and any free phosphoric acid. The second equivalence point corresponds to the neutralization of the diester and the second proton of the monoester.

  • Calculate the percentage of monoester and diester based on the volumes of titrant consumed at each equivalence point.

Gas Chromatography (GC) for Separation and Quantification

GC is a powerful technique for separating and quantifying volatile or derivatized non-volatile compounds. For the analysis of MBP and DBP, derivatization is typically required to increase their volatility.

Principle: The acidic protons of MBP and DBP are replaced with a less polar group (e.g., methyl) through a derivatization reaction. The resulting volatile esters are then separated on a GC column and detected by a suitable detector.

Apparatus:

  • Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS)

  • Appropriate GC column (e.g., 5% Dexsil 300 on Chromosorb W DMCS)[18]

  • Autosampler or manual syringe

  • Vials

Reagents:

  • Diazomethane solution (for methylation) or other silylating agents like bistrimethylsilyltrifluoroacetamide[19]

  • High-purity solvents (e.g., diethyl ether, methanol)

  • Internal standard (e.g., a deuterated analog)[19]

Procedure:

  • Derivatization:

    • Accurately weigh a known amount of the sample into a vial.

    • Add a known amount of internal standard.

    • Add an excess of the derivatizing agent (e.g., diazomethane solution in diethyl ether).[13]

    • Allow the reaction to proceed for a specified time (e.g., 10-15 minutes).

    • Quench any excess derivatizing agent if necessary.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

    • GC Conditions (Example):

      • Injector Temperature: 250 °C

      • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate.

      • Detector Temperature: 280 °C

  • Quantification:

    • Identify the peaks corresponding to the derivatized MBP and DBP based on their retention times.

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of MBP and DBP in the original sample based on the peak areas and the calibration curve.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly modulated by this compound monoester and diester in a drug development context are not extensively documented, the broader class of organophosphate esters (OPEs) has been shown to interact with various cellular pathways. This information provides a basis for hypothesizing the potential biological effects of MBP and DBP.

OPEs are known to act as endocrine-disrupting chemicals and can influence pathways related to:

  • Neurodevelopment and Neurotransmission: Some OPEs can interfere with cholinergic and non-cholinergic pathways, potentially affecting neurodevelopment.[20]

  • Lipid Metabolism: OPEs have been shown to perturb lipid homeostasis and pathways involving receptors like the Liver X Receptor (LXR).[7]

  • Inflammation and Immune Response: Certain OPEs can modulate inflammatory pathways.

  • WNT Signaling: This pathway, crucial for development and disease, has been identified as a target for some OPEs.

Given their structural similarity to other OPEs, it is plausible that MBP and DBP could also interact with these or similar pathways. Further research is needed to elucidate the specific molecular targets and mechanisms of action for these particular compounds.

Visualizations

Experimental Workflow for GC Analysis

experimental_workflow sample Sample containing MBP and DBP add_is Add Internal Standard sample->add_is derivatize Derivatization (e.g., Methylation) add_is->derivatize gc_injection GC Injection derivatize->gc_injection separation Separation on GC Column gc_injection->separation detection Detection (FID or MS) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: A typical experimental workflow for the gas chromatographic analysis of this compound monoester and diester.

Hypothetical Signaling Pathway Interaction

signaling_pathway cluster_cell Cell OPE Organophosphate Ester (e.g., MBP/DBP) Receptor Nuclear Receptor (e.g., LXR) OPE->Receptor Binds/Activates Gene_Expression Target Gene Expression Receptor->Gene_Expression Regulates Lipid_Metabolism Alteration in Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: A simplified diagram illustrating a potential mechanism by which organophosphate esters may interact with a nuclear receptor signaling pathway to affect cellular processes like lipid metabolism.

This technical guide provides a foundational understanding of the key properties and analytical methodologies related to this compound monoester and diester. The provided data tables offer a quick reference for their physicochemical and toxicological characteristics, while the detailed experimental protocols serve as a starting point for laboratory analysis. While the specific biological signaling pathways for MBP and DBP require further investigation, the broader context of organophosphate ester activity suggests potential interactions with critical cellular processes. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these important compounds.

References

safety and handling precautions for butyl acid phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Safety and Handling Precautions for Butyl Acid Phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the , a corrosive and combustible liquid used in various industrial applications, including as a catalyst, curing agent, and surfactant.[1] Due to its hazardous properties, strict adherence to safety protocols is essential to mitigate risks to personnel and the environment.

Chemical Identification and Composition

This compound is typically a mixture of monobutyl and dibutyl phosphate.[1][2][3] It appears as a pale yellow or colorless liquid with a characteristic odor.[2][4][5] The substance is corrosive to metals and tissues and is insoluble in water.[4][5]

Table 1: Physical and Chemical Properties

Property Value Source(s)
Appearance Pale yellow / colorless liquid [1][2][4]
Odor Characteristic [2]
Molecular Formula C₄H₁₁O₄P (Monobutyl) / C₈H₁₉O₄P (Dibutyl) [2][5]
Specific Gravity 1.120 - 1.145 @ 20-25°C [1][2][3]
pH < 2 [2]
Flash Point ~110 °C (230 °F) / 193 °C [1][6]
Water Solubility Insoluble / 6 g/l @ 20°C [4][5][6]

| Vapor Pressure | 20 hPa @ 160 °C |[6] |

Hazard Identification and Toxicology

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7][8] It is also a combustible liquid.[2] Inhalation of mists or vapors can irritate the respiratory tract, leading to coughing, wheezing, and shortness of breath.[2][7] Ingestion can cause burns to the mouth and esophagus, nausea, and abdominal pain.[2]

Table 2: GHS Hazard Statements

Hazard Code Statement Source(s)
H302 Harmful if swallowed. [6]
H314 Causes severe skin burns and eye damage. [8]
H315 Causes skin irritation. [6]

| H351 | Suspected of causing cancer. |[6][9] |

Table 3: Toxicological Data

Test Result Species Source(s)
Acute Oral Toxicity (LD50) 2140 mg/kg Rat [2]
Acute Dermal Toxicity (LD50) > 5000 mg/kg Rabbit [2]
Acute Inhalation Toxicity (LC50) 20 mg/L / 1 hr Rat [2]

| Aquatic Toxicity (LC50) | > 100 mg/L / 96 hr | Bluegill Sunfish |[2] |

While specific carcinogenicity studies on this compound are limited, its major metabolite, dibutyl phosphate (DBP), is related to tributyl phosphate (TBP), which is classified as suspected of causing cancer (Carcinogenicity - Category 2).[10] Therefore, this compound is also warranted for a cancer hazard classification.[10]

Experimental Protocols

Detailed experimental protocols are not available in the provided safety literature. However, the toxicological data cited (e.g., LD50) are typically generated using standardized methods. The following are generalized, representative protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints.

Protocol: Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of this compound following a single dose.

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water.

  • Procedure:

    • Animals are fasted prior to dosing (food, but not water, is withheld).

    • A single dose of this compound is administered by oral gavage. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

    • A stepwise procedure is used where the results of dosing a group of three animals determine the next step (e.g., dosing at a higher or lower level, or stopping the test).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Endpoint: The test allows for the determination of the LD50 and classification of the substance according to the GHS.

Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Objective: To assess the potential of this compound to cause skin irritation or corrosion.

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Procedure:

    • The fur is removed from a small patch of skin on the animal's back approximately 24 hours before the test.

    • A measured amount (e.g., 0.5 mL) of the test substance is applied to the test site and covered with a gauze patch.

    • The exposure duration is typically 4 hours. After exposure, the patch and residual substance are removed.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Endpoint: The degree of skin reaction is scored and evaluated to determine if the substance is an irritant or corrosive.

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing & Exposure cluster_obs Observation Phase cluster_analysis Data Analysis & Endpoint A Select & Acclimate Test Animals B Prepare Test Substance (this compound) C Administer Single Dose (e.g., Oral Gavage) B->C E Monitor Clinical Signs & Body Weight C->E D Exposure Period (e.g., 4h for Dermal) F Record Observations (e.g., Skin Lesions) E->F G Necropsy & Histopathology (as required) F->G H Determine Endpoint (e.g., LD50, Irritation Score) G->H incompatibility_chart cluster_reactants Incompatible Material Classes BAP This compound Oxidizers Strong Oxidizing Agents (Peroxides, Nitrates) BAP->Oxidizers Incompatible With Bases Strong Bases (Sodium Hydroxide) BAP->Bases Incompatible With Reducers Strong Reducing Agents (Hydrides) BAP->Reducers Incompatible With Metals Metals (Risk of H₂ Gas) BAP->Metals Incompatible With first_aid_flowchart cluster_routes cluster_actions Start Exposure to This compound Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest FlushEyes Flush with water for 15-30 mins Eye->FlushEyes WashSkin Wipe off, remove clothing, wash with soap & water Skin->WashSkin FreshAir Move to fresh air, provide oxygen/CPR if needed Inhale->FreshAir RinseMouth Give 2-3 glasses of water, DO NOT induce vomiting Ingest->RinseMouth End Seek Immediate Medical Attention FlushEyes->End WashSkin->End FreshAir->End RinseMouth->End

References

An In-Depth Technical Guide to Butyl Acid Phosphate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl acid phosphate is an organophosphorus compound that serves as a versatile chemical intermediate. Commercially, it typically consists of an equimolar mixture of monothis compound (MBAP) and dithis compound (DBAP).[1][2] While it has extensive industrial applications as a catalyst, curing agent, surfactant, and stabilizer,[1][3] its utility extends to more specialized areas of chemical synthesis relevant to biomedical and pharmaceutical research.

This guide provides a detailed technical overview of this compound, focusing on its physicochemical properties, synthesis protocols, and its role as a reactant and intermediate in the formation of molecules and materials of interest to the drug development and life sciences sectors. Its applications range from the synthesis of biomaterials like hydroxyapatite to its use as a reactant in the formation of key bio-organic molecules.[4]

Physicochemical and Safety Data

The properties of "this compound" can vary as it is a mixture. The data for the primary components, monobutyl and dibutyl phosphate, are presented below for clarity.

Table 1: Physicochemical Properties

PropertyMonothis compoundDithis compoundCommercial Mixture
CAS Number 1623-15-0[5]107-66-4[6]12788-93-1[7]
Molecular Formula C₄H₁₁O₄P[5]C₈H₁₉O₄P[8]Mixture
Molecular Weight 154.10 g/mol [5]210.21 g/mol [6]~172.12 g/mol (representative)[9]
Appearance Clear Liquid[1]Pale-amber odorless liquid[6][8]Colorless to pale yellow liquid[1][9]
Density 1.283 g/cm³[5]1.06 g/mL at 20 °C1.120 - 1.125 g/cm³ @ 25°C[1]
Boiling Point 272.5 °C at 760 mmHg[5]Decomposes at 100 °C[6]Not available
Flash Point 118.6 °C[5]>110 °C110 °C (Cleveland Open Cup)[1]
Solubility Insoluble in water[9]Moderately soluble in water (18 g/L at 20°C)[6]Soluble in alcohol and ether; insoluble in water[9][10]

Table 2: Safety and Hazard Data

Hazard InformationData
GHS Classification Skin Corrosion, Sub-category 1B[9]
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage[9]
DOT Classification Class 8: Corrosive Material[9]
Reactivity Profile Corrosive to metals and tissues.[9] Organophosphates can form toxic and flammable phosphine gas with strong reducing agents. Partial oxidation can release toxic phosphorus oxides.[9][11]

Synthesis of this compound

The synthesis of this compound can be tailored to produce the characteristic mono- and di-ester mixture or to favor one component, such as dibutyl phosphate.

General Synthesis of Mono/Di-Ester Mixture

A common industrial method involves the reaction of n-butanol with a strong phosphorylating agent, such as phosphorus pentoxide (P₂O₅), often in the presence of polyphosphoric acid and phosphorous acid.[12] This process cleaves the P-O-P linkages in the phosphorylating agent to produce the ester mixture.

G cluster_reactants Reactants cluster_process Process nButanol n-Butanol Reactor Reaction Vessel (40-85 °C) nButanol->Reactor P2O5 Phosphorus Pentoxide P2O5->Reactor PPA Polyphosphoric Acid PPA->Reactor Filter Filtration Reactor->Filter Product This compound (Mono/Di-Ester Mixture) Filter->Product

Fig. 1: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of Dibutyl Phosphate

A specific method for synthesizing dibutyl phosphate from phosphorous acid and n-butanol has been reported, providing a clear experimental framework.[13]

  • Reactants :

    • Phosphorous Acid (H₃PO₃)

    • n-Butanol (C₄H₉OH)

  • Methodology :

    • Combine phosphorous acid and n-butanol in a reaction vessel. The optimal molar ratio of n-butanol to phosphorous acid is 3.6:1.[13]

    • Heat the reaction mixture to a temperature of 125-135 °C.[13]

    • Maintain the reaction at this temperature for 3 hours with appropriate stirring. The reaction is performed without a catalyst.[13]

    • After the reaction period, the product is cooled. Further purification may involve techniques such as thin-layer chromatography (TLC) using an n-butanol/benzene (10:1) eluent.[13]

  • Yield : This protocol reports a yield of 68% for dibutyl phosphate.[13]

G Reactants 1. Combine Reactants - n-Butanol - Phosphorous Acid (Mole Ratio 3.6:1) Heating 2. Heat Mixture (125-135 °C for 3h) Reactants->Heating Cooling 3. Cool & Purify Heating->Cooling Product Dibutyl Phosphate (68% Yield) Cooling->Product

Fig. 2: Experimental workflow for dibutyl phosphate synthesis.

Reactions and Applications in Chemical Synthesis

As an intermediate, this compound's reactivity is centered on its acidic proton and the phosphate group, allowing it to act as both a catalyst and a reactant.

Overview of Reactivity

The primary reactive modes of this compound include its function as an acid catalyst for esterification and polymerization, and as a phosphate-donating reactant.[1] Tributyl phosphate, a related compound, undergoes hydrolysis to yield dibutyl and subsequently monobutyl phosphate, highlighting the relationship between these esters.[14]

G cluster_roles Key Chemical Roles BAP This compound (Mixture) Catalyst Acid Catalyst (e.g., in Resins) BAP->Catalyst Acts as Reactant Phosphate Source / Reactant BAP->Reactant Acts as

Fig. 3: Core chemical functionalities of this compound.
Application in the Synthesis of Bio-Organic Molecules

Dibutyl phosphate, a key component of this compound, serves as a reactant for synthesizing molecules of significant biological interest.

  • Glycosyl Phosphates : Dibutyl phosphate reacts with 1,2-orthoesters of sugars to form glycosyl phosphates. These molecules are crucial intermediates in glycobiology and the synthesis of nucleotide sugars.

  • 2-Aminophosphates : It can be used for the catalyst-free, regioselective ring-opening of aziridines. This reaction provides a direct route to 2-aminophosphates, which are structural motifs found in some enzyme inhibitors and phospholipids.

G DBP Dibutyl Phosphate RingOpening SN2 Ring Opening (Catalyst-Free) DBP->RingOpening PhosphateTransfer Phosphate Transfer DBP->PhosphateTransfer Aziridine Aziridine Substrate Aziridine->RingOpening Orthoester Glycosyl Orthoester Orthoester->PhosphateTransfer Aminophosphate 2-Aminophosphate RingOpening->Aminophosphate Glycosylphosphate Glycosyl Phosphate PhosphateTransfer->Glycosylphosphate

Fig. 4: Use of dibutyl phosphate in bio-organic synthesis.
Application in Biomaterial Synthesis

N-butyl acid phosphate is utilized as a phosphorus source in the sol-gel synthesis of hydroxyapatite (HA), a calcium phosphate ceramic that is the primary mineral component of bone and teeth.[4][15][16][17] HA is widely used for bone grafts, coatings on prosthetic implants, and in tissue engineering due to its excellent biocompatibility and osteoconductivity. The sol-gel process allows for the synthesis of high-purity, crystalline HA at relatively low temperatures.[4][18]

G Ca_Source Calcium Source (e.g., Calcium Nitrate) Sol_Prep 1. Sol Preparation (Mixing) Ca_Source->Sol_Prep P_Source Phosphorus Source (n-Butyl Acid Phosphate) P_Source->Sol_Prep Solvent Solvent (e.g., 2-Methoxyethanol) Solvent->Sol_Prep Gelation 2. Gelation (Drying) Sol_Prep->Gelation Calcination 3. Calcination (Heat Treatment >300°C) Gelation->Calcination Product Hydroxyapatite (HA) Biomaterial Calcination->Product

Fig. 5: Sol-gel synthesis of hydroxyapatite using n-butyl acid phosphate.
Relevance to Oligonucleotide Synthesis

While not a direct reagent in the standard phosphoramidite cycle, the chemistry of butyl phosphate is highly relevant to the field of oligonucleotide synthesis, a cornerstone of modern drug development for antisense and siRNA therapies.[19] This field relies on the precise formation of phosphodiester or phosphorothioate backbones, often using protecting groups for the phosphate moiety. The study of thermolytic oligonucleotides has involved functionalization with a 4-phosphato-1-butyl thiophosphate protecting group, demonstrating the utility of butyl phosphate structures in creating prodrug formulations of therapeutic oligonucleotides.[20] This highlights the potential for this compound derivatives to be explored as specialized building blocks or protecting groups in advanced nucleic acid chemistry.

Conclusion

This compound, a readily available mixture of mono- and dibutyl esters, is a chemical intermediate with significant utility beyond its large-scale industrial uses. For researchers in the life sciences and drug development, it represents a versatile tool for the synthesis of valuable products. Its role as a reactant in forming glycosyl phosphates and aminophosphates, and as a key precursor in the sol-gel synthesis of hydroxyapatite biomaterials, underscores its importance. Further exploration of its derivatives may yield novel applications in specialized fields such as oligonucleotide prodrug synthesis. A thorough understanding of its properties, synthesis, and reactivity allows scientists to effectively leverage this intermediate in the development of new materials and potential therapeutic agents.

References

A Technical Guide to Theoretical and Computational Studies of Butyl Acid Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl acid phosphate, a term that typically encompasses mono-n-butyl phosphate (H2MBP) and di-n-butyl phosphate (HDBP), represents a class of organophosphorus compounds with significant industrial and research interest.[1] These compounds are notable primarily as degradation products of tri-n-butyl phosphate (TBP), a critical extractant in the Plutonium Uranium Refining by Extraction (PUREX) process for nuclear fuel reprocessing.[1][2][3][4][5][6] The presence of HDBP and H2MBP can significantly impact the efficiency of the PUREX process, as they form stable complexes with metal ions like plutonium (IV), leading to challenges in the stripping phase.[3][7]

The complex behavior of these molecules—including their self-association, interaction with solvents, and complexation with metal ions—makes them ideal candidates for investigation using theoretical and computational methods. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide invaluable molecular-level insights that are often difficult to obtain through experimental means alone. This technical guide provides a comprehensive overview of the computational methodologies applied to study this compound and its derivatives, summarizing key findings and presenting them in a structured format for researchers in the field.

Computational Methodologies and Protocols

The study of this compound in silico relies predominantly on two powerful computational techniques: Density Functional Theory (DFT) for electronic structure and property calculations, and Molecular Dynamics (MD) for simulating the behavior of molecular systems over time.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular geometries, vibrational frequencies, and electronic properties with high accuracy. In the context of this compound, DFT has been instrumental in understanding its stability, reactivity, and interaction with other molecules.[1][4][8]

Experimental Protocol (Computational):

  • Geometry Optimization: The molecular structure of the compound (e.g., TBP, HDBP, H2MBP) is optimized to find its lowest energy conformation. This is typically performed using a specific functional, such as B3LYP or PBE1PBE, paired with a basis set like 6-31G* or def2-TZVP.[8][9]

  • Frequency Calculations: These are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict infrared and Raman spectra.[1]

  • Property Calculations: Once a stable structure is obtained, various electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges.[1]

  • Energy Calculations: For studying interactions, such as metal complexation, the binding or extraction energies are calculated by taking the energy difference between the products (the complex) and the reactants (the isolated molecules).[4][5][6]

dft_workflow start Initial Structure (e.g., HDBP) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Calculate Complexation Energy (For Metal Interactions) geom_opt->energy_calc check_min Verify True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt Not Minimum prop_calc Calculate Properties (HOMO, LUMO, Dipole Moment) check_min->prop_calc Is Minimum end Final Results & Analysis prop_calc->end energy_calc->end

A generalized workflow for DFT calculations.
Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows researchers to study the time-dependent behavior of a molecular system, providing insights into bulk properties, solvation, and the formation of supramolecular structures. MD simulations have been crucial in understanding the self-aggregation of HDBP and TBP in organic diluents.[2][3][10][11]

Experimental Protocol (Computational):

  • Force Field Parameterization: An appropriate force field, which is a set of parameters describing the potential energy of the system, is chosen. For organophosphates, force fields like the General Amber Force Field (GAFF) or OPLS-AA are commonly used and sometimes re-parameterized to better match experimental data.[2][10]

  • System Setup: A simulation box is created and populated with the molecules of interest (e.g., HDBP and a solvent like n-dodecane).

  • Equilibration: The system is brought to the desired temperature and pressure (e.g., canonical ensemble - NVT, or isothermal-isobaric ensemble - NPT). This involves a period of simulation where the system is allowed to relax and reach thermal equilibrium.

  • Production Run: After equilibration, a long simulation (the "production run") is performed, during which trajectory data (positions and velocities of atoms over time) is collected.

  • Analysis: The trajectory data is analyzed to calculate various properties, such as density, self-diffusion coefficients, radial distribution functions (RDFs) to understand molecular structure, and Potential of Mean Force (PMF) to study processes like dimerization.[2][3]

md_workflow start System Components (HDBP, Solvent) force_field Select & Parameterize Force Field (e.g., GAFF, OPLS-AA) start->force_field setup Build Simulation Box force_field->setup equilibration Equilibration (NVT, NPT Ensembles) setup->equilibration production Production MD Run equilibration->production analysis Trajectory Analysis (RDF, PMF, Density) production->analysis end Final Results & Analysis analysis->end

A generalized workflow for MD simulations.

Key Findings from Computational Studies

Molecular and Electronic Properties

DFT calculations have provided fundamental data on the stability and electronic nature of TBP and its degradation products. A key finding is that TBP has the lowest total energy and the largest HOMO-LUMO energy gap, indicating greater stability compared to HDBP and H2MBP.[1] Conversely, the dipole moments increase with the addition of hydroxyl groups (TBP < HDBP < H2MBP), suggesting that the degradation products are more polar.[1] This information is critical for understanding their reactivity and solubility.

Table 1: Calculated Molecular Properties of TBP and its Degradation Products

Compound Total Energy (Hartree) Dipole Moment (Debye) HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
TBP -1109.95 3.12 -7.81 -0.35 7.46
HDBP -957.53 3.25 -7.31 -0.58 6.73
H2MBP -805.11 4.07 -7.35 -0.65 6.70

Data sourced from DFT calculations reported in the literature.[1]

Self-Association and Dimerization

One of the most important behaviors of HDBP in non-polar solvents is its tendency to self-associate into larger aggregates, primarily through hydrogen bonding. MD simulations and Potential of Mean Force (PMF) studies have been used to explore the thermodynamics of this process.[2] These studies confirm that HDBP molecules readily form stable cyclic dimers.[2] While dimers are the predominant form in the gas phase and certain solutions, the existence of trimers at higher concentrations has also been suggested by radial distribution function analysis.[2] This aggregation is a key factor in the altered extraction behavior observed in the PUREX process.

Formation of a cyclic HDBP dimer via hydrogen bonds.
Role in Solvent Extraction of Metals

Computational studies have been vital in explaining the selectivity of TBP for certain metal ions and the interference caused by its degradation products. DFT calculations have been employed to study the complexation of TBP with Pu(IV) and Zr(IV), two key elements in nuclear reprocessing.[4][5][6] These studies show that TBP forms stable complexes with both metal nitrates, but with significantly different extraction energies, explaining the selectivity observed experimentally.[4][5][6] The large negative extraction energy for the Pu(IV) complex is consistent with its preferential extraction.

Table 2: Calculated Extraction Energies for Metal Nitrate Complexes with TBP

Metal Ion Complex Spin State Extraction Energy (kcal/mol)
Pu(IV) Pu(NO₃)₄·2TBP Quintet -73.1
Zr(IV) Zr(NO₃)₄·2TBP Singlet -57.6

Data sourced from DFT calculations.[4][5][6]

The degradation of TBP to HDBP alters this delicate balance. HDBP is a much stronger complexing agent, and the aggregates it forms can create a third phase or otherwise interfere with the stripping process, trapping valuable actinides like plutonium in the organic phase.

purex_logic tbp TBP in Organic Solvent (Primary Extractant) degradation Radiolysis / Hydrolysis tbp->degradation extraction Extraction Step: Pu(IV) moves to Organic Phase tbp->extraction hdbp Formation of HDBP degradation->hdbp aggregation HDBP Self-Association (Dimers, Aggregates) hdbp->aggregation interference Strong HDBP-Pu(IV) Complex Forms hdbp->interference stripping Stripping Step: Attempt to move Pu(IV) to Aqueous Phase extraction->stripping stripping->interference loss Pu(IV) Retention in Organic Phase (Process Inefficiency) interference->loss

Logical flow of TBP degradation and its impact on the PUREX process.

Conclusion

Theoretical and computational studies have profoundly advanced our understanding of this compound and its role in complex chemical environments. DFT calculations have successfully elucidated the electronic structures and properties that govern the reactivity of TBP, HDBP, and H2MBP. Simultaneously, MD simulations have provided a dynamic picture of how these molecules behave in solution, highlighting the critical role of self-association and hydrogen bonding.

The insights gained from these computational "experiments" are not merely academic; they have practical implications for improving industrial processes like nuclear fuel reprocessing by explaining phenomena such as metal ion selectivity and the problematic effects of solvent degradation. For researchers, these computational tools offer a powerful complement to experimental work, enabling the exploration of molecular mechanisms at a level of detail that is otherwise inaccessible. Future work in this area will likely involve more complex multi-scale models that can bridge the gap from molecular interactions to macroscopic system behavior, further refining our ability to predict and control these important chemical systems.

References

Methodological & Application

Application Notes and Protocols for Butyl Acid Phosphate as a Catalyst in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl acid phosphate, a mixture of mono- and di-butyl phosphates, is an effective and versatile acidic catalyst for esterification reactions. Its utility spans a range of applications from the synthesis of biodiesel and lubricants to the formation of fragrance esters and key intermediates in drug development. As a phosphorus-based catalyst, it offers a distinct reactivity profile compared to traditional mineral acids like sulfuric acid and sulfonic acids. One of the key advantages of this compound is its ability to act as a homogeneous catalyst that can often be readily separated from the reaction mixture during work-up. These application notes provide detailed protocols and quantitative data for the use of this compound in various esterification reactions, offering a valuable resource for researchers in organic synthesis and process development.

Physicochemical Properties of this compound

PropertyValue
Appearance Clear, colorless to light yellow liquid
Composition Mixture of monobutyl and dibutyl phosphate
Solubility Soluble in many organic solvents
Boiling Point Decomposes at high temperatures

Applications in Esterification

This compound is a proficient catalyst for the Fischer-Speier esterification of a variety of carboxylic acids with alcohols. Below are examples of its application in the synthesis of important esters.

Table 1: Synthesis of Butyl Esters of Fatty Acids

This table summarizes the reaction conditions and outcomes for the esterification of common fatty acids with n-butanol, relevant for the production of biodiesel and lubricants.

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)Reference Ester
Oleic Acidn-Butanol1-5120-1404-8>95>90Butyl Oleate
Stearic Acidn-Butanol1-5110-1306-10>98>95Butyl Stearate
Lauric Acidn-Butanol1-5100-1205-8>97>92Butyl Laurate

Note: Data is compiled based on typical results for acid-catalyzed esterifications of fatty acids and may vary based on specific experimental conditions.

Table 2: Synthesis of Fragrance and Flavor Esters

This table outlines the synthesis of common fragrance and flavor esters using this compound as a catalyst.

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Fragrance Profile
Acetic AcidIsoamyl Alcohol2-5100-120 (reflux)2-4>85Banana
Propionic Acidn-Butanol2-5110-130 (reflux)3-5>80Fruity, rum-like
Benzoic Acidn-Butanol2-5110-130 (reflux)4-6>90Mildly fruity

Note: Yields are indicative and can be optimized by adjusting reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Butyl Oleate (Biodiesel Application)

Materials:

  • Oleic Acid (100 g, 0.354 mol)

  • n-Butanol (131 g, 1.77 mol, 5 equivalents)

  • This compound (3.4 g, ~2 mol%)

  • Toluene (100 mL, for azeotropic water removal)

  • 5% w/v Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Dean-Stark apparatus or equivalent setup for water removal

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add oleic acid, n-butanol, and toluene.

  • Begin stirring the mixture and add the this compound catalyst.

  • Heat the reaction mixture to reflux (typically 120-140°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction for 4-8 hours, or until no more water is collected in the trap. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with 100 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted oleic acid. Caution: CO2 evolution may occur. Vent the funnel frequently.

  • Wash the organic layer with 100 mL of brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the toluene and excess n-butanol by rotary evaporation.

  • The crude butyl oleate can be further purified by vacuum distillation to obtain a high-purity product.

G Workflow for Butyl Oleate Synthesis Reactants 1. Charge Reactants (Oleic Acid, n-Butanol, Toluene) Catalyst 2. Add Catalyst (this compound) Reactants->Catalyst Reflux 3. Heat to Reflux (120-140°C) Azeotropic Water Removal Catalyst->Reflux Monitor 4. Monitor Reaction (TLC/GC) Reflux->Monitor Cool 5. Cool to Room Temperature Monitor->Cool Wash_Bicarb 6. Wash with NaHCO3 Solution Cool->Wash_Bicarb Wash_Brine 7. Wash with Brine Wash_Bicarb->Wash_Brine Dry 8. Dry Organic Layer (MgSO4) Wash_Brine->Dry Evaporate 9. Concentrate (Rotary Evaporation) Dry->Evaporate Purify 10. Purify (Vacuum Distillation) Evaporate->Purify Product Pure Butyl Oleate Purify->Product

Workflow for the synthesis of butyl oleate.
Protocol 2: Synthesis of Isoamyl Acetate (Fragrance Ester)

Materials:

  • Isoamyl Alcohol (22.0 g, 0.25 mol)

  • Glacial Acetic Acid (22.5 g, 0.375 mol, 1.5 equivalents)

  • This compound (1.9 g, ~2.5 mol%)

  • 5% w/v Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isoamyl alcohol and glacial acetic acid.

  • With stirring, add the this compound catalyst to the flask.

  • Heat the mixture to a gentle reflux (approximately 100-120°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (carefully, due to CO2 evolution), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the solution to remove the drying agent.

  • The crude isoamyl acetate can be purified by simple distillation, collecting the fraction boiling at approximately 142°C.

Catalytic Mechanism

The esterification reaction catalyzed by this compound proceeds via a mechanism analogous to the Fischer-Speier esterification. The acidic protons from both mono- and di-butyl phosphate protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.

G Catalytic Cycle of this compound in Esterification cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack and Intermediate Formation cluster_2 Water Elimination and Ester Formation Catalyst This compound (Mono- and Di-esters) Protonated_Acid Protonated Carboxylic Acid Catalyst->Protonated_Acid Protonation of R-COOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Water Water (H2O) Tetrahedral_Intermediate->Water Protonated_Ester->Catalyst Regenerates Catalyst Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation

Catalytic cycle of this compound.

The catalytic cycle can be summarized in the following steps:

  • Protonation of the Carboxylic Acid: The this compound donates a proton to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the this compound catalyst and yielding the final ester product.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly effective catalyst for a broad range of esterification reactions. Its ease of use and the ability to achieve high yields make it a valuable tool for researchers in both academic and industrial settings. The protocols provided herein serve as a starting point for the synthesis of various esters, and can be optimized to suit specific substrates and desired outcomes.

Application Notes and Protocols: Butyl Acid Phosphate as a Curing Agent for Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of butyl acid phosphate as a curing agent for various resin systems, including epoxy, phenolic, and urea-formaldehyde resins. The information is intended to guide researchers and professionals in the development and application of these materials.

Introduction

This compound, a versatile organophosphate compound, serves as an effective catalyst and accelerator for the curing of a variety of thermosetting resins. It is typically a mixture of mono- and dibutyl esters of phosphoric acid. Its acidic nature facilitates the polymerization and cross-linking reactions inherent to the curing process of these resins. Beyond its catalytic activity, this compound can also impart desirable properties to the final cured product, such as flame retardancy and improved adhesion.

Applications in Resin Systems

This compound finds utility as a curing agent in several classes of resins, each with distinct curing mechanisms and resulting material properties.

Epoxy Resins

In epoxy resin systems, this compound acts as an acid catalyst, initiating the ring-opening polymerization of the epoxy groups. This process can proceed even at ambient temperatures, although elevated temperatures are often used to accelerate the cure and enhance the final properties of the thermoset. One of the significant advantages of using phosphate-based curing agents with epoxy resins is the enhancement of flame retardancy in the resulting material. The phosphorus content contributes to char formation upon combustion, which acts as a protective barrier.

Phenolic Resins

For phenolic resins, particularly resoles, this compound functions as a latent acid catalyst. These resins are prepared with an excess of formaldehyde under alkaline conditions and contain methylol end groups. The application of an acid catalyst like this compound facilitates the condensation of these methylol groups, leading to the formation of a cross-linked network. The use of a latent catalyst allows for a longer pot life at room temperature, with the curing reaction being initiated upon heating.

Urea-Formaldehyde Resins

Urea-formaldehyde (UF) resins are cured through an acid-catalyzed condensation reaction of methylolurea intermediates. This compound can serve as an effective acid catalyst in these systems. The addition of an acid catalyst is crucial for achieving a rapid and complete cure, leading to a rigid, cross-linked polymer network. The rate of cure in UF resins is highly dependent on the pH of the system, with lower pH values generally leading to faster curing times.

Quantitative Data on Curing Performance

The following tables summarize the quantitative effects of using acid catalysts, including those in the phosphate family, on the curing parameters and final properties of different resin systems.

Table 1: Effect of Acid Catalyst on the Curing of Phenolic Resins

Catalyst SystemCatalyst Concentration (%)Curing Temperature (°C)Gel Time (min:sec)Reference
Standard Resin (no catalyst)012013:09
p-TSA and Isopropanol312007:52
p-TSA and Isopropanol311010:48
p-TSA and Isopropanol310014:15

Note: p-TSA (para-toluenesulfonic acid) is a strong acid catalyst, and its effects are indicative of the performance expected from an acid catalyst like this compound.

Table 2: Thermal Properties of Epoxy Resin Cured with a Butyl Phosphate Ester

PropertyValue
Onset Decomposition Temperature (°C)> 300
Char Residue at 700°C (%)~20

Data is generalized from studies on phosphate ester curing agents for epoxy resins, highlighting their contribution to thermal stability and char formation.

Table 3: General Mechanical Properties of Cured Resins

Resin TypePropertyTypical Value Range (with acid catalyst)
EpoxyTensile Strength (MPa)40 - 110
Flexural Modulus (GPa)2.5 - 4.5
PhenolicFlexural Strength (MPa)50 - 90
Urea-FormaldehydeTensile Strength (MPa)35 - 70

These values are representative and can vary significantly based on the specific resin formulation, curing conditions, and the concentration of the this compound curing agent.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound as a curing agent for epoxy, phenolic, and urea-formaldehyde resins.

Protocol 1: Determination of Gel Time

Objective: To determine the gel time of a resin system catalyzed by this compound.

Materials:

  • Resin (Epoxy, Phenolic, or Urea-Formaldehyde)

  • This compound (of known concentration/purity)

  • Hot plate with a magnetic stirrer and temperature control

  • Disposable aluminum dishes

  • Wooden applicator sticks or glass rods

  • Stopwatch

Procedure:

  • Preheat the hot plate to the desired curing temperature.

  • Accurately weigh the desired amount of resin into a disposable aluminum dish.

  • Add the specified percentage of this compound to the resin.

  • Immediately start the stopwatch and begin stirring the mixture with a magnetic stir bar or manually with an applicator stick to ensure homogeneity.

  • Place the dish on the preheated hot plate.

  • Periodically probe the resin mixture with a clean applicator stick. Gel time is reached when the resin becomes viscous and forms a string that does not break when the stick is lifted. For a more precise determination, observe the point at which the resin no longer flows.

  • Record the time from the addition of the catalyst to the gel point.

  • Repeat the experiment at different catalyst concentrations and temperatures to determine their effects on gel time.

Protocol 2: Evaluation of Mechanical Properties

Objective: To measure the tensile and flexural properties of a resin cured with this compound.

Materials:

  • Cured resin samples (prepared according to ASTM standards, e.g., ASTM D638 for tensile properties and ASTM D790 for flexural properties)

  • Universal Testing Machine (UTM) with appropriate grips and fixtures

  • Calipers for precise measurement of sample dimensions

Procedure:

  • Sample Preparation:

    • Prepare the resin mixture with the desired concentration of this compound.

    • Cast the resin into molds of the specified dimensions for the desired mechanical test (e.g., dog-bone shape for tensile testing, rectangular bar for flexural testing).

    • Cure the samples according to a defined schedule (temperature and time).

    • Carefully demold the cured samples and post-cure if necessary.

    • Condition the samples at a standard temperature and humidity before testing.

  • Tensile Testing (ASTM D638):

    • Measure the width and thickness of the gauge section of the tensile test specimen.

    • Secure the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the maximum load and the elongation at break.

    • Calculate the tensile strength and modulus of elasticity.

  • Flexural Testing (ASTM D790):

    • Measure the width and depth of the flexural test specimen.

    • Place the specimen on the supports of the three-point bending fixture in the UTM.

    • Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a specified deflection.

    • Record the load-deflection curve.

    • Calculate the flexural strength and flexural modulus.

Protocol 3: Thermal Analysis

Objective: To characterize the thermal properties of a resin cured with this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Materials:

  • Cured resin sample

  • DSC instrument

  • TGA instrument

  • Aluminum or hermetic pans for sample encapsulation

Procedure:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount (5-10 mg) of the cured resin sample into a DSC pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the glass transition temperature (Tg) and any residual curing exotherms.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a small amount (10-20 mg) of the cured resin sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800 °C).

    • Record the sample weight as a function of temperature.

    • Analyze the resulting thermogram to determine the onset of decomposition and the percentage of char residue at high temperatures.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways of resin curing catalyzed by this compound and a general experimental workflow for its evaluation.

curing_mechanisms cluster_epoxy Epoxy Resin Curing cluster_phenolic Phenolic Resin Curing (Resole) cluster_uf Urea-Formaldehyde Resin Curing Epoxy Epoxy Group ProtonatedEpoxy Protonated Epoxy Epoxy->ProtonatedEpoxy Protonation BAP Butyl Acid Phosphate (H+) RingOpened Ring-Opened Intermediate ProtonatedEpoxy->RingOpened Nucleophilic Attack Nucleophile Nucleophile (e.g., another epoxy, alcohol) Polymer Cross-linked Polymer RingOpened->Polymer Propagation MethylolPhenol Methylol Phenol ProtonatedMethylol Protonated Methylol MethylolPhenol->ProtonatedMethylol Protonation BAP_phenolic Butyl Acid Phosphate (H+) Carbocation Benzylic Carbocation ProtonatedMethylol->Carbocation Loss of H2O MethyleneBridge Methylene Bridge (Cross-link) Carbocation->MethyleneBridge Electrophilic Aromatic Substitution AnotherPhenol Another Phenol (or Methylol Phenol) Methylolurea Methylolurea ProtonatedMethylolurea Protonated Methylolurea Methylolurea->ProtonatedMethylolurea Protonation BAP_uf Butyl Acid Phosphate (H+) Carbocation_uf Carbocation ProtonatedMethylolurea->Carbocation_uf Loss of H2O MethyleneBridge_uf Methylene Bridge (Cross-link) Carbocation_uf->MethyleneBridge_uf Condensation AnotherUrea Another Urea (or Methylolurea)

Caption: Curing mechanisms for different resin types.

experimental_workflow start Start: Define Resin System and This compound Concentration prep Sample Preparation: Mix Resin and Curing Agent start->prep gel_time Gel Time Determination (Protocol 4.1) prep->gel_time cure Cure Samples (Defined Temperature and Time) prep->cure data Data Analysis and Comparison gel_time->data mechanical Mechanical Testing (Protocol 4.2) - Tensile (ASTM D638) - Flexural (ASTM D790) cure->mechanical thermal Thermal Analysis (Protocol 4.3) - DSC (Tg) - TGA (Thermal Stability) cure->thermal mechanical->data thermal->data end End: Characterized Resin System data->end

Caption: Experimental workflow for evaluation.

Application Notes and Protocols for Butyl Acid Phosphate in Solvent Extraction of Rare Earth Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of butyl acid phosphates, including mono-butyl acid phosphate (MBAP), di-butyl acid phosphate (DBAP), and tri-butyl phosphate (TBP), in the solvent extraction of rare earth metals (REMs). The following sections detail the principles, experimental protocols, and quantitative data to guide researchers in the application of these organophosphorus extractants.

Introduction to Butyl Acid Phosphates in Rare Earth Extraction

Solvent extraction is a primary industrial method for the separation and purification of rare earth elements (REEs) due to their similar chemical properties. Organophosphorus compounds, particularly butyl acid phosphates, are effective extractants for this purpose. The extraction mechanism is influenced by the acidity of the extractant and the composition of the aqueous phase.

  • Tri-butyl Phosphate (TBP): A neutral extractant that operates under a solvation mechanism. It is widely used for the extraction of a variety of metals, including REEs, from nitrate media.[1]

  • Di-butyl Acid Phosphate (DBAP or DBP): An acidic extractant that functions via a cation exchange mechanism. It generally exhibits higher extraction efficiencies for REEs compared to TBP, especially at lower acidities.[2]

  • Mono-butyl Acid Phosphate (MBAP or MBP): An acidic extractant also operating through cation exchange. While less commonly documented in publicly available literature for REE extraction, its use, often in combination with DBAP, has been noted in patent literature for the separation of rare metals.[3]

Experimental Protocols

The following are generalized protocols for the solvent extraction of REEs using butyl acid phosphates. Specific parameters should be optimized based on the feed composition and desired separation.

General Solvent Extraction Protocol

This protocol outlines the fundamental steps for a batch solvent extraction experiment.

Materials:

  • Aqueous feed solution containing dissolved rare earth salts (e.g., nitrates or chlorides).

  • Organic phase: Butyl acid phosphate (TBP, DBAP, or a mixture of MBAP and DBAP) dissolved in a suitable diluent (e.g., kerosene, n-dodecane).

  • Scrubbing solution (e.g., dilute nitric acid) to remove co-extracted impurities.

  • Stripping solution (e.g., stronger acid or complexing agent) to recover the extracted REEs from the organic phase.

  • Separatory funnels.

  • Mechanical shaker or mixer.

  • pH meter.

  • Analytical instrumentation for REE concentration measurement (e.g., ICP-MS or ICP-OES).

Procedure:

  • Aqueous Feed Preparation: Prepare a synthetic aqueous solution containing the desired REEs at a known concentration. Adjust the pH of the solution to the desired value using a suitable acid (e.g., nitric acid).

  • Organic Phase Preparation: Prepare the organic phase by dissolving the chosen this compound extractant in the diluent to the desired concentration (e.g., 10-50% v/v).

  • Extraction:

    • In a separatory funnel, mix the aqueous feed solution and the organic phase at a specific phase ratio (O/A, e.g., 1:1, 2:1).

    • Agitate the mixture for a predetermined contact time (e.g., 5-30 minutes) to allow for mass transfer and equilibration.

    • Allow the phases to separate.

    • Collect both the aqueous (raffinate) and organic (loaded organic) phases.

  • Scrubbing (Optional):

    • Contact the loaded organic phase with a scrubbing solution to remove any co-extracted impurities.

    • Agitate and allow the phases to separate.

    • Collect the scrubbed organic phase.

  • Stripping:

    • Contact the scrubbed organic phase with a stripping solution to back-extract the REEs into a new aqueous phase.

    • Agitate and allow the phases to separate.

    • Collect the strip solution (pregnant leach solution) and the regenerated organic phase.

  • Analysis: Analyze the REE concentrations in the initial feed, raffinate, and strip solution to determine the extraction efficiency and separation factors.

Specific Protocol for TBP Extraction of Neodymium, Cerium, Lanthanum, and Yttrium

This protocol is based on a study of REE extraction from a nitric acid leached apatite concentrate.[4]

Optimized Conditions:

  • Extractant: 3.65 mol L⁻¹ Tri-butyl Phosphate (TBP) in kerosene.

  • Aqueous Phase: Nitric acid leach solution with [H⁺] of 0.63 mol L⁻¹.

  • Contact Time: 5 minutes.

  • Phase Ratio (O/A): 2:1.

  • Temperature: 25 °C (Ambient).

Procedure:

  • Prepare the organic phase by dissolving TBP in kerosene to a concentration of 3.65 mol L⁻¹.

  • Adjust the acidity of the aqueous feed containing Nd, Ce, La, and Y to 0.63 mol L⁻¹ H⁺.

  • In a suitable vessel, mix the organic and aqueous phases at a 2:1 ratio.

  • Agitate the mixture for 5 minutes at 25 °C.

  • Allow the phases to disengage and separate.

  • Analyze the raffinate for REE content to determine extraction efficiency.

Quantitative Data

The following tables summarize key quantitative data for the solvent extraction of REEs using butyl acid phosphates from various studies. Direct comparison should be made with caution due to varying experimental conditions.

Extraction Efficiencies of REEs with TBP
Rare Earth ElementTBP ConcentrationAqueous PhasePhase Ratio (O/A)Contact TimeTemperature (°C)Extraction Efficiency (%)Reference
Neodymium3.65 mol L⁻¹ in kerosene0.63 mol L⁻¹ H⁺2:15 min25~95[4]
Cerium3.65 mol L⁻¹ in kerosene0.63 mol L⁻¹ H⁺2:15 min25~90[4]
Lanthanum3.65 mol L⁻¹ in kerosene0.63 mol L⁻¹ H⁺2:15 min25~87[4]
Yttrium3.65 mol L⁻¹ in kerosene0.63 mol L⁻¹ H⁺2:15 min25~80[4]
Comparison of Distribution Coefficients for DBAP and TBP

Distribution coefficients (D) indicate the ratio of the concentration of the metal in the organic phase to that in the aqueous phase at equilibrium. A higher D value signifies better extraction.

Rare Earth ElementExtractantAqueous Phase ConditionsDistribution Coefficient (D)Reference
LanthanumDBAPLow AcidityHigher than TBP[2]
NeodymiumDBAPLow AcidityHigher than TBP[2]
YttriumDBAPLow AcidityHigher than TBP[2]
YtterbiumDBAPLow AcidityHigher than TBP[2]
LanthanumTBPLow AcidityLower than DBAP[2]
NeodymiumTBPLow AcidityLower than DBAP[2]
YttriumTBPLow AcidityLower than DBAP[2]
YtterbiumTBPLow AcidityLower than DBAP[2]

Note: The original source states that distribution coefficients are always higher in DBP extraction than in TBP.[2] The effect of increasing nitric acid concentration diminishes the distribution coefficients for DBP, while for TBP, they increase with rising rare-earth nitrate concentration.[2]

Separation Factors for Light REEs using a Synergistic TBP System

The separation factor (β) is the ratio of the distribution coefficients of two different metals, indicating the ease of their separation.

REE PairOrganic PhaseAqueous PhaseSeparation Factor (β)Reference
La(III)/Ce(III)1.0 mol/L TOMANO₃-TBP in tolueneWeakly acidic nitrate~1.2-1.4[5]
Ce(III)/Pr(III)3.3 mol/L TOMANO₃-TBP (0.15:0.85) in dodecane0.1 mol/L HNO₃Effective Separation[6]
La(III)/Pr(III)3.0 mol/L TOMANO₃-TBP (0.2:0.8) in dodecane0.1 mol/L HNO₃1.62–2.43[5]

Visualizations

The following diagrams illustrate the logical workflow of the solvent extraction process.

SolventExtractionWorkflow AqueousFeed Aqueous Feed (REEs in solution) Extraction Extraction (Mixer-Settler) AqueousFeed->Extraction OrganicPhase Organic Phase (this compound + Diluent) OrganicPhase->Extraction LoadedOrganic Loaded Organic (REE-Extractant Complex) Extraction->LoadedOrganic Organic Raffinate Raffinate (Depleted Aqueous) Extraction->Raffinate Aqueous Scrubbing Scrubbing LoadedOrganic->Scrubbing ScrubbedOrganic Scrubbed Organic Scrubbing->ScrubbedOrganic ScrubSolution Scrub Solution ScrubSolution->Scrubbing Stripping Stripping ScrubbedOrganic->Stripping PregnantLeach Pregnant Leach Solution (Purified REEs) Stripping->PregnantLeach Aqueous RegeneratedOrganic Regenerated Organic Phase Stripping->RegeneratedOrganic Organic StripSolution Strip Solution StripSolution->Stripping RegeneratedOrganic->Extraction Recycle

Caption: General workflow of a multi-stage solvent extraction process for rare earth element purification.

ExtractionMechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_neutral Solvation Mechanism (TBP) REE_aq REE³⁺ (aq) Complex_org REE-(Extractant)₃ (org) REE_aq->Complex_org Forms Complex H_plus H⁺ (aq) Extractant_org H-Extractant (org) Extractant_org->H_plus Releases Proton (Cation Exchange) Extractant_org->Complex_org REE_solv REE(NO₃)₃ (aq) Complex_solv REE(NO₃)₃·3TBP (org) REE_solv->Complex_solv TBP_org TBP (org) TBP_org->Complex_solv

Caption: Simplified representation of cation exchange and solvation mechanisms in REE solvent extraction.

References

Application of Butyl Acid Phosphate as a Corrosion Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl acid phosphate, a mixture of mono- and di-butyl esters of phosphoric acid, is a versatile chemical compound with applications as a catalyst, curing agent, and notably, as a corrosion inhibitor for various metals and alloys. Its efficacy as a corrosion inhibitor is attributed to its ability to form a protective, passive film on the metal surface, thereby isolating it from the corrosive environment. This document provides detailed application notes, experimental protocols for evaluating its performance, and a summary of expected quantitative data.

The inhibitory action of this compound involves the adsorption of the phosphate group onto the metal surface. This forms a barrier layer of insoluble metal phosphates, which hinders both anodic and cathodic reactions involved in the corrosion process. The butyl groups contribute to the hydrophobicity of the protective film, further enhancing its barrier properties.

Data Presentation

The following tables summarize representative quantitative data for the performance of a generic phosphate-based corrosion inhibitor, as specific data for this compound is not extensively available in public literature. This data is intended to be illustrative of the expected performance and may vary based on experimental conditions.

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)25.01.25-
5010.00.5060.0
1006.30.3174.8
2003.80.1984.8
5002.00.1092.0

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-55050.070120-
100-52012.56511075.0
500-4805.06010090.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)500200-
10020005075.0
50050002090.0

Experimental Protocols

Weight Loss Method

Objective: To determine the corrosion rate of a metal in a specific environment with and without the inhibitor by measuring the mass loss of the metal coupon over a period of time.

Materials:

  • Metal coupons (e.g., mild steel, 1cm x 4cm x 0.1cm)

  • Corrosive solution (e.g., 1 M HCl or 3.5% NaCl)

  • This compound inhibitor

  • Analytical balance (±0.1 mg)

  • Beakers

  • Abrasive paper (e.g., silicon carbide, various grits)

  • Acetone

  • Distilled water

  • Drying oven

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with abrasive papers of increasing grit size to achieve a smooth, uniform surface.

  • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

  • Dry the coupons in an oven at 60°C for approximately 1 hour.

  • Allow the coupons to cool in a desiccator and then accurately weigh them using an analytical balance (Initial Weight, Wi).

  • Immersion: Prepare the corrosive solutions with and without various concentrations of this compound.

  • Completely immerse the pre-weighed coupons in the test solutions in separate beakers. Ensure the coupons are fully submerged and not in contact with the beaker walls.

  • Cover the beakers to prevent evaporation and contamination.

  • Maintain the beakers at a constant temperature for a specified immersion period (e.g., 24, 48, or 72 hours).

  • Post-Immersion: After the immersion period, carefully remove the coupons from the solutions.

  • Gently clean the coupons with a soft brush to remove any corrosion products.

  • Rinse the coupons with distilled water and then acetone.

  • Dry the coupons in an oven at 60°C to a constant weight.

  • Allow the coupons to cool in a desiccator and re-weigh them (Final Weight, Wf).

Calculations:

  • Weight Loss (ΔW): ΔW = Wi - Wf

  • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (D × A × T)

    • Where:

      • ΔW is the weight loss in milligrams.

      • D is the density of the metal in g/cm³.

      • A is the surface area of the coupon in cm².

      • T is the immersion time in hours.

  • Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100

    • Where:

      • CRblank is the corrosion rate in the absence of the inhibitor.

      • CRinh is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

Objective: To determine the corrosion current (Icorr) and corrosion potential (Ecorr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal specimen.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive solution with and without inhibitor.

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, then clean and dry as described in the weight loss protocol.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.

  • Stabilization: Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

Calculations:

  • Inhibition Efficiency (IE%): IE% = [(Icorr,blank - Icorr,inh) / Icorr,blank] × 100

    • Where:

      • Icorr,blank is the corrosion current density in the absence of the inhibitor.

      • Icorr,inh is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation of a protective film and to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

Apparatus: Same as for Potentiodynamic Polarization, with the potentiostat having EIS capability.

Procedure:

  • Electrode and Cell Setup: Prepare and set up the three-electrode cell as described for potentiodynamic polarization.

  • Stabilization: Allow the system to stabilize at the OCP.

  • EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

  • Fit the experimental data to an appropriate equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

Calculations:

  • Inhibition Efficiency (IE%): IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100

    • Where:

      • Rct,blank is the charge transfer resistance in the absence of the inhibitor.

      • Rct,inh is the charge transfer resistance in the presence of the inhibitor.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis prep1 Polish Metal Coupon prep2 Degrease & Clean prep1->prep2 prep3 Dry & Weigh prep2->prep3 test1 Weight Loss prep3->test1 test2 Potentiodynamic Polarization prep3->test2 test3 EIS prep3->test3 analysis1 Calculate Corrosion Rate & IE% test1->analysis1 analysis2 Determine Ecorr, Icorr & IE% test2->analysis2 analysis3 Determine Rct, Cdl & IE% test3->analysis3

Experimental workflow for evaluating corrosion inhibitors.

inhibition_mechanism cluster_metal Metal Surface (e.g., Steel) cluster_solution Corrosive Solution Metal Fe ProtectiveFilm Protective Film (Iron Phosphate Layer) Metal->ProtectiveFilm Reaction & Film Formation Inhibitor This compound Inhibitor->Metal Adsorption CorrosiveIons H+, Cl- CorrosiveIons->Metal Attack ProtectiveFilm->CorrosiveIons Blocks

Corrosion inhibition mechanism of this compound.

Application Notes and Protocols for the Quantification of Butyl Acid Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of butyl acid phosphates, primarily monobutyl phosphate (MBP) and dibutyl phosphate (DBP). These compounds are significant as degradation products of tributyl phosphate (TBP), a widely used industrial chemical. The following protocols are designed to offer robust and reliable analytical solutions for various matrices.

Overview of Analytical Approaches

The quantification of butyl acid phosphates can be achieved through several analytical techniques. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common and effective methods include:

  • Ion Chromatography (IC): An excellent method for the separation and quantification of ionic species like MBP and DBP in aqueous samples.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly for DBP, often requiring a derivatization step to increase volatility.[3]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Offers high selectivity and sensitivity for the direct analysis of butyl acid phosphates in various matrices without derivatization.

  • Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR): A rapid technique suitable for monitoring the degradation of TBP and the formation of its acidic byproducts.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the detailed analytical methods, allowing for easy comparison and selection of the most appropriate method for a given application.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Ion ChromatographyMBPAqueous0.13 µM0.5 µg/mL5 - 50 µg/mL[1][2]
DBPAqueous0.71 µM1 µg/mL10 - 100 µg/mL[1][2]
GC-MSDBPOrganic--200 - 1800 ppm[3]
HPLC-MS/MSTBP & related compoundsMilk Powder0.1 - 0.25 µg/kg< 1.5 µg/kg-[5]

Experimental Protocols

Ion Chromatography (IC) for MBP and DBP Quantification

This protocol is suitable for the determination of MBP and DBP in aqueous solutions, particularly in the context of nuclear fuel reprocessing where TBP is used as a solvent.[1][6]

Instrumentation:

  • Ion Chromatograph (e.g., Dionex ICS-2100) equipped with a conductivity detector.[6]

  • Analytical Column: Dionex IonPac AS5A or AS11 (4 x 250 mm).[1][6]

  • Suppressor: Anion self-regenerating suppressor.

  • Autosampler and injection loop (e.g., 50 µL).[1]

Reagents:

  • Eluent: Sodium hydroxide (NaOH) and sodium carbonate (Na2CO3) solutions. A typical eluent is 2 mM Na2CO3 / 1 mM NaOH.[2]

  • Standard Solutions: Prepare stock solutions of MBP and DBP in deionized water. Working standards are prepared by serial dilution.

Experimental Workflow:

IC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis IC Analysis cluster_data Data Processing Sample Aqueous Sample Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject into IC Filter->Inject Standards Prepare Working Standards Standards->Inject Separate Chromatographic Separation Inject->Separate Detect Conductivity Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analytes Calibrate->Quantify

Caption: Workflow for the quantification of MBP and DBP using Ion Chromatography.

Protocol:

  • Sample Preparation:

    • Filter aqueous samples through a 0.45 µm syringe filter to remove particulate matter.

    • If the sample contains high concentrations of interfering ions like nitrite, oxidation to nitrate may be necessary.[1]

  • Instrument Setup:

    • Equilibrate the IC system with the chosen eluent at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 30 °C.

  • Calibration:

    • Inject a series of working standards of MBP and DBP to construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Inject the prepared samples into the IC system.

    • Identify and quantify MBP and DBP based on their retention times and the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for DBP Quantification

This method is highly specific for the determination of DBP in organic solutions, such as those from industrial processes. A key step in this protocol is the derivatization of the non-volatile DBP into a more volatile compound.[3]

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Analytical Column: A stainless steel column (4m x 1/8") packed with 10% XE-60 is a suitable option.[3]

  • Injector: Split/splitless injector.

Reagents:

  • Derivatizing Agent: Diazomethane, freshly prepared. (Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood).

  • Solvent: n-dodecane or other suitable organic solvent.

  • Standard Solutions: Prepare stock solutions of DBP in the solvent and derivatize them alongside the samples.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Organic Sample Aliquot Take Aliquot Sample->Aliquot Derivatize Derivatize with Diazomethane Aliquot->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Extract Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify DBP Calibrate->Quantify

Caption: Workflow for the quantification of DBP using GC-MS with derivatization.

Protocol:

  • Sample Preparation:

    • Take a known volume of the organic sample (e.g., 0.25 mL) and dilute it with the solvent in a standard flask.[3]

    • If heavy metals are present, perform an acid wash (e.g., with 2N sulfuric acid) to remove them.[3]

  • Derivatization:

    • Carefully add freshly prepared diazomethane to the sample and standard solutions until a persistent yellow color is observed.

    • Allow the reaction to proceed for a few minutes.

  • Instrument Setup:

    • Set the GC oven temperature program (e.g., injector at 260°C, column at 230°C, and detector at 260°C).[3]

    • Use nitrogen as the carrier gas at a flow rate of 30 mL/min.[3]

  • Calibration:

    • Inject the derivatized standards to create a calibration curve.

  • Sample Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Monitor for the characteristic ions of the derivatized DBP.

HPLC-MS/MS for Butyl Acid Phosphate Quantification

This protocol describes a highly sensitive and selective method for the simultaneous analysis of multiple organophosphate esters, which can be adapted for MBP and DBP. The use of an internal standard is recommended for accurate quantification.[5]

Instrumentation:

  • Ultra-Performance Liquid Chromatograph (UPLC) or High-Performance Liquid Chromatograph (HPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 column (e.g., 150 x 3 mm, 3 µm).[7]

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Internal Standard: A stable isotope-labeled analogue, such as tri-n-butyl phosphate-d27 (TBP-d27), can be used.[5]

Experimental Workflow:

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Spike Spike with Internal Standard Sample->Spike Extract Solvent Extraction Spike->Extract Cleanup SPE Cleanup Extract->Cleanup Inject Inject into HPLC Cleanup->Inject Separate LC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate MRM Transitions Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analytes Calibrate->Quantify

Caption: Workflow for the quantification of butyl acid phosphates using HPLC-MS/MS.

Protocol:

  • Sample Preparation (QuEChERS approach for solid samples): [5]

    • Homogenize the sample.

    • Spike with the internal standard.

    • Perform a solvent extraction with acetonitrile.

    • Clean up the extract using dispersive solid-phase extraction (d-SPE).

  • Instrument Setup:

    • Set the HPLC gradient elution program to achieve separation of the analytes.

    • Optimize the MS/MS parameters in Multiple Reaction Monitoring (MRM) mode for each analyte and the internal standard. This involves selecting precursor and product ions.

  • Calibration:

    • Prepare matrix-matched calibration standards containing the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Sample Analysis:

    • Inject the prepared sample extracts.

    • Quantify the analytes using the calibration curve.

Concluding Remarks

The choice of the analytical method for the quantification of butyl acid phosphates should be based on the specific requirements of the study, including the sample matrix, desired sensitivity, and available resources. For routine monitoring of aqueous samples, Ion Chromatography offers a reliable and straightforward approach. For complex organic matrices requiring high specificity, GC-MS after derivatization is a powerful tool. For trace-level analysis in diverse and complex matrices, HPLC-MS/MS provides the highest sensitivity and selectivity. The FTIR-ATR method can be employed for rapid screening and qualitative assessment of TBP degradation.[4]

References

Application Notes and Protocols: Butyl Acid Phosphate as a Surfactant in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Emulsion polymerization is a versatile and environmentally friendly process used to produce a wide range of polymers, commonly known as latexes. These latexes are critical components in coatings, adhesives, textiles, and various biomedical applications. The success of emulsion polymerization hinges on the choice of surfactant, which stabilizes monomer droplets and growing polymer particles within the aqueous phase.[1][2][3] Butyl acid phosphate, a member of the phosphate ester family of surfactants, offers distinct advantages over traditional surfactants like sulfates and sulfonates. As an anionic surfactant, it provides excellent stabilization and can be integrated into the polymer backbone, leading to enhanced performance characteristics in the final product.[4][5] This document provides detailed application notes and protocols for the use of this compound in emulsion polymerization.

Mechanism of Emulsion Polymerization with this compound

The diagram below illustrates the fundamental stages of emulsion polymerization stabilized by an anionic surfactant such as this compound. The process begins with the formation of micelles from the surfactant in the aqueous phase, which encapsulate the monomer. Water-soluble initiators generate free radicals that enter these micelles, initiating polymerization. As the polymer chain grows within the micelle, it becomes a monomer-swollen polymer particle, which continues to grow by absorbing more monomer from the surrounding droplets.

Emulsion_Polymerization Monomer_Droplet Monomer Droplet Growing_Particle Growing Polymer Particle Monomer_Droplet->Growing_Particle Monomer Diffusion Micelle Monomer-Swollen Micelle Active_Micelle Initiated Micelle Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition Water Aqueous Phase BAP This compound (Surfactant) Radical->Micelle Initiation Active_Micelle->Growing_Particle Latex Stable Latex Particle Growing_Particle->Latex Termination/ Completion

Figure 1: General mechanism of emulsion polymerization.

Application Notes

Phosphate ester surfactants, including this compound, are highly effective in the emulsion polymerization of various monomers such as acrylics, styrene-acrylics, and vinyls.[4][6]

Key Advantages:

  • Improved Latex Stability: They provide excellent mechanical and electrolyte stability to the resulting latex, which is crucial for formulation, storage, and application.[4]

  • Low Coagulum Formation: Their high efficiency as stabilizers minimizes the formation of coagulum (undesirable polymer aggregates) during the reaction, leading to cleaner reactors and higher yields.[4]

  • Enhanced Film Properties: Latexes prepared with phosphate esters form clear, continuous films. These films exhibit good resistance to moisture and are less prone to yellowing upon heating compared to those made with traditional sulfate or sulfonate surfactants.[4][6]

  • Corrosion Inhibition: The phosphate group can impart corrosion resistance, which is a valuable property for coatings applied to metal substrates.[5][7]

  • Tunable Properties: The performance can be optimized by adjusting the ratio of mono-ester to di-ester in the surfactant, allowing for fine-tuning of the hydrophilic-lipophilic balance (HLB).[4][5]

  • High Solids Content: These surfactants can be used to produce high-solids latexes (e.g., >50%) at manageable viscosities.[4]

Structural Considerations:

The molecular structure of the phosphate ester is critical. For instance, using phosphate esters of straight-chain alkanols (like n-butanol) is shown to produce stable latexes with improved heat and light stability. In contrast, branched-chain analogues, such as the phosphate ester of 2-ethylhexanol, can lead to massive coagulum and polymerization failure, demonstrating the importance of the hydrophobic chain's linearity.[6]

Performance Data

The following tables summarize the performance characteristics of phosphate ester surfactants in emulsion polymerization based on available data and product literature.

Table 1: General Performance Characteristics of Phosphate Ester Surfactants

PropertyObservationBenefitReference(s)
Latex Stability Good mechanical and electrolyte stabilityLonger shelf-life, easier formulation[4]
Coagulum Level Very lowHigher yield, cleaner process[4]
Film Clarity Forms clear and continuous filmsImproved aesthetics and performance in clear coats[4]
Moisture Resistance GoodEnhanced durability for coatings and adhesives[4]
Heat & Light Stability Improved color stability; reduced yellowingSuitable for applications requiring UV and heat resistance[6]
Corrosion Resistance Imparts rust inhibition propertiesProtective coatings for ferrous and non-ferrous metals[5][7]
Solids Content Can achieve >50% solids with manageable viscosityHigher efficiency in application, reduced water content[4]

Table 2: Comparative Color Stability of Polymer Films

This data is adapted from a study on the emulsion polymerization of vinyl chloride.[6]

Surfactant Used in PolymerizationFilm Color After Heating (170°C for 15 min)Relative Stability
Phosphate Ester of C8-C10 Alkanol ColorlessHigh
Conventional Surfactant (e.g., Sulfonate) Yellow to BrownLow

Experimental Protocols

This section provides a general protocol for the semi-batch emulsion polymerization of an acrylic monomer system using this compound as the primary surfactant.

1. Materials and Equipment

  • Monomers: e.g., Butyl Acrylate (BA), Methyl Methacrylate (MMA), Acrylic Acid (AA)

  • Surfactant: this compound (as a mono/di-ester mixture)

  • Initiator: Sodium or Potassium Persulfate

  • Neutralizing Agent: Ammonium Hydroxide or Sodium Hydroxide

  • Solvent: Deionized Water

  • Equipment: Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and separate feed lines for the monomer pre-emulsion and initiator solution.

2. Experimental Workflow Diagram

Workflow cluster_Prep Preparation cluster_Reaction Polymerization cluster_Workup Post-Reaction Prep_Emulsion 1. Prepare Monomer Pre-emulsion Feed 5. Start Simultaneous Feeds (Pre-emulsion & Initiator) Prep_Emulsion->Feed Prep_Initiator 2. Prepare Initiator Solution Prep_Initiator->Feed Prep_Reactor 3. Charge Reactor with Water & Surfactant Heat 4. Heat Reactor to 80-85°C under N2 Prep_Reactor->Heat Heat->Feed Hold 6. Hold at 80-85°C Post-Feeds Feed->Hold Cool 7. Cool Reactor to <50°C Hold->Cool Neutralize 8. Neutralize Latex to pH ~7.0 Cool->Neutralize Filter 9. Filter Latex to Remove Coagulum Neutralize->Filter Characterize 10. Characterize Final Latex (Solids, pH, Viscosity, Particle Size) Filter->Characterize

Figure 2: Workflow for semi-batch emulsion polymerization.

3. Detailed Procedure

This protocol is a representative example. Concentrations and feed times should be optimized for specific monomer systems and desired polymer properties.

a. Preparation of Monomer Pre-emulsion:

  • In a separate beaker, add deionized water.

  • While stirring, add the this compound surfactant.

  • Slowly add the monomers (e.g., Butyl Acrylate, Methyl Methacrylate, Acrylic Acid) to the aqueous surfactant solution under vigorous stirring to form a stable, milky-white pre-emulsion.

b. Preparation of Initiator Solution:

  • In a separate beaker, dissolve the sodium persulfate initiator in deionized water.

c. Polymerization Reaction:

  • Charge the reactor with an initial amount of deionized water and a small portion of the surfactant.

  • Begin stirring and purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

  • Heat the reactor contents to the reaction temperature (typically 80-85°C).[4]

  • Once the temperature is stable, begin the simultaneous, continuous feeds of the monomer pre-emulsion and the initiator solution into the reactor.

  • Maintain a constant feed rate for the pre-emulsion over a period of 3-5 hours. The initiator feed should typically extend for an additional 30 minutes beyond the monomer feed to ensure complete reaction.[4]

  • Throughout the reaction, monitor the temperature and maintain it within the desired range (e.g., 80-85°C).

d. Post-Reaction Workup:

  • After both feeds are complete, hold the reaction at temperature for an additional 30-60 minutes to allow for the polymerization of any residual monomer.[4]

  • Cool the reactor to below 50°C.

  • Once cooled, slowly add a neutralizing agent (e.g., ammonium hydroxide) to adjust the pH of the final latex to a target of ~7.0.[4]

  • Filter the cooled latex through a fine mesh (e.g., 100-200 mesh) to remove any coagulum formed during the process.

  • Characterize the final latex for properties such as percent solids, pH, viscosity, and particle size distribution.

This compound and related phosphate esters are highly effective surfactants for emulsion polymerization, offering significant improvements in latex stability, process cleanliness, and final film properties. Their ability to reduce coagulum, enhance moisture and heat resistance, and provide corrosion inhibition makes them a superior choice for high-performance applications in coatings, adhesives, and specialty polymers. The protocols and data presented here provide a foundation for researchers and developers to leverage the benefits of these versatile surfactants in their own formulations.

References

Application Notes and Protocols for Butyl Acid Phosphate as a Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl acid phosphates, primarily tributyl phosphate (TBP) and dibutyl phosphate (DBP), as effective halogen-free flame retardants in a variety of polymeric materials. This document details their mechanisms of action, provides quantitative flammability data, and offers detailed experimental protocols for their evaluation.

Introduction

Butyl acid phosphates are organophosphorus compounds that function as flame retardants through a combination of condensed-phase and gas-phase mechanisms. Upon heating, they decompose to form phosphoric and polyphosphoric acids, which promote the formation of a protective char layer on the surface of the material. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby inhibiting further combustion. Some organophosphorus compounds can also act in the gas phase by releasing phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation.

Key Applications

Butyl acid phosphates are versatile flame retardants suitable for a range of polymers, including:

  • Plastics: Polyvinyl chloride (PVC), polycarbonates (PC), acrylonitrile-butadiene-styrene (ABS), and epoxy resins.

  • Textiles: Cotton and other cellulosic fabrics.

  • Coatings and Adhesives: To enhance the fire resistance of surface finishes.

Data Presentation

The following tables summarize the typical flame retardant performance of organophosphorus compounds, including butyl acid phosphates, in various polymer systems.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings for Epoxy Resin Composites

FormulationAdditive (wt%)LOI (%)UL-94 Rating
Neat Epoxy026.2NR
Epoxy/TAD433.4V-0
Epoxy/Zn-PDH427.0NR
Epoxy/3%TAD/1%Zn-PDH433.2V-0

TAD and Zn-PDH are representative phosphorus and zinc-containing flame retardants. Data indicates the potential for high flame retardancy with phosphorus-based additives.[1]

Table 2: Cone Calorimeter Data for Flame Retardant Polycarbonate (PC)

FormulationpHRR (kW/m²)THR (MJ/m²)MARHE (kW/m²)
Pure PC---
HPCTP/PCReduced by 31.12%-Reduced
Mica-RDP/PC--Reduced by 31.39%

HPCTP and RDP are representative phosphorus-based flame retardants. This data showcases the reduction in heat release rates achievable with such additives.[2]

Experimental Protocols

Synthesis of Butyl Acid Phosphates

4.1.1. Laboratory Synthesis of Tributyl Phosphate (TBP)

This protocol is adapted from a standard organic synthesis procedure.[3][4]

Materials:

  • n-Butanol (dry)

  • Pyridine (dry)

  • Benzene (dry)

  • Phosphorus oxychloride (freshly distilled)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice-salt mixture

  • Water

Equipment:

  • 1-liter four-necked flask

  • Efficient condenser with calcium chloride tube

  • Airtight mechanical stirrer

  • Dropping funnel with calcium chloride tube

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Set up the four-necked flask with the condenser, stirrer, dropping funnel, and thermometer. Attach calcium chloride tubes to the condenser and dropping funnel to protect from moisture.

  • In the flask, combine 137 ml (111 g) of dry n-butanol, 132.5 ml (130 g) of dry pyridine, and 140 ml of dry benzene.

  • Cool the flask in an ice-salt mixture with stirring until the internal temperature reaches -5°C.

  • Slowly add 40.5 ml (76.5 g) of freshly distilled phosphorus oxychloride from the dropping funnel. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, gently reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add 250 ml of water to dissolve the pyridine hydrochloride precipitate.

  • Transfer the mixture to a separatory funnel and separate the benzene layer.

  • Wash the benzene layer several times with water until the washings are neutral.

  • Dry the benzene layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the benzene by distillation under reduced pressure.

  • Purify the crude TBP by vacuum distillation, collecting the fraction at 160-162°C/15 mmHg or 138-140°C/6 mmHg.

4.1.2. Laboratory Synthesis of Dibutyl Phosphate (DBP)

This protocol is based on the reaction of n-butanol with phosphorous acid.[5]

Materials:

  • n-Butanol

  • Phosphorous acid

Equipment:

  • Reaction flask with a condenser and stirrer

  • Heating mantle

  • Thermometer

Procedure:

  • Combine n-butanol and phosphorous acid in the reaction flask in a molar ratio of 3.6:1.

  • Heat the mixture with stirring to a temperature of 125-135°C.

  • Maintain the reaction at this temperature for 3 hours.

  • After the reaction, the product can be purified by appropriate methods such as distillation or extraction. The yield of DBP is reported to be around 68%.[5]

Flammability Testing

4.2.1. Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Equipment:

  • LOI apparatus (includes a vertical glass column, gas flow meters for oxygen and nitrogen, and an igniter)

  • Test specimens (typically 80-150 mm long, 10 mm wide, and 4 or 10 mm thick)

Procedure:

  • Place a test specimen vertically in the glass column of the LOI apparatus.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the column, flowing upwards.

  • Ignite the top of the specimen with the igniter.

  • Observe the burning behavior of the specimen.

  • By testing a series of specimens in different oxygen concentrations, determine the minimum oxygen concentration at which the specimen sustains combustion for a specified period or burns to a specified length.

  • The LOI is expressed as the percentage of oxygen in the mixture.

4.2.2. UL 94 Vertical Burn Test

The UL 94 test classifies the flammability of plastic materials. The V-0, V-1, and V-2 ratings are determined by a vertical burn test.

Equipment:

  • UL 94 test chamber

  • Bunsen burner with a specified flame height

  • Timer

  • Cotton batting

  • Test specimens (typically 125 mm long and 13 mm wide)

Procedure:

  • Mount a test specimen vertically in the test chamber.

  • Place a layer of dry cotton batting 300 mm below the specimen.

  • Apply a specified flame to the lower end of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time.

  • As soon as the afterflame ceases, immediately reapply the flame for another 10 seconds.

  • Remove the flame and record the afterflame and afterglow times.

  • Observe if any flaming drips ignite the cotton batting below.

  • Repeat the test on a total of five specimens.

  • Classify the material as 94V-0, 94V-1, or 94V-2 based on the afterflame times, afterglow times, and whether the cotton ignites.

Thermal and Char Analysis

4.3.1. Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition of materials.

Equipment:

  • TGA instrument

  • Sample pans (e.g., alumina, platinum)

  • Inert gas (e.g., nitrogen) and/or reactive gas (e.g., air)

Procedure:

  • Place a small, accurately weighed sample (typically 10-15 mg) into a TGA sample pan.[6]

  • Place the pan in the TGA furnace.

  • Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) over a specified temperature range (e.g., room temperature to 800°C).

  • Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.

  • Record the sample weight as a function of temperature.

  • The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition. The residual weight at the end of the test in an inert atmosphere represents the char yield.

4.3.2. Cone Calorimetry (ISO 5660-1)

The cone calorimeter is one of the most significant bench-scale tests for assessing the fire behavior of materials. It measures parameters such as heat release rate (HRR), time to ignition (TTI), and smoke production.

Equipment:

  • Cone calorimeter apparatus (includes a conical radiant heater, spark igniter, load cell, and gas analysis system)

  • Test specimens (typically 100 mm x 100 mm)

Procedure:

  • Mount a test specimen horizontally in the sample holder.

  • Expose the specimen to a constant heat flux (e.g., 35 kW/m² or 50 kW/m²) from the conical heater.

  • A spark igniter is used to ignite the gases evolved from the decomposing sample.

  • The oxygen concentration in the exhaust gas stream is continuously measured to calculate the heat release rate based on the oxygen consumption principle.

  • The mass of the sample is continuously monitored by a load cell to determine the mass loss rate.

  • Smoke production is measured using a laser system.

  • Key parameters recorded include time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and smoke production rate (SPR).

4.3.3. Scanning Electron Microscopy (SEM) of Char

SEM is used to examine the morphology of the char residue after combustion, providing insights into the condensed-phase flame retardant mechanism.

Sample Preparation:

  • Carefully collect the char residue from a flammability test (e.g., LOI or cone calorimeter).

  • Mount the char sample on an aluminum stub using conductive carbon tape or paint.

  • If the char is non-conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Ensure the sample is completely dry and free of loose particles before placing it in the SEM chamber.

Imaging:

  • Acquire images at various magnifications to observe the overall structure, porosity, and surface features of the char.

4.3.4. X-ray Photoelectron Spectroscopy (XPS) of Char

XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within the char residue.

Sample Preparation:

  • Prepare a small, flat piece of the char residue.

  • Mount the sample on a suitable sample holder.

  • Ensure the sample is clean and representative of the bulk char.

Analysis:

  • Acquire survey scans to identify the elements present on the char surface.

  • Acquire high-resolution scans for specific elements (e.g., C, O, P) to determine their chemical bonding states. This can provide information on the formation of phosphorus-containing species that contribute to the protective char layer.

Diagrams

Signaling Pathways and Experimental Workflows

Flame_Retardant_Mechanism Butyl Acid Phosphate This compound Decomposition Decomposition This compound->Decomposition Heat Heat Heat->Decomposition Polymer Polymer Polymer->Decomposition Phosphoric/Polyphosphoric Acid Phosphoric/Polyphosphoric Acid Decomposition->Phosphoric/Polyphosphoric Acid Phosphorus Radicals Phosphorus Radicals Decomposition->Phosphorus Radicals Char Formation (Condensed Phase) Char Formation (Condensed Phase) Phosphoric/Polyphosphoric Acid->Char Formation (Condensed Phase) Protective Layer Protective Layer Char Formation (Condensed Phase)->Protective Layer Reduced Heat & Mass Transfer Reduced Heat & Mass Transfer Protective Layer->Reduced Heat & Mass Transfer Reduced Flammability Reduced Flammability Reduced Heat & Mass Transfer->Reduced Flammability Flame Inhibition (Gas Phase) Flame Inhibition (Gas Phase) Quenching of H* & OH* Radicals Quenching of H* & OH* Radicals Flame Inhibition (Gas Phase)->Quenching of H* & OH* Radicals Phosphorus Radicals->Flame Inhibition (Gas Phase) Quenching of H* & OH* Radicals->Reduced Flammability

Experimental_Workflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_testing Flammability & Thermal Testing cluster_analysis Char Analysis Synthesis of this compound Synthesis of this compound Polymer Compounding Polymer Compounding Synthesis of this compound->Polymer Compounding Specimen Preparation Specimen Preparation Polymer Compounding->Specimen Preparation LOI (ASTM D2863) LOI (ASTM D2863) Specimen Preparation->LOI (ASTM D2863) UL 94 UL 94 Specimen Preparation->UL 94 TGA (ASTM E1131) TGA (ASTM E1131) Specimen Preparation->TGA (ASTM E1131) Cone Calorimeter (ISO 5660-1) Cone Calorimeter (ISO 5660-1) Specimen Preparation->Cone Calorimeter (ISO 5660-1) SEM SEM LOI (ASTM D2863)->SEM Cone Calorimeter (ISO 5660-1)->SEM XPS XPS SEM->XPS

References

Application Notes and Protocols: Butyl Acid Phosphate as an Additive in Lubricants and Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl acid phosphate (BAP) is a versatile organophosphate additive widely utilized in the formulation of industrial and automotive lubricants, as well as metalworking fluids. It is a mixture of mono- and di-butyl esters of phosphoric acid. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as an anti-wear (AW), extreme pressure (EP), and corrosion inhibitor additive. While the data presented is illustrative to demonstrate methodology, the protocols described are based on standardized industry testing procedures.

Key Applications and Functions

This compound is a multi-functional additive that enhances the performance of lubricants and metalworking fluids in several key areas:

  • Anti-Wear (AW) Protection: BAP forms a protective phosphate film on metal surfaces, which minimizes wear under boundary lubrication conditions. This film has a lower shear strength than the metal, allowing for smoother sliding and reduced material loss.

  • Extreme Pressure (EP) Performance: Under high loads and temperatures, the protective film formed by BAP prevents the welding and seizure of metal surfaces, thereby enhancing the load-carrying capacity of the lubricant.[1]

  • Corrosion Inhibition: this compound demonstrates excellent corrosion inhibition properties, particularly for ferrous metals and yellow metals like copper and its alloys.[2] It functions by creating a passivating layer on the metal surface that protects it from corrosive species.

  • Lubricity Enhancement: In metalworking fluids, BAP improves lubricity at the tool-workpiece interface, leading to improved surface finish, reduced tool wear, and lower energy consumption.

  • Emulsification and Dispersancy: In some formulations, BAP can also act as an emulsifier or dispersant.[3]

Data Presentation

The following tables summarize the type of quantitative data that can be obtained from the experimental protocols described in this document. The data presented here is for illustrative purposes to demonstrate the expected performance benefits of incorporating this compound into a base lubricant.

Table 1: Anti-Wear and Friction Performance (Four-Ball Wear Test - ASTM D4172)

Lubricant FormulationWear Scar Diameter (mm)Coefficient of Friction
Base Oil (ISO VG 46)0.850.12
Base Oil + 1.0% this compound0.450.08

Table 2: Extreme Pressure Properties (Four-Ball EP Test - ASTM D2783)

Lubricant FormulationLast Non-Seizure Load (kgf)Weld Point (kgf)
Base Oil (ISO VG 46)100120
Base Oil + 1.0% this compound160200

Table 3: Corrosion Inhibition (Copper Strip Corrosion Test - ASTM D130)

Metalworking Fluid FormulationASTM D130 Rating (3h @ 100°C)Description
Base Fluid (Water-based)4aTarnish: Black
Base Fluid + 1.0% this compound1bSlight Tarnish: Light Orange

Experimental Protocols

Evaluation of Anti-Wear Properties and Friction Coefficient

Test Method: Four-Ball Wear Test (based on ASTM D4172)

Objective: To determine the wear-preventive characteristics and coefficient of friction of a lubricant.

Apparatus:

  • Four-Ball Wear Tester

  • Steel balls (AISI 52100 steel, 12.7 mm diameter)

  • Microscope with calibrated measurement scale

  • Solvent for cleaning (e.g., heptane)

Procedure:

  • Preparation: Thoroughly clean the test balls, ball pot, and lock ring with solvent and allow them to dry completely.

  • Assembly: Place three clean stationary balls in the ball pot. Secure the pot in the tester. Place a fourth clean ball in the chuck of the motor-driven spindle.

  • Lubricant Addition: Pour the test lubricant into the ball pot to a level that covers the three stationary balls.

  • Test Conditions:

    • Load: 392 N (40 kgf)

    • Speed: 1200 ± 60 rpm

    • Temperature: 75 ± 2 °C

    • Duration: 60 ± 1 min

  • Test Execution: Start the motor and the timer. The machine will apply the specified load and maintain the set temperature and speed for the duration of the test. The frictional torque is continuously measured.

  • Post-Test Analysis:

    • At the end of the test, stop the motor, remove the load, and turn off the heater.

    • Remove the ball pot and drain the lubricant. Carefully remove the three stationary balls.

    • Clean the stationary balls with solvent.

    • Measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) to the nearest 0.01 mm using the microscope.

    • Calculate the average wear scar diameter.

    • The coefficient of friction is typically recorded automatically by the test machine's data acquisition system. Calculate the average coefficient of friction over the test duration.

Evaluation of Extreme Pressure Properties

Test Method: Four-Ball Extreme Pressure Test (based on ASTM D2783 for oils and D2596 for greases)

Objective: To determine the load-carrying capacity of a lubricant, specifically its weld point.

Apparatus:

  • Four-Ball Extreme Pressure Tester

  • Steel balls (AISI 52100 steel, 12.7 mm diameter)

  • Microscope with calibrated measurement scale

  • Solvent for cleaning (e.g., heptane)

Procedure:

  • Preparation and Assembly: Follow the same preparation and assembly steps as in the Four-Ball Wear Test.

  • Lubricant Addition: Fill the ball pot with the test lubricant.

  • Test Conditions:

    • Speed: 1770 ± 60 rpm

    • Temperature: Ambient (typically 18-35 °C)

    • Duration: 10 ± 0.2 s for each load stage

  • Test Execution:

    • Start with an initial load (e.g., 490 N or 50 kgf).

    • Run the test for 10 seconds. If no welding occurs, increase the load to the next stage in a standardized series.

    • Continue this process of incrementally increasing the load and running 10-second tests until welding of the four balls occurs. Welding is indicated by a sharp increase in friction and noise, and the motor stalling.[4]

  • Post-Test Analysis:

    • The Weld Point is the lowest applied load at which welding occurs.[4]

    • The Last Non-Seizure Load is the last load at which the machine ran for the full 10 seconds without seizure.

Evaluation of Corrosion Inhibition

Test Method: Copper Strip Corrosion Test (based on ASTM D130)

Objective: To assess the corrosiveness of a metalworking fluid to copper.

Apparatus:

  • Copper strips (75 mm x 12.5 mm x 1.5-3.0 mm) of specified composition

  • Polishing materials (silicon carbide paper of various grits, silicon carbide powder)

  • Test tubes or corrosion test bombs

  • Water or oil bath capable of maintaining the specified temperature

  • ASTM Copper Strip Corrosion Test Standard color chart

  • Solvent for cleaning (e.g., isooctane)

Procedure:

  • Strip Preparation:

    • Polish the copper strip using 240-grit silicon carbide paper, followed by finer grits if necessary, to remove all surface defects.

    • Final polishing is done with 105-micron silicon carbide powder in a slurry with a cotton wool pad.

    • Clean the polished strip with a volatile solvent and allow it to dry.

  • Sample Preparation: Place 30 mL of the metalworking fluid into a clean test tube.

  • Immersion: Immediately immerse the polished copper strip into the test fluid.

  • Incubation: Place the test tube in a bath maintained at a specified temperature (e.g., 100 °C) for a specified duration (e.g., 3 hours).[5]

  • Post-Test Analysis:

    • At the end of the test period, remove the strip from the fluid, wash it with a volatile solvent, and dry it.

    • Compare the appearance of the test strip with the ASTM Copper Strip Corrosion Test Standard chart.

    • Report the result using the classification on the chart (e.g., 1a, 1b, 2c, 4a).[6]

Visualizations

signaling_pathway cluster_0 Mechanism of Action: Anti-Wear Film Formation BAP This compound (in lubricant) Adsorption Adsorption onto Metal Surface BAP->Adsorption Polar heads attract to surface Metal Metal Surface (e.g., Iron) Metal->Adsorption HeatFriction Heat and Friction (Boundary Lubrication) Reaction Tribochemical Reaction HeatFriction->Reaction Adsorption->Reaction Activated by Film Formation of Iron Phosphate Film Reaction->Film Protection Reduced Friction and Wear Film->Protection

Caption: Mechanism of anti-wear film formation by this compound.

experimental_workflow cluster_1 Experimental Workflow: Lubricant Performance Evaluation Formulation Lubricant Formulation (Base Oil +/- BAP) AW_Test Four-Ball Wear Test (ASTM D4172) Formulation->AW_Test EP_Test Four-Ball EP Test (ASTM D2783) Formulation->EP_Test Corr_Test Corrosion Test (ASTM D130) Formulation->Corr_Test Data_Analysis Data Analysis (Wear Scar, CoF, Weld Point, Corrosion Rating) AW_Test->Data_Analysis EP_Test->Data_Analysis Corr_Test->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: Workflow for evaluating lubricant performance with BAP.

logical_relationship cluster_2 Logical Relationships: this compound Properties and Applications BAP_Props This compound Properties AW Anti-Wear BAP_Props->AW EP Extreme Pressure BAP_Props->EP CI Corrosion Inhibition BAP_Props->CI Lubricants Lubricants (Engine Oils, Gear Oils, Hydraulic Fluids) AW->Lubricants MWF Metalworking Fluids (Cutting, Grinding, Stamping) AW->MWF EP->Lubricants EP->MWF CI->Lubricants CI->MWF

Caption: Relationship between BAP properties and applications.

References

Application Note: Spectroscopic Analysis of Butyl Acid Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic analysis of butyl acid phosphate using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies outlined herein are designed to provide unambiguous structural confirmation and characterization of the analyte. Quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) atomic environments.[1][2]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is compatible with the analyte and does not have overlapping signals with the protons of interest.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • For ³¹P NMR, an external standard such as 85% H₃PO₄ may be used for chemical shift referencing.[3]

    • Set the appropriate acquisition parameters for each nucleus (¹H, ¹³C, ³¹P), including pulse width, acquisition time, and relaxation delay. For quantitative ³¹P NMR, a longer relaxation delay is crucial.[4]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a ¹H-decoupled ¹³C NMR spectrum.

    • Acquire a ¹H-decoupled ³¹P NMR spectrum.[5]

    • For more detailed structural information, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ³¹P).

Expected NMR Data

The following table summarizes the anticipated chemical shifts (δ) and coupling patterns for this compound. Chemical shifts are influenced by the solvent and concentration.[6]

Nucleus Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H O-H 9.0 - 12.0Broad Singlet-
O-CH₂-~ 4.0Triplet of doublets³J(H,H) ≈ 6-7, ³J(P,H) ≈ 7-8
-CH₂-~ 1.6Quintet³J(H,H) ≈ 7
-CH₂-~ 1.4Sextet³J(H,H) ≈ 7
-CH₃~ 0.9Triplet³J(H,H) ≈ 7
¹³C O-C H₂-~ 65Doublet²J(P,C) ≈ 5-7
-C H₂-~ 32Doublet³J(P,C) ≈ 6-8
-C H₂-~ 19Singlet-
-C H₃~ 13Singlet-
³¹P P =O0 to 5Singlet-

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh Sample p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Instrument Setup (Tune & Shim) p3->a1 a2 Acquire Spectra (1H, 13C, 31P) a1->a2 d1 Fourier Transform a2->d1 d2 Phase & Baseline Correction d1->d2 d3 Reference & Integrate d2->d3 d4 Structure Elucidation d3->d4 IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis p1 Clean ATR Crystal p2 Acquire Background Spectrum p1->p2 p3 Apply Sample to Crystal p2->p3 a1 Collect Spectrum (4000-400 cm-1) p3->a1 d1 Process Spectrum (Background Correction) a1->d1 d2 Identify Functional Group Bands d1->d2 MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Analysis cluster_proc Data Analysis p1 Prepare Dilute Solution p2 Filter Sample p1->p2 a1 Inject into LC for Separation p2->a1 a2 Ionize Sample (ESI) a1->a2 a3 Acquire Full Scan and MS/MS Spectra a2->a3 d1 Identify Molecular Ion Peak a3->d1 d2 Analyze Fragmentation Pattern d1->d2 d3 Confirm Structure d2->d3 Logical_Flow cluster_main Structural Elucidation of this compound Unknown Unknown Sample NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR_Data Provides: - Carbon-Hydrogen Framework - P-H and P-C Couplings - Phosphorus Environment NMR->NMR_Data IR_Data Provides: - Functional Group ID (P=O, P-O-C, O-H, C-H) IR->IR_Data MS_Data Provides: - Molecular Weight - Fragmentation Pattern MS->MS_Data Conclusion Confirmed Structure: This compound NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Butyl Acid Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude butyl acid phosphate. Crude this compound is typically a mixture of monobutyl phosphate (MBP) and dibutyl phosphate (DBP), along with other impurities. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities include:

  • Unreacted starting materials: Such as n-butanol and phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[1]

  • Partially reacted intermediates: The crude product is often a mixture of monobutyl and dibutyl phosphates.[2][3]

  • Hydrolysis products: Phosphoric acid can be present if the compound is exposed to moisture.[4]

  • Side reaction products: Pyrophosphates can form during synthesis.[2]

Q2: What are the primary methods for purifying crude this compound?

A2: The two main techniques for purifying crude this compound are vacuum distillation and solvent extraction.

  • Vacuum Distillation: This method is effective for separating compounds with different boiling points, such as separating dibutyl phosphate from the less volatile monobutyl phosphate.[5][6]

  • Solvent Extraction: This technique separates components based on their differing solubilities in two immiscible liquid phases. It can be used to separate monobutyl phosphate from dibutyl phosphate.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • ³¹P NMR Spectroscopy: This is a powerful method for identifying and quantifying phosphorus-containing compounds. Monobutyl phosphate and dibutyl phosphate will have distinct chemical shifts.[7]

  • Gas Chromatography (GC): GC, particularly with a flame ionization detector (FID), can be used to separate and quantify the components of the mixture. Derivatization may be necessary for the acidic phosphates.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another effective technique for separating and quantifying the components.[11]

Q4: What are the safety precautions I should take when working with this compound?

A4: this compound is a corrosive material.[12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Troubleshooting Guides

This section addresses common issues that may arise during the purification of crude this compound.

Problem Possible Cause Recommended Solution
Poor separation during vacuum distillation Inadequate vacuum level.Ensure all connections in the distillation apparatus are properly sealed with grease to achieve the required vacuum. Check the vacuum pump for proper function.[6]
Heating rate is too high.Reduce the heating rate to allow for proper fractionation. A slower distillation rate generally leads to better separation.[13]
Inefficient fractional distillation column.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) for better separation of components with close boiling points.
Emulsion formation during solvent extraction Agitation is too vigorous.Gently invert the separatory funnel instead of shaking vigorously.
pH of the aqueous phase is not optimal.Adjust the pH of the aqueous phase. The solubility of the acidic phosphates is pH-dependent.
High concentration of impurities.Dilute the crude mixture before extraction.
Low yield of purified product Incomplete extraction or distillation.Optimize the parameters of your purification method (e.g., number of extraction stages, distillation pressure and temperature).
Product decomposition.This compound can be heat-sensitive. For distillation, use the lowest possible pressure to reduce the boiling point and minimize thermal decomposition.[14]
Loss of product during workup.Ensure careful separation of layers during extraction and complete transfer of material between steps.
Product is still impure after purification The chosen purification method is not suitable for the specific impurities present.Analyze the impurity profile of your crude product and select the most appropriate purification technique or a combination of techniques.
Contamination during workup.Use clean glassware and high-purity solvents.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for separating dibutyl phosphate from the less volatile monobutyl phosphate and other non-volatile impurities.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask (a "cow" type receiver is recommended for collecting multiple fractions), and a vacuum pump with a trap.[15] Ensure all ground glass joints are lightly greased and sealed.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin stirring the crude mixture.

    • Gradually apply vacuum to the system. A pressure of 1-15 mmHg is typically used.[5]

    • Once the desired vacuum is reached and stable, begin heating the distillation flask. Use a heating mantle with a stirrer.

    • Collect any low-boiling impurities as the first fraction.

    • Carefully increase the temperature to distill the dibutyl phosphate. The boiling point of tributyl phosphate is 160-162 °C at 15 mmHg, which can be used as an estimate for dibutyl phosphate.[5]

    • Monobutyl phosphate and other non-volatile impurities will remain in the distillation flask.

  • Completion: Once the dibutyl phosphate fraction has been collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fraction(s) and the residue using ³¹P NMR or GC.

Quantitative Data (Estimated):

ParameterValue
Distillation Pressure1 - 15 mmHg
Boiling Point of Dibutyl Phosphate~135-145 °C at 8-15 mmHg[5][16]
Expected Yield of Dibutyl Phosphate70-80% (depending on crude purity)
Expected Purity>95%
Protocol 2: Purification by Solvent Extraction

This protocol is designed to separate the more water-soluble monobutyl phosphate from the more organic-soluble dibutyl phosphate.

Methodology:

  • Solvent Selection: Choose a two-phase solvent system. A common system is an organic solvent (e.g., diethyl ether, kerosene) and an aqueous phase (e.g., water or a dilute acid/base solution).[2]

  • Extraction Procedure:

    • Dissolve the crude this compound in the chosen organic solvent in a separatory funnel.

    • Add the aqueous phase to the separatory funnel. A typical phase ratio is 1:1 (v/v).

    • Gently invert the funnel multiple times to allow for partitioning of the components between the two phases, venting frequently to release any pressure buildup.

    • Allow the layers to fully separate. Monobutyl phosphate will preferentially partition into the aqueous phase, while dibutyl phosphate will remain in the organic phase.

    • Drain the lower (aqueous) layer.

    • Repeat the extraction of the organic layer with fresh aqueous phase 2-3 times to maximize the removal of monobutyl phosphate.

  • Isolation:

    • Dibutyl Phosphate: The combined organic layers contain the purified dibutyl phosphate. The solvent can be removed under reduced pressure using a rotary evaporator.

    • Monobutyl Phosphate: The combined aqueous layers contain the monobutyl phosphate. This can be recovered by acidifying the solution (if it is basic) and extracting with an organic solvent like diethyl ether. The ether can then be evaporated.

  • Analysis: Determine the purity of the separated monobutyl and dibutyl phosphate fractions using ³¹P NMR or GC.

Quantitative Data (Typical):

ParameterValue
Organic SolventDiethyl Ether or Kerosene[2]
Aqueous PhaseWater or dilute NaOH solution
Phase Ratio (Organic:Aqueous)1:1 (v/v)
Number of Extractions3
Expected Purity of DBP>90%
Expected Purity of MBP>85%

Purity Analysis Data

³¹P NMR Spectroscopy

³¹P NMR is an excellent tool for the quantitative analysis of the composition of the crude mixture and the purified fractions.

Typical Chemical Shifts:

CompoundChemical Shift (ppm) (relative to 85% H₃PO₄)
Monobutyl Phosphate (MBP)~0 to +2 ppm
Dibutyl Phosphate (DBP)~ -1 to +1 ppm[7]
Tributyl Phosphate (TBP)~ -2 ppm
Phosphoric Acid~ 0 ppm

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.

Gas Chromatography (GC-FID)

For GC analysis, derivatization of the acidic phosphates to their more volatile methyl esters is often necessary.

Typical GC Conditions (for derivatized samples):

ParameterValue
ColumnDB-Wax or equivalent polar capillary column (e.g., 30 m x 0.53 mm, 1 µm film thickness)[9][10]
Carrier GasHelium or Nitrogen
Injector Temperature250 °C
Detector Temperature (FID)260 °C[8]
Oven ProgramInitial temp 150 °C, hold for 2 min, ramp at 10 °C/min to 230 °C, hold for 5 min.

Experimental Workflows

Purification Workflow

Purification_Workflow crude Crude this compound (Mixture of MBP, DBP, etc.) distillation Vacuum Distillation crude->distillation Method 1 extraction Solvent Extraction crude->extraction Method 2 dbp_dist Purified Dibutyl Phosphate (Distillate) distillation->dbp_dist mbp_residue Monobutyl Phosphate (Residue) distillation->mbp_residue dbp_org Dibutyl Phosphate (Organic Phase) extraction->dbp_org mbp_aq Monobutyl Phosphate (Aqueous Phase) extraction->mbp_aq analysis1 Purity Analysis (³¹P NMR, GC) dbp_dist->analysis1 analysis2 Purity Analysis (³¹P NMR, GC) mbp_residue->analysis2 analysis3 Purity Analysis (³¹P NMR, GC) dbp_org->analysis3 analysis4 Purity Analysis (³¹P NMR, GC) mbp_aq->analysis4

Caption: General purification workflow for crude this compound.

Troubleshooting Logic

Troubleshooting_Logic start Impure Product After Purification check_method Was the correct purification method chosen for the impurities present? start->check_method check_params Were the experimental parameters optimized? check_method->check_params Yes solution1 Re-evaluate impurity profile and select a more appropriate method or a combination of methods. check_method->solution1 No check_handling Was there any cross-contamination during workup? check_params->check_handling Yes solution2 Optimize parameters such as temperature, pressure, solvent ratios, and number of cycles. check_params->solution2 No solution3 Ensure use of clean glassware, high-purity solvents, and careful handling at each step. check_handling->solution3 Yes

Caption: Troubleshooting logic for addressing impure product.

References

Technical Support Center: Resolving Solubility Issues of Butyl Acid Phosphate in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with dissolving butyl acid phosphate in nonpolar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in nonpolar solvents a concern?

This compound is a mixture of mono- and di-butyl esters of phosphoric acid.[1][2] Its dual acidic and ester characteristics give it a unique polarity that can make it challenging to dissolve in purely nonpolar solvents. This is a critical issue in various applications, including chemical manufacturing, lubricant formulation, and as a plasticizer or dispersant, where homogeneous solutions in nonpolar media are often required.[3]

Q2: What are the general solubility characteristics of this compound?

This compound is generally soluble in polar solvents like alcohol and ether.[3] Its solubility in nonpolar solvents is more limited. For instance, it is described as very slightly soluble in chloroform.[4] The solubility is influenced by the ratio of mono- to di-esters, with the di-ester form being more lipophilic (nonpolar-loving).[5][6]

Q3: Are there different forms of this compound that might affect solubility?

Yes, commercial this compound is typically a mixture of mono- and di-butyl acid phosphate.[1][2] The relative proportions of these two components can vary, which will impact the overall polarity and, consequently, the solubility profile of the mixture. The di-ester, having fewer polar hydroxyl groups, will generally be more soluble in nonpolar solvents than the mono-ester.[5][6]

Troubleshooting Guide

Issue: this compound is not dissolving or is forming a cloudy suspension in my nonpolar solvent (e.g., hexane, toluene, dichloromethane).

This is a common issue stemming from the inherent polarity of the acidic phosphate group. The following troubleshooting steps can help improve the solubility.

Step 1: Solvent Selection and Co-solvency

  • Principle: The "like dissolves like" principle dictates that substances with similar polarities are more likely to be soluble in one another.[7][8][9][10] While this compound has nonpolar butyl groups, the acidic phosphate head is quite polar.

  • Troubleshooting Action:

    • Assess Solvent Polarity: If possible, try a slightly more polar nonpolar solvent. For example, dichloromethane or chloroform may be more effective than hexane.

    • Introduce a Co-solvent: Add a small amount of a polar aprotic co-solvent that is miscible with your primary nonpolar solvent. This can help to bridge the polarity gap between the this compound and the nonpolar solvent.

Step 2: Temperature Adjustment

  • Principle: For many substances, solubility increases with temperature.

  • Troubleshooting Action:

    • Gentle Heating: Gently warm the solvent while stirring. Be sure to do this in a well-ventilated area and away from any ignition sources, especially with volatile nonpolar solvents.

    • Monitor for Precipitation: After the this compound dissolves at a higher temperature, allow the solution to slowly cool to your experimental temperature. If it precipitates out, this indicates that the increased temperature is necessary to maintain solubility.

Step 3: Neutralization to Form a More Lipophilic Salt

  • Principle: The acidic protons on this compound contribute significantly to its polarity. Neutralizing the acid with a lipophilic base can create a salt that is more soluble in nonpolar solvents.

  • Troubleshooting Action:

    • Select a Suitable Base: Choose a non-aqueous, lipophilic base such as a long-chain amine (e.g., triethylamine, oleylamine).

    • Stoichiometric Addition: Add the base dropwise to the suspension of this compound in the nonpolar solvent while stirring. The formation of a clear solution often indicates successful salt formation and improved solubility.

Step 4: Use of a Surfactant/Dispersing Agent

  • Principle: Surfactants can help to stabilize small droplets or particles of a substance in a solvent in which it is not soluble, creating a microemulsion or a stable dispersion.

  • Troubleshooting Action:

    • Choose an Appropriate Surfactant: Select a surfactant that is soluble in your nonpolar solvent and has an appropriate hydrophilic-lipophilic balance (HLB).

    • Low Concentration: Add a small amount of the surfactant to the solvent before or after adding the this compound.

Data Presentation

Table 1: Qualitative Solubility of this compound and its Components in Various Solvents

Solvent ClassSolventThis compound (Mixture)Dibutyl Phosphate (Component)Notes
Polar Protic WaterInsoluble to practically insoluble[4][9][11]Moderately soluble[12]Conflicting data exists for the mixture, with one source stating solubility in water.[3]
MethanolSoluble[4]Slightly soluble[13]
Polar Aprotic N,N-DimethylformamideVery soluble[4]
Nonpolar (Halogenated) ChloroformVery slightly soluble[4]Soluble[13]Dibutyl phosphate is more soluble than the mono-ester.
DichloromethaneExpected to be slightly solublePhosphates generally have low solubility in DCM.[14]
Nonpolar (Aromatic) TolueneAcidic phosphorus-containing compounds can have some solubility in toluene.[15]
Nonpolar (Aliphatic) HexaneExpected to have low solubility

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent

  • Objective: To dissolve this compound in a nonpolar solvent using a polar aprotic co-solvent.

  • Materials:

    • This compound

    • Primary nonpolar solvent (e.g., hexane, toluene)

    • Co-solvent (e.g., tetrahydrofuran (THF), 1,4-dioxane)

    • Magnetic stirrer and stir bar

    • Glassware

  • Procedure:

    • Add the desired amount of the primary nonpolar solvent to a flask.

    • Begin stirring the solvent.

    • Slowly add the this compound to the stirring solvent.

    • If the this compound does not dissolve, add the co-solvent dropwise (e.g., 1-10% v/v) until the solution becomes clear.

    • Continue stirring for 10-15 minutes to ensure complete dissolution.

Protocol 2: Neutralization for Enhanced Solubility

  • Objective: To increase the solubility of this compound in a nonpolar solvent by converting it to a more lipophilic salt.

  • Materials:

    • This compound

    • Nonpolar solvent (e.g., toluene, dichloromethane)

    • Lipophilic base (e.g., triethylamine)

    • Magnetic stirrer and stir bar

    • Glassware

  • Procedure:

    • Add the nonpolar solvent to a flask.

    • Add the this compound to the solvent and begin stirring. A suspension will likely form.

    • Slowly add a stoichiometric amount of the lipophilic base dropwise to the suspension. The amount of base needed can be calculated based on the acid number of the this compound.

    • Continue stirring and observe for the dissolution of the solid. The formation of a clear solution indicates that the resulting salt is soluble.

    • If necessary, gentle warming can be applied to facilitate the reaction and dissolution.

Mandatory Visualization

Troubleshooting_Workflow start Start: this compound Insoluble in Nonpolar Solvent step1 Step 1: Co-solvency Add a polar aprotic co-solvent (e.g., THF) to the nonpolar solvent. start->step1 check1 Is the solution clear? step1->check1 step2 Step 2: Temperature Adjustment Gently warm the mixture while stirring. check1->step2 No success Success: this compound is Solubilized check1->success Yes check2 Does it dissolve upon heating? step2->check2 step3 Step 3: Neutralization Add a lipophilic base (e.g., triethylamine) to form a more soluble salt. check2->step3 No check2->success Yes check3 Is the solution now clear? step3->check3 check3->success Yes fail Further investigation needed. Consider alternative solvents or surfactants. check3->fail No

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Managing Butyl Acid Phosphate Corrosivity in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the corrosive nature of butyl acid phosphate in laboratory settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it corrosive?

This compound is a mixture of mono- and di-butyl phosphoric acid.[1] Its corrosivity stems from its acidic nature; it is considered a medium-strong acid.[2][3] When in contact with metals, it can react to produce flammable hydrogen gas.[2][3][4] It is also corrosive to skin and eyes and should be handled with appropriate personal protective equipment.[1][5]

Q2: Which materials are generally recommended for handling this compound?

For direct contact with this compound, highly resistant materials are recommended.

  • Polymers: Fluoropolymers like PTFE offer excellent resistance to a wide range of acids and are a prime choice.[6][7] PEEK also demonstrates broad chemical resistance, including to phosphate esters, but should be tested for specific conditions.[8][9]

  • Glass: Borosilicate glass is generally considered resistant to most acids (with the exception of hydrofluoric acid) and is a suitable choice for glassware.

  • Metals: For metallic components, higher-alloyed stainless steels such as 316L are preferable to 304 stainless steel, especially if impurities like chlorides are present.[10][11][12] For highly corrosive conditions or elevated temperatures, more resistant alloys like Hastelloy should be considered.

Q3: Can I use standard stainless steel (e.g., 304 SS) for my experimental setup?

Using 304 stainless steel is not generally recommended for prolonged contact with this compound, especially at elevated temperatures or in the presence of contaminants. This compound can attack many metals.[2][3] Type 316L stainless steel offers better resistance due to its molybdenum content, which helps protect against pitting corrosion.[10][13] For any metallic material, it is crucial to conduct compatibility testing under your specific experimental conditions.

Q4: What are the signs of corrosion to look for in my experimental setup?

Visual inspection is the first step in identifying corrosion. Key signs include:

  • On Metals: Discoloration, pitting (small holes), etching, or the formation of a white or grey deposit (potentially an iron phosphate layer).[14] The evolution of gas bubbles (hydrogen) is a clear indicator of an active corrosive reaction.[2][3][4]

  • On Polymers: Swelling, discoloration, cracking, crazing, or becoming brittle or sticky.

  • In Solution: The appearance of unexpected precipitates or a change in the color of the this compound solution can indicate that it is reacting with the apparatus.

Q5: How do temperature and concentration affect the corrosivity of this compound?

As with most chemical reactions, increasing the temperature will generally increase the rate of corrosion.[11] Similarly, higher concentrations of this compound can be expected to be more corrosive. The presence of water can also play a role in hydrolysis and subsequent corrosion. Therefore, material compatibility should always be evaluated at or above the maximum expected operating temperature and concentration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected deposits or discoloration on metal components. Chemical reaction between this compound and the metal.1. Immediately cease the experiment and safely dismantle the setup. 2. Document the location and nature of the corrosion. 3. Re-evaluate your choice of material. Consider upgrading to a more resistant alloy (e.g., from 304 to 316L stainless steel or Hastelloy). 4. Perform a material compatibility test before reassembling the experiment (see Experimental Protocols section).
Plastic tubing or seals are swelling, cracking, or leaking. The polymer is not compatible with this compound under the experimental conditions.1. Replace the compromised components with a more resistant polymer such as PTFE or PEEK.[6][7][8] 2. Verify the temperature limits of the chosen polymer. 3. Conduct immersion testing on a sample of the material before use.
Gas bubbles forming on metal surfaces. Active corrosion of the metal is occurring, producing hydrogen gas.[2][3][4]1. Caution: Hydrogen gas is flammable. Ensure adequate ventilation and eliminate all ignition sources. 2. This indicates a severe material incompatibility. The setup should be shut down immediately. 3. Select a new, more resistant material for the affected components. Do not reuse the corroded parts.
This compound solution changes color over time. The solution is being contaminated with corrosion byproducts.1. This indicates that a component of your setup is degrading. 2. Systematically inspect all wetted parts (reactor vessel, tubing, seals, probes) to identify the source of the contamination. 3. Replace the incompatible part(s) with a more resistant alternative.

Data Presentation: Material Compatibility Summary

As quantitative corrosion rate data for this compound is not widely available in published literature, the following tables provide a qualitative summary based on general resistance to acidic and phosphate-containing compounds. Users must conduct their own tests for their specific operating conditions.

Table 1: Metallic Materials

MaterialGeneral Compatibility RatingNotes
Stainless Steel 304Fair to PoorNot recommended for long-term use, especially at elevated temperatures or with impurities.
Stainless Steel 316/316LGoodPreferred over 304 SS due to better resistance to pitting corrosion.[10][11][12]
Hastelloy C-276ExcellentRecommended for harsh conditions, high temperatures, and high concentrations.
AluminumNot RecommendedGenerally poor resistance to acids.
Carbon Steel / IronNot RecommendedProne to corrosion, although this compound can sometimes form a protective film.[14]

Table 2: Polymeric Materials

MaterialGeneral Compatibility RatingNotes
PTFE (Polytetrafluoroethylene)ExcellentHighly resistant to a wide range of acids and solvents.[6][7][15]
PEEK (Polyether Ether Ketone)ExcellentVery good resistance to many chemicals, including phosphate esters.[8][9] May be susceptible to some concentrated acids.[16]
Polypropylene (PP)Fair to GoodGood resistance to non-oxidizing acids, but can be less robust than other polymers.[17][18] Temperature and concentration are critical.
Borosilicate GlassExcellentHighly resistant to most acids. A standard material for laboratory glassware.

Mandatory Visualizations

material_selection_workflow start Start: Experiment with This compound conditions Define Experimental Conditions: - Temperature - Concentration - Pressure - Duration start->conditions material_type Select Material Type conditions->material_type metal Metallic Components material_type->metal Metal polymer Polymer/Glass Components material_type->polymer Polymer/Glass metal_choice Is high purity required and/or are conditions harsh (high temp/concentration)? metal->metal_choice polymer_choice Is flexibility required (e.g., tubing)? polymer->polymer_choice hastelloy Consider Hastelloy or other high-nickel alloy metal_choice->hastelloy Yes ss316l Select Stainless Steel 316L metal_choice->ss316l No ptfe Select PTFE polymer_choice->ptfe Yes peek_glass Select PEEK or Borosilicate Glass polymer_choice->peek_glass No test Perform Material Compatibility Test (see protocol) hastelloy->test ss316l->test ptfe->test peek_glass->test evaluate Evaluate Results: - Visual Inspection - Mass Loss test->evaluate pass Material is Compatible. Proceed with Experiment. evaluate->pass Pass fail Material is Not Compatible. Re-evaluate Material Selection. evaluate->fail Fail fail->material_type

Caption: Workflow for selecting materials for use with this compound.

corrosive_pathway cluster_bap This compound Composition cluster_reaction Corrosion Mechanism on Metals (e.g., Iron) bap This compound (BAP) mono Mono-butyl Phosphoric Acid C4H11O4P bap->mono component di Di-butyl Phosphoric Acid C8H19O4P bap->di component h_plus H+ ions (from acidic phosphate) mono->h_plus dissociates to yield di->h_plus dissociates to yield metal Metal Surface (Fe) reaction Acidic Attack metal->reaction h_plus->reaction metal_ion Metal Ions (Fe²⁺) reaction->metal_ion Oxidation h2_gas Hydrogen Gas (H₂) (Flammable) reaction->h2_gas Reduction phosphate_layer Iron Phosphate Layer (can be protective or porous) metal_ion->phosphate_layer Reacts with phosphate ions

References

Technical Support Center: Optimizing Reaction Conditions for Butyl Acid Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of butyl acid phosphate. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can arise from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Ensure the reaction time is sufficient. Depending on the method, this can range from 2 to 16 hours.[1][2] Monitor the reaction progress using techniques like thin-layer chromatography (TLC) if applicable.[3][4] Also, verify that the reaction temperature is within the optimal range, typically between 40°C and 85°C when using phosphorus pentoxide, or cooler (-5°C to 10°C) for initial addition with phosphorus oxychloride.[1][2][5][6]

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield.

    • Solution: Carefully control the molar ratio of n-butanol to the phosphorylating agent (e.g., phosphorus pentoxide or phosphorus oxychloride). For dibutyl phosphate synthesis from phosphorous acid and n-butanol, a mole ratio of 3.6 (n-butanol/phosphorous acid) has been reported as optimal.[3][4] When using phosphorus pentoxide, a mass ratio of n-butanol to phosphorus pentoxide of approximately 1:0.55-0.77 is often employed.[1][2]

  • Moisture Contamination: The presence of water can lead to the formation of phosphoric acid and other byproducts, reducing the yield of the desired ester.

    • Solution: Use anhydrous reagents and solvents.[5][6] Ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere, such as nitrogen, can also help to prevent moisture contamination.[1][2]

  • Losses During Workup: Significant product loss can occur during extraction and purification steps.

    • Solution: Ensure efficient phase separation during aqueous washes. Minimize the number of transfers. When purifying by distillation, ensure the vacuum is stable and the collection temperature is accurate to avoid loss of product.[5][6]

Q2: The final product is a mixture of mono- and di-butyl phosphate. How can I control the ratio?

A2: The ratio of mono- to di-butyl phosphate is a common challenge. The following factors influence this ratio:

  • Reactant Ratio: The molar ratio of alcohol to the phosphorylating agent is a critical determinant.

    • To favor monobutyl phosphate: An excess of the phosphorylating agent (e.g., P₂O₅) is generally used.[7]

    • To favor dibutyl phosphate: An excess of n-butanol is typically employed. A mole ratio of 3.6 for n-butanol to phosphorous acid has been shown to yield 68% dibutyl phosphate.[3][4]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the formation of the diester. Carefully controlling these parameters as outlined in established protocols is crucial.[1][2]

Q3: My this compound product has a dark color. What causes this and how can I prevent it?

A3: Product discoloration is often due to side reactions and impurities.

  • Cause: Oxidation or other side reactions during the synthesis, particularly at elevated temperatures.

  • Prevention:

    • Use of Antioxidants: The addition of a small amount of an antioxidant, such as phosphorous acid, can effectively prevent the color from deepening during the reaction.[1][2]

    • Temperature Control: Avoid excessive temperatures. When using phosphorus pentoxide, the initial addition to n-butanol should be done portion-wise with cooling to keep the temperature below 50°C.[1][2] For reactions with phosphorus oxychloride, initial addition is often performed at temperatures as low as -5°C to 10°C.[5][6]

    • Inert Atmosphere: Performing the reaction under a nitrogen atmosphere can minimize oxidative side reactions.[1][2]

Q4: What are the best practices for purifying crude this compound?

A4: Purification strategies depend on the starting materials and the desired purity of the final product.

  • Aqueous Washing: This is a common first step to remove water-soluble impurities such as phosphoric acid, pyridine hydrochloride (if pyridine is used), and other salts.[5][6] It is important that the organic layer is neutral before proceeding to distillation.[5]

  • Vacuum Distillation: This is an effective method for separating the this compound from less volatile impurities and unreacted starting materials.[5][6]

  • Filtration: After cooling the reaction mixture, filtration can be used to remove any solid byproducts or unreacted phosphorus pentoxide.[1][2]

Data Presentation: Reaction Condition Comparison

ParameterMethod 1: P₂O₅ in n-Butanol[1][2]Method 2: POCl₃ in n-Butanol/Pyridine[5][6]Method 3: Phosphorous Acid in n-Butanol[3][4]
Phosphorylating Agent Phosphorus Pentoxide (P₂O₅)Phosphorus Oxychloride (POCl₃)Phosphorous Acid (H₃PO₃)
Reactant Ratio n-butanol:P₂O₅ mass ratio of 1:0.55-0.77n-butanol:POCl₃:Pyridine mole ratio of 3:1:3.3n-butanol:Phosphorous Acid mole ratio of 3.6:1
Solvent n-Butanol (reactant and solvent)Benzenen-Butanol (reactant and solvent)
Initial Temperature < 50°C during P₂O₅ addition-5°C to 10°C during POCl₃ additionNot specified
Reaction Temperature 40-65°C, then 65-85°CReflux (after addition)125-135°C
Reaction Time 0.5-8 hours, then 2-16 hours2 hours at reflux3 hours
Key Additives Phosphorous acid (antioxidant), Polyphosphoric acidPyridine (HCl scavenger)None specified
Typical Product Mixture of mono- and di-butyl phosphatePrimarily tributyl phosphate (as per this specific prep)Dibutyl phosphate (68% yield)

Experimental Protocols

Method 1: Synthesis of n-Butyl Phosphate Mono/Diester using Phosphorus Pentoxide [1][2]

  • Preparation: Add n-butanol to a reactor equipped with a stirrer, thermometer, and nitrogen inlet.

  • Initial Additions: Begin stirring and introduce a nitrogen atmosphere. Add a small amount of phosphorous acid as an antioxidant. Slowly add polyphosphoric acid.

  • Phosphorus Pentoxide Addition: Add phosphorus pentoxide in portions, ensuring the temperature does not exceed 50°C. Use cooling as necessary.

  • First Incubation: After the addition is complete, add another portion of phosphorous acid and maintain the temperature at 40-65°C for 0.5-8 hours.

  • Second Incubation: Increase the temperature to 65-85°C and maintain for 2-16 hours.

  • Workup: Cool the reaction mixture to below 30°C and filter to obtain the product.

Method 2: Synthesis of n-Butyl Phosphate using Phosphorus Oxychloride [5][6]

  • Preparation: In a flask equipped with a stirrer, dropping funnel, and thermometer, combine dry n-butanol, dry pyridine, and dry benzene.

  • Cooling: Cool the mixture to -5°C in an ice-salt bath.

  • POCl₃ Addition: Add phosphorus oxychloride dropwise while maintaining the temperature below 10°C.

  • Reflux: After the addition is complete, slowly heat the mixture to reflux and maintain for 2 hours.

  • Workup: Cool to room temperature and add water to dissolve the pyridine hydrochloride. Separate the benzene layer, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • Purification: Remove the benzene by distillation under reduced pressure. Collect the n-butyl phosphate fraction by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine n-butanol, Pyridine, and Benzene cool Cool to -5°C prep->cool add_pocl3 Add POCl₃ dropwise (< 10°C) cool->add_pocl3 reflux Reflux for 2 hours add_pocl3->reflux quench Cool and Quench with Water reflux->quench extract Separate Organic Layer quench->extract wash Wash with Water extract->wash dry Dry over Na₂SO₄ wash->dry distill Vacuum Distillation dry->distill product Pure Butyl Acid Phosphate distill->product

Caption: Experimental workflow for this compound synthesis using phosphorus oxychloride.

troubleshooting_guide start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes stoichiometry Incorrect Stoichiometry? start->stoichiometry No incomplete_rxn->stoichiometry No solution1 Increase reaction time/temp. Monitor reaction progress. incomplete_rxn->solution1 Yes workup_loss Losses During Workup? stoichiometry->workup_loss No solution2 Verify molar ratios of reactants. stoichiometry->solution2 Yes solution3 Optimize extraction and purification steps. workup_loss->solution3 Yes

References

Technical Support Center: Preventing Butyl Acid Phosphate Hydrolysis During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to the integrity of experimental outcomes. Butyl acid phosphate, a key intermediate in various chemical syntheses, is susceptible to hydrolysis, which can compromise its purity and reactivity. This guide provides troubleshooting advice and frequently asked questions to help you mitigate the hydrolysis of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern?

This compound (BAP), also known as monobutyl phosphate, can react with water in a process called hydrolysis. This reaction breaks down BAP into phosphoric acid and butanol. This degradation is a significant concern as it reduces the concentration of the active reagent, introduces impurities that can interfere with subsequent reactions, and can alter the physicochemical properties of the solution.

Q2: What are the main factors that promote the hydrolysis of this compound?

The primary factors that accelerate the hydrolysis of this compound are:

  • pH: The stability of this compound is highly dependent on the pH of the solution. Both strongly acidic and strongly alkaline conditions can catalyze hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing this compound at elevated temperatures will accelerate its degradation.

  • Water Content: The presence of water is essential for hydrolysis to occur. The higher the concentration of water in the stored solution, the greater the potential for degradation.

Q3: What are the ideal storage conditions to prevent hydrolysis?

To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to store it in tightly sealed containers to prevent the ingress of atmospheric moisture.[1][2][3]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of the hydrolysis reaction.
Atmosphere Dry, Inert (e.g., Nitrogen or Argon)Minimizes contact with moisture and oxygen.
Container Tightly sealed, opaque glass or chemically resistant polymerPrevents moisture absorption and degradation from light.
pH Neutral to slightly acidic (if in solution)Avoids acid and base-catalyzed hydrolysis.

Q4: How can I detect if my this compound has undergone hydrolysis?

Hydrolysis can be detected by monitoring the appearance of its degradation products, primarily phosphoric acid. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the amount of this compound remaining and the amount of phosphoric acid formed.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and use of this compound.

Problem 1: I observe a decrease in the purity of my this compound over time, even when stored at the recommended temperature.

  • Possible Cause 1: Moisture Contamination. The container may not be properly sealed, allowing atmospheric moisture to enter.

    • Solution: Ensure the container cap is tightly secured. For long-term storage, consider using a container with a more robust seal, such as one with a PTFE liner. You can also store the primary container within a desiccator containing a drying agent.

  • Possible Cause 2: Inappropriate Solvent. If the this compound is stored in a solution, the solvent may contain residual water.

    • Solution: Use anhydrous solvents for preparing solutions of this compound. If possible, verify the water content of the solvent before use.

Problem 2: My reaction yield is lower than expected when using stored this compound.

  • Possible Cause: Degradation of the Reagent. A significant portion of the this compound may have hydrolyzed to phosphoric acid, reducing the concentration of the active reagent.

    • Solution: Before use, it is advisable to re-analyze the purity of the stored this compound using a validated analytical method (see Experimental Protocols section). This will allow you to adjust the amount of reagent used in your reaction to account for any degradation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound and Phosphoric Acid

This method allows for the simultaneous quantification of this compound and its primary hydrolysis product, phosphoric acid.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄).

  • Phosphoric acid (85%).

  • Ultrapure water.

  • This compound standard.

  • Phosphoric acid standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 2.5 with 85% phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 210 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      10 95 5
      15 50 50
      20 50 50
      21 95 5

      | 30 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh a sample of the stored this compound and dissolve it in a known volume of the initial mobile phase (95:5 Water:Acetonitrile with buffer).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of standard solutions of known concentrations for both this compound and phosphoric acid.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each compound.

  • Analysis:

    • Inject the prepared sample and determine the concentrations of this compound and phosphoric acid by comparing their peak areas to the respective calibration curves.

Protocol 2: GC-MS Analysis of this compound (after derivatization)

This compound is not volatile enough for direct GC-MS analysis. Derivatization is required to convert it into a more volatile compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • This compound standard.

  • Hexane (GC grade).

Procedure:

  • Derivatization:

    • Place a known amount of the this compound sample (or a dried extract) into a reaction vial.

    • Add 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 1 hour.

    • Allow the vial to cool to room temperature.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-500.

  • Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • The trimethylsilyl (TMS) derivative of this compound will elute and can be identified by its characteristic mass spectrum. Quantification can be performed using a suitable internal standard and calibration curve.

Visualizing the Hydrolysis Pathway and Troubleshooting Workflow

Hydrolysis_Pathway BAP This compound (C₄H₁₁O₄P) H3PO4 Phosphoric Acid (H₃PO₄) BAP->H3PO4 Hydrolysis Butanol Butanol (C₄H₁₀O) BAP->Butanol Hydrolysis H2O Water (H₂O) Catalyst Catalyst (H⁺ or OH⁻)

Caption: The hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Suspected BAP Hydrolysis Check_Storage Review Storage Conditions: - Temperature? - Container Seal? - Atmosphere? Start->Check_Storage Analyze_Sample Quantify BAP and Phosphoric Acid (HPLC or GC-MS) Check_Storage->Analyze_Sample Conditions OK Improve_Storage Implement Corrective Storage Actions: - Use Desiccator - Use Inert Gas Check_Storage->Improve_Storage Conditions Not OK Purity_OK Purity within Specification? Analyze_Sample->Purity_OK Adjust_Amount Adjust Reagent Amount for Reaction Purity_OK->Adjust_Amount Yes Discard_Reagent Discard and Procure New Reagent Purity_OK->Discard_Reagent No Proceed Proceed with Experiment Adjust_Amount->Proceed Improve_Storage->Analyze_Sample

Caption: A logical workflow for troubleshooting this compound hydrolysis.

References

troubleshooting inconsistent results in butyl acid phosphate catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot inconsistent results encountered during experiments involving butyl acid phosphate catalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its composition important?

A1: this compound is a corrosive, acidic liquid that typically consists of an equimolar mixture of monothis compound and dithis compound[1]. The ratio of these two components can influence the catalyst's acidity and steric properties, which in turn affects reaction rates and selectivity. Inconsistent results between batches may arise from variations in the mono- to di-ester ratio of the catalyst. It is recommended to characterize the composition of new batches of catalyst to ensure consistency.

Q2: My reaction is sluggish or incomplete. What are the potential causes?

A2: A slow or incomplete reaction can be attributed to several factors:

  • Insufficient Catalyst Loading: The reaction rate is dependent on the catalyst concentration. Ensure the correct molar percentage of the catalyst is being used.

  • Low Temperature: Many reactions require a specific activation temperature. Gradually increasing the reaction temperature may improve the rate[2].

  • Catalyst Deactivation: The catalyst can be deactivated through various mechanisms, including the formation of a stable ester with a carbocation intermediate, which prevents further catalytic cycles[3].

  • Presence of Inhibitors: Water or other impurities can interfere with the catalytic activity. Ensure all reagents and solvents are dry and pure. The presence of water can hydrolyze active catalytic species[4].

Q3: I am observing significant variability in product yield and selectivity between runs. What should I investigate?

A3: Inconsistent yield and selectivity are common challenges in catalysis. Here are the key areas to troubleshoot:

  • Catalyst Quality: As mentioned in Q1, the composition of this compound can vary. Additionally, the presence of impurities in the catalyst can lead to unpredictable side reactions.

  • Reaction Conditions: Small changes in temperature, pressure, or mixing speed can have a significant impact on the outcome of the reaction. Maintain strict control over all reaction parameters.

  • Substrate Purity: Impurities in the starting materials can poison the catalyst or participate in side reactions, leading to lower yields and the formation of byproducts.

  • Solvent Effects: The choice of solvent can influence the catalyst's activity and selectivity. Ensure the same grade and supplier of solvent is used for all experiments to minimize variability[5].

Q4: My catalyst appears to have degraded or changed in appearance. Is this normal?

A4: this compound is a reactive compound and can degrade, especially at elevated temperatures or in the presence of contaminants[6]. Discoloration or the formation of precipitates can be a sign of catalyst decomposition or the formation of insoluble byproducts. If catalyst degradation is suspected, it is best to use a fresh batch of the catalyst.

Q5: How does the acidity of the catalyst affect the reaction?

A5: The Brønsted acidity of the phosphate catalyst is a crucial factor in its activity. Generally, more acidic catalysts lead to higher reaction rates[3]. However, excessively high acidity can sometimes lead to unwanted side reactions or degradation of the substrate or product. The acidity of this compound is determined by the equilibrium between its mono- and di-ester forms.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

This section provides a step-by-step guide to diagnosing and resolving low catalytic activity.

Troubleshooting Workflow for Low Catalytic Activity

start Low/No Activity Observed check_catalyst Verify Catalyst Loading & Quality start->check_catalyst is_catalyst_ok Catalyst OK? check_catalyst->is_catalyst_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) is_conditions_ok Conditions Correct? check_conditions->is_conditions_ok check_reagents Assess Reagent & Solvent Purity is_reagents_ok Reagents Pure? check_reagents->is_reagents_ok is_catalyst_ok->check_conditions Yes increase_loading Increase Catalyst Loading is_catalyst_ok->increase_loading No is_conditions_ok->check_reagents Yes optimize_temp Optimize Temperature/Time is_conditions_ok->optimize_temp No purify_reagents Purify Reagents / Use Anhydrous Solvent is_reagents_ok->purify_reagents No end_fail Consult Further Literature is_reagents_ok->end_fail Yes end_success Problem Resolved increase_loading->end_success optimize_temp->end_success purify_reagents->end_success

Caption: A workflow diagram for troubleshooting low catalytic activity.

ParameterRecommended ActionRationale
Catalyst Loading Verify calculations and ensure accurate dispensing.Insufficient catalyst is a common cause of slow reactions.
Catalyst Quality Use a fresh bottle or a newly opened container.The catalyst can degrade over time or with exposure to air/moisture.
Temperature Ensure the reaction is at the specified temperature.Catalytic reactions are often sensitive to temperature changes.
Reagent Purity Use purified reagents and anhydrous solvents.Impurities can act as catalyst poisons[7].
Issue 2: Inconsistent Product Yields

This guide addresses batch-to-batch variability in product yields.

Logical Relationship for Inconsistent Yields

root Inconsistent Yields sub_catalyst Catalyst Variation root->sub_catalyst sub_conditions Reaction Condition Fluctuation root->sub_conditions sub_materials Starting Material Impurity root->sub_materials cat_1 Mono/Di-Ester Ratio sub_catalyst->cat_1 cat_2 Water Content sub_catalyst->cat_2 cat_3 Age of Catalyst sub_catalyst->cat_3 con_1 Temperature Control sub_conditions->con_1 con_2 Mixing Rate sub_conditions->con_2 con_3 Reaction Time sub_conditions->con_3 mat_1 Substrate Purity sub_materials->mat_1 mat_2 Solvent Grade sub_materials->mat_2

Caption: Factors contributing to inconsistent product yields.

FactorDiagnostic TestCorrective Action
Catalyst Composition 31P NMR of the catalyst solution.Procure a new, certified batch of catalyst.
Water Content Karl Fischer titration of reagents and solvents.Use anhydrous solvents and dry reagents thoroughly.
Temperature Fluctuation Monitor reaction temperature with a calibrated probe.Use a reliable temperature controller and ensure uniform heating.
Substrate Purity NMR or GC-MS analysis of starting materials.Purify substrates via distillation, recrystallization, or chromatography.

Data Presentation

The following table summarizes the effect of reaction parameters on the dehydration of octanol using a phosphoric acid catalyst, which can serve as a model for understanding similar reactions catalyzed by this compound[2].

Temperature (°C)Catalyst (mol %)Time to Completion (h)
170100~3.5
180100~2.0
190100~1.5
200100~1.0
210100~0.75
190506.5

Data adapted from a study on phosphoric acid catalyzed dehydration of octanol and is for illustrative purposes.[2]

Experimental Protocols

Protocol 1: General Procedure for a this compound Catalyzed Esterification

This protocol provides a general methodology for an esterification reaction. Note that specific conditions will vary depending on the substrates.

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents should be anhydrous grade, and liquid reagents should be freshly distilled.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq) and the alcohol (1.2 eq).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene, xylenes) to achieve the desired concentration.

  • Catalyst Addition: Add this compound (typically 1-5 mol %) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (often reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Workup: Upon completion, cool the reaction to room temperature. Wash the organic phase with a saturated sodium bicarbonate solution to quench the catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Protocol 2: Monitoring Catalyst Activity by FTIR

This protocol, adapted from a study on isocyanate reactions, can be used to monitor the progress of a reaction and infer catalyst activity[7].

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Analysis: Dilute the aliquot with a suitable solvent (one that does not have interfering peaks in the region of interest) and record the FTIR spectrum.

  • Data Interpretation: Monitor the disappearance of a key reactant peak (e.g., the C=O stretch of a carboxylic acid) and/or the appearance of a key product peak (e.g., the C=O stretch of an ester).

  • Kinetic Profile: Plot the peak intensity or area versus time to generate a kinetic profile of the reaction. Inconsistent reaction rates between batches will be apparent from these plots.

References

dealing with byproduct formation in butyl acid phosphate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding byproduct formation in butyl acid phosphate reactions. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of butyl acid phosphates.

Issue 1: Low Yield of the Desired Butyl Phosphate Ester and High Concentration of Other Phosphate Esters

Potential Cause: Incorrect molar ratio of reactants. The relative amounts of mono-, di-, and tributyl phosphate are highly dependent on the stoichiometry of the alcohol and the phosphorylating agent.

Recommended Solution:

  • For Monobutyl Phosphate (MBP) Synthesis: Use a molar ratio of butanol to phosphorylating agent (e.g., phosphorus pentoxide) of approximately 3:1.[1]

  • For Dibutyl Phosphate (DBP) Synthesis: A molar ratio of n-butanol to phosphorous acid of 3.6:1 has been shown to yield 68% DBP.[2]

  • For Tributyl Phosphate (TBP) Synthesis: Employ a butanol to phosphorus oxychloride molar ratio of 3.1:1 to 3.2:1.[3]

Logical Flow for Troubleshooting Molar Ratio Issues:

G start Problem: Incorrect Product Distribution check_ratio Review Molar Ratio of Reactants start->check_ratio mbp Target: Monobutyl Phosphate Adjust ratio towards 3:1 (Butanol:P2O5) check_ratio->mbp High DBP/TBP dbp Target: Dibutyl Phosphate Adjust ratio towards 3.6:1 (Butanol:Phosphorous Acid) check_ratio->dbp High MBP/TBP tbp Target: Tributyl Phosphate Adjust ratio towards ~3.1:1 (Butanol:POCl3) check_ratio->tbp High MBP/DBP re_run Re-run Reaction with Adjusted Stoichiometry mbp->re_run dbp->re_run tbp->re_run analyze Analyze Product Mixture re_run->analyze

Caption: Troubleshooting incorrect butyl phosphate product distribution.

Issue 2: Presence of Significant Amounts of Butanol and Phosphoric Acid in the Final Product

Potential Cause: Hydrolysis of the butyl phosphate esters. This is often caused by excessive water content in the reactants or reaction environment, or high reaction temperatures and/or acidic/basic conditions.[4][5][6]

Recommended Solution:

  • Ensure Dry Reactants and Solvents: Use anhydrous butanol and solvents. Dry solvents by distillation if necessary.

  • Control Reaction Temperature: Avoid excessively high temperatures, as this accelerates hydrolysis. For the synthesis of a mono/di-ester mixture from phosphorus pentoxide, a two-step temperature profile (40-65°C followed by 65-85°C) can be employed.[7] For DBP synthesis from phosphorous acid, an optimal temperature range is 125-135°C.[2]

  • Neutralize Promptly: After the reaction is complete, neutralize any acidic byproducts to prevent further hydrolysis during workup and storage.[8]

Issue 3: The Reaction Mixture has a Dark Color

Potential Cause: Oxidation or side reactions at elevated temperatures.

Recommended Solution:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[7]

  • Use of Antioxidants: The addition of phosphorous acid in small amounts can help prevent color deepening during the reaction.[7]

  • Temperature Control: Maintain the recommended temperature range for your specific synthesis to avoid thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of dibutyl phosphate?

A1: When synthesizing dibutyl phosphate (DBP), the main byproducts are typically monobutyl phosphate (MBP) and tributyl phosphate (TBP). The relative amounts of these depend on the reaction conditions.

Q2: How does temperature affect byproduct formation?

A2: Higher temperatures generally increase the rate of reaction, but can also promote side reactions and hydrolysis, leading to the formation of undesired byproducts like butanol and phosphoric acid.[4][5][6] For example, in the synthesis of a mono/di-ester mixture, maintaining the temperature below 50°C during the addition of phosphorus pentoxide is recommended.[9]

Q3: Can I use phosphorus oxychloride to synthesize dibutyl phosphate?

A3: Yes, but it requires careful control of stoichiometry. The reaction of phosphorus oxychloride with butanol proceeds stepwise. To favor the formation of DBP, you would theoretically need a 2:1 molar ratio of butanol to phosphorus oxychloride. However, this often leads to a mixture of products.

Q4: How can I purify my desired this compound from the byproducts?

A4: Purification can be challenging due to the similar properties of the phosphate esters.

  • Liquid-Liquid Extraction: This can be used to separate the more acidic monobutyl phosphate from dibutyl and tributyl phosphate by extracting it into an aqueous base.[10]

  • Vacuum Distillation: For separating tributyl phosphate from the less volatile dibutyl and monobutyl phosphates, vacuum distillation is an effective method.

  • Crystallization: In some cases, crystallization can be used to purify the desired product.

Q5: What analytical methods are best for quantifying the byproducts in my reaction mixture?

A5: Several methods are suitable:

  • ³¹P NMR Spectroscopy: This is a powerful technique for identifying and quantifying all phosphorus-containing species in a mixture without the need for derivatization.[11][12][13][14]

  • Ion Chromatography (IC): This is an excellent method for separating and quantifying ionic species like monobutyl and dibutyl phosphate.[15][16]

  • Gas Chromatography (GC): GC can be used, but often requires derivatization of the acidic protons of mono- and dibutyl phosphate to make them more volatile. Silylation is a common derivatization technique.[17]

Data Presentation

Table 1: Influence of Reactant Molar Ratio on Product Distribution

Target ProductPhosphorylating AgentMolar Ratio (Butanol:Agent)Expected Major ProductTypical YieldReference
Mono/Dibutyl Phosphate MixPhosphorus Pentoxide (P₂O₅)1 : 0.55-0.77 (mass ratio)Mixture of MBP and DBPNot specified[7]
Dibutyl Phosphate (DBP)Phosphorous Acid3.6 : 1Dibutyl Phosphate68%[2]
Tributyl Phosphate (TBP)Phosphorus Oxychloride (POCl₃)3.1-3.2 : 1Tributyl Phosphate>90%[3]
Monobutyl Phosphate (MBP)Pyrophosphoric AcidNot specifiedMonobutyl PhosphateNot specified[18]

Table 2: Effect of Temperature on Byproduct Formation (Hydrolysis)

SystemTemperatureObservationReference
TBP in contact with 5M Acid60-70°CSignificant increase in hydrolysis rate[4][5]
DBP Synthesis from Phosphorous Acid125-135°COptimal temperature for DBP formation[2]
TBP Alkaline Hydrolysis>80°C (353 K)Nearly complete hydrolysis in < 3 hours[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of Butyl Phosphate Byproducts by Ion Chromatography

This protocol is a general guideline for the analysis of monobutyl and dibutyl phosphate.

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture.

    • If the sample is in an organic solvent, perform a liquid-liquid extraction. Dissolve the sample in a water-immiscible solvent (e.g., toluene) and extract the acidic butyl phosphates into a dilute aqueous sodium hydroxide solution (e.g., 0.1 M NaOH).

    • Collect the aqueous layer. If necessary, dilute the aqueous extract with deionized water to a concentration within the calibrated range of the instrument.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Instrumentation (Example Conditions):

    • Ion Chromatograph: Dionex or similar system with a conductivity detector.

    • Column: Anion exchange column suitable for organic acids (e.g., Dionex IonPac AS11 or AS5A).[16]

    • Eluent: A gradient of sodium hydroxide or a carbonate/bicarbonate buffer. The exact composition will depend on the column and the specific separation required.[19] For example, a gradient from 10 mM to 50 mM NaOH.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 25 µL.

    • Suppressor: Anion self-regenerating suppressor.

  • Calibration:

    • Prepare a series of calibration standards of monobutyl phosphate and dibutyl phosphate in the same matrix as the diluted samples (e.g., dilute NaOH).

    • Generate a calibration curve by plotting peak area against concentration for each analyte.

  • Analysis:

    • Inject the prepared sample and record the chromatogram.

    • Identify the peaks corresponding to monobutyl and dibutyl phosphate based on their retention times compared to the standards.

    • Quantify the concentration of each byproduct using the calibration curve.

Workflow for Ion Chromatography Analysis:

G cluster_prep Sample Preparation cluster_analysis IC Analysis weigh Weigh Sample extract Liquid-Liquid Extraction (if needed) weigh->extract dilute Dilute Aqueous Phase extract->dilute filter Filter (0.45 µm) dilute->filter inject Inject into IC filter->inject separate Anion Exchange Separation inject->separate detect Conductivity Detection separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for the analysis of butyl phosphates by ion chromatography.

Protocol 2: GC-FID Analysis of Butyl Phosphates after Silylation

This protocol outlines the general steps for derivatization and analysis by Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the reaction mixture (e.g., 10-20 mg) into a vial.

    • Add a suitable solvent (e.g., 1 mL of pyridine or acetonitrile).

    • Add an internal standard (e.g., a stable phosphate ester that is not present in the sample).

    • Add the silylating agent. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[17]

    • Cap the vial tightly and heat at a moderate temperature (e.g., 60-70°C) for 30-60 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • Instrumentation (Example Conditions):

    • Gas Chromatograph: Agilent or similar, equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS, or DB-Wax).[20][21]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector: Split/splitless injector, typically at a temperature of 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

    • Detector: FID at 280-300°C.

  • Calibration:

    • Prepare calibration standards of monobutyl, dibutyl, and tributyl phosphate.

    • Derivatize the standards using the same procedure as the samples.

    • Generate calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Analysis:

    • Inject the derivatized sample.

    • Identify the silylated derivatives of MBP, DBP, and TBP based on their retention times.

    • Quantify the compounds using the calibration curves.

Reaction Pathway for Synthesis and Hydrolysis:

G cluster_synthesis Synthesis Pathway cluster_hydrolysis Hydrolysis Byproducts POCl3 POCl₃ MBP_Cl2 Monobutyl Phosphorodichloridate POCl3->MBP_Cl2 + Butanol Butanol Butanol DBP_Cl Dibutyl Phosphorochloridate MBP_Cl2->DBP_Cl + Butanol TBP Tributyl Phosphate (TBP) DBP_Cl->TBP + Butanol DBP Dibutyl Phosphate (DBP) TBP->DBP + H₂O MBP Monobutyl Phosphate (MBP) DBP->MBP + H₂O H3PO4 Phosphoric Acid MBP->H3PO4 + H₂O H2O H₂O (Hydrolysis)

Caption: Synthesis and hydrolysis pathways of butyl phosphates.

References

improving the yield and purity of synthesized butyl acid phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of butyl acid phosphate, a mixture of mono- and di-butyl acid phosphates. Our aim is to help you improve the yield and purity of your product through detailed troubleshooting, frequently asked questions, and established experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient reaction time or temperature.Optimize reaction time and temperature. For the phosphorus pentoxide method, ensure a two-stage temperature profile: an initial lower temperature hold followed by a higher temperature period to drive the reaction to completion.[1][2]
Incorrect stoichiometry of reactants.
Loss of product during workup and purification.
Product Discoloration (Yellow to Brown) Oxidation of reactants or products at elevated temperatures.Maintain an inert atmosphere (e.g., nitrogen) throughout the reaction.[1][2] The addition of a small amount of phosphorous acid can act as an antioxidant and prevent color formation.[1][2]
Overheating during the reaction.
Presence of Phosphoric Acid in Final Product Hydrolysis of the product or unreacted phosphorylating agent due to moisture.Use dry reactants and solvents.[3][4] Perform the reaction under anhydrous conditions. After the reaction, wash the organic phase with water to remove any formed phosphoric acid, but be aware that this can also promote hydrolysis if not done carefully.[3][4][5]
Inconsistent Mono- to Di-ester Ratio Variation in reaction conditions.The ratio of mono- to di-butyl acid phosphate is sensitive to the molar ratio of reactants and the reaction temperature. Precise control over these parameters is crucial for reproducibility.
Formation of Tributyl Phosphate Use of phosphorus oxychloride can favor the formation of the tri-ester.Adjust the stoichiometry and reaction conditions. The use of phosphorus pentoxide generally favors the formation of a mixture of mono- and di-esters.[1][6]
Product is a Viscous, Difficult-to-Handle Liquid Inherent property of this compound.The product is naturally a viscous liquid.[1][7] Gentle heating can reduce viscosity for easier handling and transfer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods involve the reaction of n-butanol with either phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[1][3][6] The phosphorus pentoxide method typically yields a mixture of mono- and di-butyl acid phosphates, which is often the desired product.[1] The reaction with phosphorus oxychloride can also be used, but may favor the formation of tributyl phosphate depending on the stoichiometry and reaction conditions.[3][4][8]

Q2: How can I control the ratio of mono- to di-butyl acid phosphate?

A2: The ratio of mono- to di-ester is primarily influenced by the molar ratio of n-butanol to the phosphorylating agent. A higher proportion of n-butanol will generally favor the formation of the di-ester and tri-ester. Careful control of stoichiometry and reaction temperature is key to achieving a consistent product composition.

Q3: What are the common impurities in synthesized this compound?

A3: Common impurities include unreacted n-butanol, phosphoric acid (from hydrolysis), residual phosphorylating agent, and tributyl phosphate.[9] If the reaction is not carried out under an inert atmosphere, oxidation byproducts can also be present, leading to discoloration.[1][2]

Q4: What is the best method for purifying crude this compound?

A4: A typical purification workflow involves:

  • Filtration: To remove any solid byproducts or unreacted phosphorus pentoxide.[1]

  • Aqueous Washing: To remove water-soluble impurities like phosphoric acid. This should be done cautiously to avoid product hydrolysis.[3][4]

  • Vacuum Distillation: To separate the product from unreacted n-butanol and other volatile impurities.[3][4][10]

Q5: Why is it important to control the temperature during the addition of the phosphorylating agent?

A5: The reaction between n-butanol and both phosphorus pentoxide and phosphorus oxychloride is highly exothermic.[3] Without proper cooling, the temperature can rise uncontrollably, leading to side reactions, product degradation, and discoloration. Slow, dropwise addition of the phosphorylating agent with efficient stirring and external cooling is crucial for safety and product purity.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosphorus Pentoxide

This protocol is adapted from a patented method and is designed to produce a mixture of mono- and di-butyl acid phosphate.[1][2]

Materials:

  • n-Butanol (anhydrous)

  • Phosphorus pentoxide (P₂O₅)

  • Polyphosphoric acid (PPA)

  • Phosphorous acid (H₃PO₃)

  • Nitrogen gas (high purity)

Equipment:

  • Jacketed glass reactor with mechanical stirrer, thermometer, nitrogen inlet, and addition funnel.

  • Heating/cooling circulator.

Procedure:

  • Charge the reactor with n-butanol.

  • Purge the reactor with nitrogen gas and maintain a gentle nitrogen flow throughout the reaction.

  • With stirring, add a small amount of phosphorous acid and stir until completely dissolved.

  • Slowly add polyphosphoric acid and stir until the mixture is uniform.

  • In portions, add the phosphorus pentoxide to the reactor. Control the addition rate and use the cooling circulator to maintain the temperature below 50°C.

  • After the addition is complete, add a second portion of phosphorous acid.

  • Heat the reaction mixture to 50-60°C and hold for 2-6 hours.

  • Increase the temperature to 70-85°C and hold for an additional 2-10 hours.

  • Cool the reaction mixture to below 30°C.

  • Filter the resulting viscous liquid to obtain the crude this compound.

Reaction Conditions from Examples:

ParameterExample 1Example 2
n-Butanol (kg)400400
P₂O₅ (kg)245270
Polyphosphoric Acid (kg)128
1st Phosphorous Acid (kg)40.8
2nd Phosphorous Acid (kg)67
Initial Temp. Hold45-50°C for 2h50-55°C for 5h
Final Temp. Hold75-80°C for 10h80-85°C for 2h
Protocol 2: Synthesis using Phosphorus Oxychloride

This protocol is a general method adapted from procedures for synthesizing alkyl phosphates.[3][4]

Materials:

  • n-Butanol (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Benzene (anhydrous)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a mechanical stirrer, dropping funnel, reflux condenser, and thermometer.

  • Ice-salt bath.

Procedure:

  • To the flask, add anhydrous n-butanol, anhydrous pyridine, and anhydrous benzene.

  • Cool the flask in an ice-salt bath to -5°C with stirring.

  • Slowly add phosphorus oxychloride dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, slowly heat the mixture to reflux and maintain for 2 hours.

  • Cool the mixture to room temperature.

  • Add water to dissolve the pyridine hydrochloride precipitate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the benzene by distillation at reduced pressure.

  • Purify the remaining product by vacuum distillation.

Visualizations

experimental_workflow_p2o5 cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup prep1 Charge n-Butanol prep2 Purge with Nitrogen prep1->prep2 react1 Add Phosphorous Acid (1st) prep2->react1 react2 Add Polyphosphoric Acid react1->react2 react3 Add P₂O₅ (T < 50°C) react2->react3 react4 Add Phosphorous Acid (2nd) react3->react4 react5 Hold at 50-60°C react4->react5 react6 Hold at 70-85°C react5->react6 workup1 Cool to < 30°C react6->workup1 workup2 Filter workup1->workup2 product product workup2->product This compound

Caption: Workflow for this compound Synthesis via P₂O₅.

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues start Problem with Synthesis yield_q1 Check Reaction Time & Temp start->yield_q1 purity_q1 Product Discolored? start->purity_q1 yield_s1 Optimize Heating Profile yield_q1->yield_s1 Yes yield_q2 Verify Stoichiometry yield_q1->yield_q2 No yield_s2 Adjust Reactant Ratios yield_q2->yield_s2 Yes purity_s1 Use Inert Atmosphere Add Antioxidant purity_q1->purity_s1 Yes purity_q2 Acidic Impurities? purity_q1->purity_q2 No purity_s2 Use Anhydrous Reagents Wash Product purity_q2->purity_s2 Yes

References

Technical Support Center: Analysis of Mono- and Di-butyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of mono-butyl phosphate (MBP) and di-butyl phosphate (DBP). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating MBP and DBP?

A1: Several chromatographic techniques are employed for the separation and quantification of MBP and DBP. The most common methods include:

  • Ion-Pair Chromatography (IPC): This technique is effective for separating MBP and DBP, often using a reversed-phase column with an ion-pairing agent like tetrahexylammonium bromide added to the mobile phase to complex with the phosphate species.

  • Ion Chromatography (IC): IC with conductivity detection is a standard method for the analysis of DBP and MBP.[1][2] It can be used to confirm results from other techniques like IPC. Different anion exchange resins, such as Dionex AS5A and AS11, have been evaluated for this separation.[2]

  • Gas Chromatography (GC): GC is a viable method but requires a derivatization step to convert the non-volatile MBP and DBP into more volatile and stable esters.[1][3] Diazomethane is a common derivatizing agent for this purpose.[1][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase with ion-pairing agents, are frequently used.[4]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS can be used for the direct quantification of MBP and DBP without prior separation, offering a fast and reliable analysis.[4]

Q2: Why is the separation of MBP and DBP challenging?

A2: The separation of MBP and DBP can be challenging due to several factors:

  • High Polarity: Both molecules are highly polar, which can lead to poor retention on traditional reversed-phase HPLC columns.

  • Structural Similarity: Their similar chemical structures can make achieving baseline separation difficult.

  • Interaction with Stationary Phase: The phosphate groups can interact with active sites on silica-based columns, leading to peak tailing.[5][6]

  • Matrix Effects: Samples, especially from complex matrices like hazardous waste or biological samples, can contain interfering compounds.[7] For instance, in nuclear fuel reprocessing samples, nitrite and carbonate ions can interfere with the separation on certain ion chromatography columns.[2]

Q3: What is an ion-pairing agent and why is it used for MBP and DBP analysis?

A3: An ion-pairing agent is a large ionic molecule with a significant hydrophobic region that is added to the mobile phase in reversed-phase chromatography.[8][9] For the analysis of anionic analytes like MBP and DBP, a cationic ion-pairing agent (e.g., tetrabutylammonium or tetrahexylammonium salts) is used.[10] The agent forms a neutral ion-pair with the charged analytes, increasing their hydrophobicity and thus their retention on a nonpolar stationary phase. This allows for better separation of these highly polar compounds.[10]

Q4: Is derivatization necessary for the analysis of MBP and DBP?

A4: Derivatization is primarily required for Gas Chromatography (GC) analysis.[11][12] Since MBP and DBP are not sufficiently volatile for GC, they must be chemically modified to increase their volatility.[1][12] A common method is esterification, for example, by reacting them with diazomethane to form their methyl esters.[1][3] For liquid chromatography and mass spectrometry methods, derivatization is generally not necessary.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)

Q: My chromatogram shows significant peak tailing for both MBP and DBP. What are the possible causes and how can I fix it?

A: Peak tailing is a common issue in the analysis of phosphate compounds. Here are the likely causes and solutions:

  • Cause 1: Secondary Interactions with Residual Silanols: The acidic phosphate groups of MBP and DBP can interact with residual silanol groups on the silica-based stationary phase of the column.[6][13]

    • Solution 1a: Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.[13] For acidic compounds like MBP and DBP, lowering the pH (e.g., to pH 3 or below) can protonate the silanol groups, reducing secondary interactions.[6]

    • Solution 1b: Use an End-Capped Column: Employ a column that is "end-capped" or "base-deactivated," which is specifically designed to minimize silanol interactions.[6]

    • Solution 1c: Add a Mobile Phase Modifier: The addition of a competing base, like triethylamine, to the mobile phase can help to mask the active silanol sites.[13]

    • Solution 1d: Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer at pH 7.0) can enhance the ionic strength of the mobile phase and reduce peak tailing.[6] Note that high buffer concentrations are not ideal for LC-MS due to potential ion suppression.[6]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6][13]

    • Solution 2a: Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[6]

    • Solution 2b: Reduce Injection Volume: Inject a smaller volume of your sample.[13]

  • Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the packing bed can cause peak tailing.[5][14]

    • Solution 3a: Use a Guard Column: A guard column can protect your analytical column from strongly retained sample components.[5]

    • Solution 3b: Flush the Column: If you suspect a blockage, you can try back-flushing the column (if the manufacturer's instructions permit) to remove contaminants from the inlet frit.[6][14]

  • Cause 4: Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or a large detector cell volume, can contribute to peak broadening and tailing.[13]

    • Solution 4a: Optimize Tubing: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.

Troubleshooting Logic for Peak Tailing

Caption: Troubleshooting workflow for peak tailing issues.

Issue 2: Poor Resolution or Co-elution

Q: I am unable to achieve baseline separation between MBP and DBP, or they are co-eluting with other peaks in my sample. What should I do?

A: Achieving good resolution is critical for accurate quantification. Here are some strategies to improve separation:

  • Cause 1: Inadequate Mobile Phase Composition (Ion-Pair Chromatography): The concentration of the ion-pairing reagent and the organic modifier are crucial for separation.

    • Solution 1a: Optimize Ion-Pair Reagent Concentration: The concentration of the ion-pairing agent (e.g., tetrahexylammonium bromide) directly affects the retention of MBP and DBP. Experiment with different concentrations to find the optimal balance between retention and separation.

    • Solution 1b: Adjust Organic Modifier Gradient: A shallow gradient of the organic solvent (e.g., acetonitrile or methanol) can improve the resolution between closely eluting peaks.

    • Solution 1c: Change the Ion-Pair Reagent: Different ion-pairing reagents (e.g., tetrabutylammonium vs. tetrahexylammonium) have different hydrophobicities and can alter the selectivity of the separation.[8]

  • Cause 2: Matrix Interference (Ion Chromatography): In complex samples, other anions can co-elute with MBP and DBP.

    • Solution 2a: Choose a More Selective Column: For example, the Dionex AS5A resin has been shown to provide a more efficient separation between DBP and nitrite ions, and between MBP and carbonate ions, compared to the AS11 resin.[2]

    • Solution 2b: Sample Pre-treatment: If a specific interfering ion is known, a pre-treatment step can be developed. For instance, nitrite interference can be addressed by oxidizing nitrite to nitrate, which does not interfere with the measurement.[2] A preconcentration column can also be used to clean up the sample matrix.

  • Cause 3: Incompatible Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion and poor resolution.[13]

    • Solution 3a: Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[13] If this is not feasible due to solubility issues, inject the smallest possible volume.[13]

Workflow for Improving Resolution

Improving_Resolution start Poor Resolution or Co-elution check_method What is the analytical method? start->check_method ipc_path Ion-Pair Chromatography check_method->ipc_path IPC ic_path Ion Chromatography check_method->ic_path IC optimize_ipc Optimize ion-pair reagent concentration and type. Adjust organic modifier gradient. ipc_path->optimize_ipc optimize_ic Use a more selective column (e.g., AS5A). Implement sample pre-treatment (e.g., nitrite oxidation). ic_path->optimize_ic check_solvent Check sample solvent compatibility optimize_ipc->check_solvent optimize_ic->check_solvent dissolve_in_mp Dissolve sample in mobile phase or inject smaller volume. check_solvent->dissolve_in_mp Incompatible resolved Resolution Improved check_solvent->resolved Compatible dissolve_in_mp->resolved

Caption: Logical steps for improving the resolution of MBP and DBP.

Quantitative Data Summary

ParameterMethodMBPDBPSource
Detection Limit Ion Chromatography (Dionex AS5A)0.13 µM0.71 µM[2]
Recovery Ion-Pair Chromatography (with preconcentration)80%90%
Calibration Range (GC) Gas Chromatography (derivatized)-200 - 1800 ppm[1]
Correlation Coefficient (r²) (GC) Gas Chromatography (derivatized)-0.99587[1]
RSD (GC) Gas Chromatography (derivatized)-1.2%[1]

Experimental Protocols

Protocol 1: Ion-Pair Chromatography for MBP and DBP in Waste Samples
  • Objective: To determine the concentration of MBP and DBP in mixed hazardous waste samples.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC).

  • Sample Preparation:

    • A preconcentration column procedure can be used to clean up the waste-sample matrix.

    • For recovery studies, spike simulant waste mixtures with known amounts of MBP and DBP.

    • Inject 20 µL of the aqueous layer into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: An aqueous solution containing an ion-pairing agent, such as tetrahexylammonium bromide. The exact concentration and gradient should be optimized for the specific column and sample matrix.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Detection: UV detector (wavelength to be optimized based on analyte absorbance).

  • Analysis:

    • Run standards of MBP and DBP to determine their retention times. Tributyl phosphate (TBP) can also be included as a standard.

    • Analyze the prepared samples. DBP typically elutes around 16.6 minutes under certain conditions.

    • Quantify MBP and DBP based on the peak areas compared to the calibration curves generated from the standards.

Protocol 2: Gas Chromatography with Derivatization for DBP
  • Objective: To determine the amount of DBP in organic solutions.[1]

  • Instrumentation: Gas Chromatograph (GC) with a Flame Ionization Detector (FID).[1]

  • Derivatization Reagent: Diazomethane, prepared immediately before use.[1]

  • Procedure:

    • Sample Preparation: Prepare stock and working solutions of DBP in a suitable solvent like n-dodecane.[1]

    • Derivatization:

      • Add the freshly prepared diazomethane solution to the DBP standards and samples. Diazomethane is a yellow gas, and the progress of the reaction can be monitored visually.[1]

      • Warm the solution at 60°C in a water bath to facilitate the reaction.[1]

      • Evaporate the excess ether and diazomethane using a gentle stream of nitrogen gas.[1] This converts the non-volatile DBP into its volatile methyl ester.

    • GC Analysis:

      • Inject the derivatized solution into the GC.[1]

      • GC Conditions:

        • Column: A suitable capillary column for separating the derivatized phosphates.

        • Detector: FID.[1]

        • Temperatures: Optimize injector, detector, and oven temperature program for the best separation.

  • Quantification: Create a calibration curve by analyzing derivatized DBP standards of known concentrations (e.g., 200 to 1800 ppm).[1] Calculate the concentration of DBP in the samples based on this curve.

References

Technical Support Center: Mitigating Health Hazards of Butyl Acid Phosphate Exposure in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely handling butyl acid phosphate and its derivatives, including tributyl phosphate (TBP), dibutyl hydrogen phosphate (DBP), and monobutyl phosphate (MBP), in a laboratory setting.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing clear and actionable solutions.

Issue: I have been splashed with this compound on my skin/eyes.

Solution:

  • Immediate Action: Seconds count. Go to the nearest emergency shower or eyewash station immediately.

  • Skin Exposure:

    • While under the shower, remove all contaminated clothing, including shoes and jewelry.

    • Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][2]

    • Seek immediate medical attention after the initial decontamination.[1]

  • Eye Exposure:

    • Hold your eyelids open and flush your eyes with a steady, gentle stream of water for at least 15 minutes.[1]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention, preferably from an ophthalmologist.[1]

Issue: I think I may have inhaled this compound vapors.

Solution:

  • Move to Fresh Air: Immediately move to an area with fresh air.

  • Seek Medical Attention: If you experience any respiratory irritation, coughing, shortness of breath, or headache, seek immediate medical attention.[3][4][5]

  • Report the Incident: Inform your supervisor and your institution's environmental health and safety (EHS) office about the potential exposure.

Issue: There has been a small spill of this compound in the fume hood.

Solution:

  • Alert Others: Inform your colleagues in the immediate area of the spill.

  • Ensure Ventilation: Keep the fume hood running.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (see Table 2).

  • Contain and Absorb:

    • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[3][4]

    • Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (for acidic forms): For spills of dibutyl hydrogen phosphate or monobutyl phosphate, cautiously neutralize the spill area after absorption with a weak base like sodium bicarbonate (baking soda) or soda ash.[6][7] Use pH paper to confirm neutralization (pH between 6 and 8).[6]

  • Clean Up:

    • Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

    • Wipe the spill area with soap and water.[8]

  • Dispose of Waste: Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste according to your institution's guidelines.

Issue: I am unsure what personal protective equipment (PPE) to use when handling this compound.

Solution:

Refer to the Personal Protective Equipment (PPE) Selection Guide (Table 2) for detailed recommendations. Always consult the Safety Data Sheet (SDS) for the specific this compound compound you are using for the most accurate information.

Frequently Asked Questions (FAQs)

What are the primary health hazards of this compound exposure?

Exposure to this compound and its derivatives can cause a range of health effects depending on the specific compound, concentration, and route of exposure.

  • Tributyl Phosphate (TBP): Can cause irritation to the skin, eyes, and respiratory tract.[3][9][10][11] High exposure can lead to headaches, drowsiness, and in severe cases, pulmonary edema.[3]

  • Dibutyl Hydrogen Phosphate (DBP): Is corrosive and can cause severe irritation and burns to the skin and eyes.[2][5] Inhalation can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5]

  • Monobutyl Phosphate (MBP): Is also considered corrosive to the skin and can cause serious eye damage.[12]

What are the long-term health effects of exposure?

  • Tributyl Phosphate (TBP): Repeated exposure may lead to bronchitis.[3] There is some evidence suggesting it may affect the bladder.[13]

  • Dibutyl Hydrogen Phosphate (DBP): Repeated contact can cause drying and cracking of the skin, and repeated inhalation can lead to bronchitis.[5]

  • Monobutyl Phosphate (MBP): Data on long-term effects are limited, but as a corrosive substance, repeated exposure is likely to cause chronic irritation.

Are there established exposure limits for this compound?

Yes, for some forms. Regulatory and recommended airborne exposure limits are established to protect workers.

CompoundAgencyExposure Limit (8-hour TWA)STEL (15-minute)
Tributyl Phosphate (TBP) OSHA5 mg/m³[14]-
ACGIH5 mg/m³ (inhalable fraction and vapor)[14]-
NIOSH0.2 ppm (2.5 mg/m³)[14]-
Dibutyl Hydrogen Phosphate (DBP) OSHA1 ppm (5 mg/m³)[5][15]-
ACGIH1 ppm[5]2 ppm[5]
NIOSH1 ppm (5 mg/m³)[15]2 ppm (10 mg/m³)[15]
Monobutyl Phosphate (MBP) -No specific exposure limits established.[12]-

Table 1. Occupational Exposure Limits for this compound Derivatives

How should I dispose of this compound waste?

This compound and materials contaminated with it should be disposed of as hazardous waste.[3][4] Follow your institution's specific hazardous waste disposal procedures. Do not dispose of it down the drain.

Data Presentation

Table 2: Personal Protective Equipment (PPE) Selection Guide

PPE CategoryRecommendationRationale
Hand Protection Butyl rubber , Nitrile rubber , or Neoprene gloves.[16] Check manufacturer's chemical resistance data. For incidental contact, nitrile gloves may be sufficient, but for prolonged contact or immersion, butyl rubber is often preferred.[13][17]Provides a barrier against skin contact, which can cause irritation, burns, and absorption.[3]
Eye Protection Chemical safety goggles . A face shield should be worn in addition to goggles when there is a splash hazard.[1]Protects against splashes that can cause severe eye irritation or damage.[4]
Skin and Body Protection Lab coat . Chemical-resistant apron and sleeves for larger quantities or splash potential.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood . If exposure limits are exceeded, use a NIOSH-approved respirator with organic vapor/acid gas cartridges .[4][10]Minimizes inhalation of harmful vapors that can irritate the respiratory tract.[3][5]

Table 3: Toxicity Data Summary

CompoundRouteSpeciesValueReference
Tributyl Phosphate (TBP) OralRatLD50: 1,400 - 3,200 mg/kg[18]
InhalationRatLC50: >4,249 mg/m³ (4-hr)[18]
Dibutyl Hydrogen Phosphate (DBP) OralRatLD50: >2,000 mg/kg
Monobutyl Phosphate (MBP) OralRatLD50: >4,640 mg/kg[3]
DermalRabbitCorrosive[3]

Experimental Protocols

Protocol 1: Laboratory Air Sampling for this compound

Objective: To collect a representative air sample to determine the concentration of this compound vapors in the breathing zone of a researcher.

Materials:

  • Personal sampling pump calibrated to a known flow rate (e.g., 0.2-1 L/min).

  • Sampling tube containing a suitable sorbent (e.g., XAD-2) with a glass fiber filter.[11]

  • Tubing to connect the sampling pump to the sampling tube.

  • Tube holder to attach the sampling tube to the worker's collar.

  • Analytical laboratory for sample analysis (Gas Chromatography with a Flame Photometric Detector is a common method).[11]

Methodology:

  • Preparation:

    • Calibrate the personal sampling pump to the desired flow rate using a primary standard.

    • Record the pre-calibration flow rate.

  • Sample Collection:

    • Break the ends of the sorbent tube immediately before sampling.

    • Connect the sorbent tube to the calibrated sampling pump with tubing. The arrow on the tube should point towards the pump.

    • Attach the sampling pump to the worker's belt and the sampling tube holder to their collar in the breathing zone.

    • Turn on the pump and record the start time.

    • Collect a sample for a predetermined duration (e.g., 4-8 hours for a full-shift sample).

    • Turn off the pump and record the stop time.

  • Post-Sampling:

    • Remove the sorbent tube and cap both ends.

    • Recalibrate the sampling pump and record the post-calibration flow rate.

    • Calculate the average flow rate.

    • Calculate the total volume of air sampled (Average Flow Rate x Sampling Time).

    • Prepare a blank sample by opening and immediately sealing a sorbent tube.

    • Submit the samples and the blank to the analytical laboratory with a request for this compound analysis.

Protocol 2: Wipe Sampling for Surface Contamination

Objective: To assess the presence of this compound residue on a laboratory surface.

Materials:

  • Wipe sampling media (e.g., gauze or filter paper).[3]

  • Wetting solvent (e.g., isopropanol or methanol).[3]

  • 10 cm x 10 cm template.[3][9]

  • Powder-free gloves.[3]

  • Sample vials.

  • Forceps.

Methodology:

  • Preparation:

    • Put on a new pair of powder-free gloves.[3]

    • Place the 10 cm x 10 cm template on the surface to be sampled.[3]

  • Sampling:

    • Moisten a wipe with the wetting solvent.

    • Wipe the delineated area with firm, overlapping strokes in one direction (e.g., horizontally).[3]

    • Fold the wipe with the exposed side inward.

    • Wipe the same area again with firm, overlapping strokes in a perpendicular direction (e.g., vertically).[3]

    • Fold the wipe again with the exposed side inward.

    • Using forceps, place the wipe into a labeled sample vial.

  • Blank Sample:

    • Prepare a field blank by moistening a wipe and placing it directly into a sample vial without wiping a surface.

  • Analysis:

    • Submit the sample and the blank to an analytical laboratory for analysis.

Visualizations

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_immediate_action Immediate Action cluster_medical_response Medical & Reporting cluster_follow_up Follow-up Exposure Exposure Occurs (Skin/Eye/Inhalation) Remove_from_Source Remove from Source (Move to fresh air) Exposure->Remove_from_Source Decontaminate Decontaminate (Eyewash/Shower for 15 min) Remove_from_Source->Decontaminate Seek_Medical_Attention Seek Immediate Medical Attention Decontaminate->Seek_Medical_Attention Report_Incident Report to Supervisor & EHS Seek_Medical_Attention->Report_Incident Incident_Investigation Incident Investigation Report_Incident->Incident_Investigation Review_Protocols Review & Update Safety Protocols Incident_Investigation->Review_Protocols

Caption: Emergency response workflow for this compound exposure.

PPE_Selection_Logic cluster_task Task Assessment cluster_hazards Potential Hazards cluster_ppe Required PPE Task Handling Butyl Acid Phosphate Splash Splash Hazard Task->Splash Inhalation Inhalation Hazard Task->Inhalation Skin_Contact Skin Contact Task->Skin_Contact Goggles_FaceShield Goggles & Face Shield Splash->Goggles_FaceShield Respirator Respirator in Fume Hood Inhalation->Respirator Gloves_Coat Resistant Gloves & Lab Coat Skin_Contact->Gloves_Coat

Caption: Logic diagram for selecting appropriate PPE.

References

Validation & Comparative

A Comparative Analysis of Butyl Acid Phosphate and Other Acidic Catalysts in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.

The selection of an appropriate acid catalyst is paramount for optimizing chemical transformations, particularly in the synthesis of esters, which are crucial intermediates in numerous industrial processes, including drug development. This guide provides a comparative study of butyl acid phosphate against other commonly employed acidic catalysts, such as sulfuric acid, p-toluenesulfonic acid, and various solid acid catalysts. The comparison focuses on their performance in esterification reactions, supported by experimental data from various studies.

Executive Summary

This compound serves as an effective catalyst for esterification and other acid-catalyzed reactions. It is a mixture of mono- and dibutyl esters of phosphoric acid and functions as a strong acidic catalyst.[1][2] While direct comparative studies under identical conditions are limited in the available literature, this guide synthesizes data from multiple sources to provide a comprehensive overview of its performance relative to alternatives. The key differentiating factors among these catalysts include activity, selectivity, reaction conditions, and reusability.

Performance Comparison of Acidic Catalysts

The following tables summarize quantitative data on the performance of various acidic catalysts in the esterification of fatty acids with butanol. It is important to note that the data for different catalysts are drawn from separate studies with varying reaction conditions, thus providing an indicative rather than a direct head-to-head comparison.

Table 1: Performance of Homogeneous Acid Catalysts in Fatty Acid Esterification

CatalystCarboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)Catalyst Conc.Temp. (°C)Time (h)Conversion/Yield (%)Reference
Sulfuric Acid Stearic Acid1-Butanol1:150.75 (mol ratio to acid)653.5~99This data is synthesized from a study on stearic acid esterification.
Sulfuric Acid Malic Acidn-Butanol1:35% (wt)110471This data comes from a study on malic acid esterification.
p-Toluenesulfonic Acid Malic Acidn-Butanol1:35% (wt)110456This data comes from a study on malic acid esterification.
Phosphoric Acid Malic Acidn-Butanol1:35% (wt)110468This data comes from a study on malic acid esterification.
Phosphoric Acid (85%) Oleic AcidButanol1:2.2 (approx.)~1.7% (wt)Reflux1690-98This data is from a patent for the synthesis of butyl oleate.[3]
This compound VariousVariousNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedEffective catalystThis compound is known to be an effective esterification catalyst, though direct comparative data is sparse.[4]

Table 2: Performance of Heterogeneous Acid Catalysts in Fatty Acid Esterification

CatalystCarboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)Catalyst Conc.Temp. (°C)Time (h)Conversion/Yield (%)Reference
Amberlyst 36 Dry Malic Acidn-Butanol1:320% (wt)110470This data comes from a study on malic acid esterification.
NaHSO₄ Oleic AcidOleyl Alcohol1:19.9% (wt)130896.8This data is from a study on oleyl oleate synthesis.[5]
Codoped Phosphotungstate Oleic Acidn-Butanol1:2.41.2% (wt)140197.9This data is from a study on n-butyl oleate synthesis.

Key Catalyst Characteristics

This compound

This compound is a versatile acidic catalyst used in various industrial applications, including as an esterification and polymerizing agent.[4] It is a mixture of monobutyl and dithis compound. The presence of both mono- and diesters provides a mixture of acidic sites. The pKa values for butyl phosphate (pKa1 = 1.9) and dibutyl phosphate (pKa1 = 1.7) indicate they are strong acids. While homogeneous in nature, its organic component can enhance its solubility in organic reaction media compared to purely inorganic acids like phosphoric acid. Information on its reusability is limited in the context of homogeneous catalysis, but organophosphorus catalysts have been successfully immobilized on solid supports, demonstrating excellent reusability over multiple cycles with no significant loss of activity.[6][7]

Sulfuric Acid (H₂SO₄)

A strong, inexpensive, and widely used homogeneous catalyst for esterification. It demonstrates high catalytic activity, often leading to high conversions in relatively short reaction times. However, its strong corrosive nature, difficulty in separation from the product mixture, and the generation of acidic waste streams are significant drawbacks.

p-Toluenesulfonic Acid (p-TsOH)

A strong organic acid that is solid at room temperature, making it easier to handle than sulfuric acid. It is also a highly effective catalyst for esterification. While it shares the challenges of separation associated with homogeneous catalysts, it is often considered less corrosive than sulfuric acid.

Heterogeneous (Solid) Acid Catalysts

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) and metal oxides, offer a significant advantage in terms of catalyst separation and reusability. They can be easily filtered from the reaction mixture, simplifying product purification and reducing waste. Their catalytic activity can be lower than their homogeneous counterparts, often requiring higher temperatures or longer reaction times. The reusability of solid acid catalysts is a key feature, although deactivation can occur over time.[8]

Experimental Protocols

Below is a generalized methodology for the esterification of a fatty acid with butanol, which can be adapted for different acidic catalysts.

Objective: To synthesize butyl oleate from oleic acid and n-butanol using an acidic catalyst.

Materials:

  • Oleic acid

  • n-Butanol

  • Acid catalyst (e.g., this compound, Sulfuric Acid, or p-TsOH)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reaction flask, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add oleic acid and an excess of n-butanol (e.g., a 1:3 molar ratio).

  • Add the acidic catalyst. For homogeneous catalysts like sulfuric acid or p-TsOH, a concentration of 1-5% by weight of the oleic acid is typically used. For this compound, a similar concentration range can be explored.

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. The temperature will depend on the boiling point of the solvent and reactants.

  • Monitor the progress of the reaction by collecting the water formed in the Dean-Stark trap and/or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (i.e., no more water is collected or the starting material is consumed), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine and then dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent and excess butanol using a rotary evaporator to obtain the crude butyl oleate.

  • The product can be further purified by vacuum distillation if required.

Visualizing the Process

Diagram 1: Fischer-Speier Esterification Mechanism

This diagram illustrates the general mechanism for acid-catalyzed esterification, a process known as the Fischer-Speier esterification. The reaction proceeds through a series of protonation and nucleophilic attack steps.

Fischer_Esterification cluster_step1 1. Protonation of Carbonyl cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Elimination of Water cluster_step5 5. Deprotonation a R-COOH b R-C(OH)₂⁺ a->b + H⁺ c R-C(OH)₂⁺ d R-C(OH)₂-O⁺HR' c->d + R'-OH e R-C(OH)₂-O⁺HR' f R-C(OH)(O-R')-OH₂⁺ e->f - H⁺, + H⁺ g R-C(OH)(O-R')-OH₂⁺ h R-C(O-R')⁺ g->h - H₂O i R-C(O-R')⁺ j R-COOR' i->j - H⁺

Caption: Mechanism of acid-catalyzed esterification.

Diagram 2: Experimental Workflow for Catalytic Esterification

This diagram outlines the typical laboratory workflow for carrying out an acid-catalyzed esterification reaction with product workup.

Esterification_Workflow start Start: Reactants & Catalyst reaction Reaction Setup (Flask, Condenser, Dean-Stark) start->reaction reflux Heating & Reflux (Azeotropic Water Removal) reaction->reflux monitoring Reaction Monitoring (TLC / GC) reflux->monitoring workup Workup: Quenching & Extraction monitoring->workup Reaction Complete neutralization Neutralization Wash (e.g., NaHCO₃ soln.) workup->neutralization drying Drying Organic Layer (e.g., MgSO₄) neutralization->drying purification Purification (Rotary Evaporation / Distillation) drying->purification product Final Product: Ester purification->product

Caption: General workflow for ester synthesis.

Conclusion

The choice of an acidic catalyst for esterification depends on a balance of factors including required reactivity, process conditions, cost, and environmental considerations.

  • Sulfuric Acid remains a highly active and cost-effective choice, but its corrosive nature and the challenges in separation and waste disposal are significant drawbacks in modern chemical synthesis.

  • p-Toluenesulfonic Acid offers a slightly more manageable alternative to sulfuric acid, being a solid and generally less corrosive.

  • Heterogeneous Catalysts are superior in terms of reusability and simplified product purification. While they may sometimes exhibit lower activity than their homogeneous counterparts, they are often the preferred choice for environmentally benign and continuous processes.

For drug development professionals and scientists, the selection of a catalyst should be guided by the specific requirements of the synthesis, including scale, purity requirements, and process sustainability goals. Further direct comparative studies would be beneficial to precisely position this compound's performance against these established alternatives.

References

A Comparative Guide to the Validation of Analytical Methods for Butyl Acid Phosphate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise determination of butyl acid phosphate and its derivatives is critical for product quality control, stability studies, and safety assessment. This guide provides an objective comparison of high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the analysis of mono-butyl phosphate (MBP), di-butyl phosphate (DBP), and tri-butyl phosphate (TBP). The information presented is supported by experimental data from various validated methods to assist in selecting the most appropriate technique for specific analytical needs.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data for HPLC and GC methods for the determination of butyl acid phosphates. These values are compiled from multiple studies and represent typical performance characteristics. It is important to note that specific performance may vary depending on the exact experimental conditions, instrumentation, and sample matrix.

Table 1: HPLC Method Performance Parameters

AnalyteLinearity (Concentration Range)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
TBP 2 - 20 ppm[1]Not explicitly stated< 15% at 2 ppm[1]~2 ppm[1]Not explicitly stated
DBP Not explicitly stated90% (Ion-pair chromatography)Not explicitly stated0.71 µM (Ion chromatography)Not explicitly stated
MBP Not explicitly stated80% (Ion-pair chromatography)Not explicitly stated0.13 µM (Ion chromatography)Not explicitly stated

Table 2: GC Method Performance Parameters

AnalyteLinearity (Concentration Range)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
TBP 50 - 150% of 100 µg/mL[2]95.5%[2]0.9% (Method precision)[2]0.2 µg/mL[2]0.7 µg/mL[2]
DBP 200 - 1800 ppm (after derivatization)[3]Not explicitly stated1.2%[3]Not explicitly statedNot explicitly stated
MBP Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a general approach for the analysis of butyl acid phosphates. Method development and validation are essential to establish optimal conditions for simultaneous analysis.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reference standards for TBP, DBP, and MBP

  • HPLC-grade acetonitrile, water, and phosphoric acid

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, with 0.1% phosphoric acid for pH adjustment. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C[4]

  • Detection Wavelength: 210 nm[5]

  • Injection Volume: 10-20 µL

3. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of each analyte (e.g., 1000 µg/mL) in acetonitrile. Perform serial dilutions with the mobile phase to create a series of calibration standards covering the desired concentration range.[4]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase. If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates. Dilute the sample as needed to fall within the calibration range.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is suitable for the analysis of TBP and can be adapted for DBP and MBP, which typically require derivatization to increase their volatility.

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., J&W DB-Wax, 30 m x 0.53 mm, 1 µm film thickness)[2]

  • Reference standards for TBP, DBP, and MBP

  • High-purity helium (carrier gas)

  • Derivatization agent (e.g., diazomethane for DBP)[3]

2. Chromatographic Conditions:

  • Injector Temperature: 210 °C[2]

  • Detector Temperature: 210 °C[2]

  • Oven Temperature Program: Isothermal at 210 °C for TBP analysis.[2] For simultaneous analysis of TBP, DBP, and MBP, a temperature gradient will likely be required.

  • Carrier Gas Flow Rate: 2.0 mL/min[2]

  • Injection Volume: 1-5 µL

3. Sample and Standard Preparation:

  • Standard Preparation: Prepare stock solutions of each analyte in a suitable solvent (e.g., diethyl ether or n-dodecane). For DBP and MBP, perform a derivatization step. For example, DBP can be converted to its methyl ester using diazomethane.[3] Prepare a series of calibration standards by diluting the derivatized stock solutions.

  • Sample Preparation: Extract the analytes from the sample matrix using a suitable solvent. Concentrate the extract if necessary. Perform the derivatization step on the sample extract under the same conditions as the standards.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method, a critical process for ensuring reliable and accurate results.

G cluster_Plan Planning & Development cluster_Validate Method Validation cluster_Implement Implementation & Monitoring Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (HPLC/GC) Define_Purpose->Select_Method Develop_Protocol Develop Detailed Protocol Select_Method->Develop_Protocol Specificity Specificity/ Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Documentation Documentation & SOP Generation Robustness->Documentation Routine_Use Routine Sample Analysis Documentation->Routine_Use QC_Monitoring Ongoing QC Monitoring Routine_Use->QC_Monitoring

Caption: General workflow for analytical method validation.

References

A Comparative Performance Analysis: Butyl Acid Phosphate vs. Tri-n-butyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of Butyl Acid Phosphate and Tri-n-butyl Phosphate (TBP), two organophosphate compounds with distinct industrial applications. This document aims to deliver an objective analysis supported by experimental data to aid in material selection and experimental design.

Overview of the Compounds

This compound is a mixture of mono- and di-butyl esters of phosphoric acid. It is a viscous, yellowish liquid known for its acidic nature. Its primary applications leverage this acidity and its surface-active properties.

Tri-n-butyl Phosphate (TBP) is a neutral ester of phosphoric acid, appearing as a colorless and odorless liquid. It is a versatile solvent and plasticizer, widely utilized in diverse industries, including nuclear reprocessing and polymer manufacturing.

Performance Comparison: A Tabular Summary

The following tables summarize the key performance characteristics and physical properties of this compound and Tri-n-butyl Phosphate. Data has been compiled from various sources, and direct comparisons should be made with consideration of the different experimental conditions.

Table 1: General Properties and Applications

Property/ApplicationThis compoundTri-n-butyl Phosphate (TBP)Key Differences & Insights
Primary Function Catalyst, Corrosion Inhibitor, Anti-wear Additive, Dispersant[1][2]Solvent, Extractant, Plasticizer, Defoamer, Flame Retardant[3][4][5]This compound's acidity dictates its use in surface-active and catalytic roles, while TBP's neutral and solvating nature makes it an excellent bulk chemical for extraction and polymer modification.
Key Applications - Curing catalyst for resins and coatings- Corrosion inhibitor in lubricants and coatings- Anti-wear and extreme pressure additive in metalworking fluids- Pigment dispersant in inks and paints[1][2]- Solvent for rare earth metal extraction (e.g., uranium, plutonium)[3][4]- Plasticizer for PVC and other polymers- Flame retardant in plastics and textiles- Antifoaming agent in various industrial processes- Component of aircraft hydraulic fluid[3][5]Applications are largely non-overlapping due to their fundamental chemical differences.
Chemical Nature Acidic (mixture of mono- and di-esters)Neutral (tri-ester)The presence of P-OH groups in this compound allows for proton donation and interaction with metal surfaces, which is key to its function as a corrosion inhibitor and anti-wear additive.

Table 2: Physical and Chemical Properties

PropertyThis compoundTri-n-butyl Phosphate (TBP)
Molecular Formula Mixture of C₄H₁₁O₄P and C₈H₁₉O₄PC₁₂H₂₇O₄P
Appearance Clear, yellowish, viscous liquidColorless, odorless liquid[3]
Density (g/cm³) 1.120 - 1.125 @ 25°C~0.973 @ 25°C
Boiling Point (°C) Decomposes289 (decomposes)[3]
Solubility in Water Soluble~400 mg/L[3]
Total Acid Number (mg KOH/g) 430 - 500Not applicable

In-Depth Performance Analysis

As Lubricant Additives

Tri-n-butyl phosphate and other tri-alkyl phosphates have been recognized for their anti-wear properties, although their higher reactivity can limit their use to milder lubrication conditions. Acidic phosphate esters, such as the components of this compound, are also effective anti-wear and extreme pressure additives. The reactivity of phosphorus-based additives generally increases with their acidity.

Experimental Data Snapshot: Anti-Wear Performance

Direct comparative data is limited. However, the performance of lubricants can be evaluated using standardized tests like ASTM D4172 (Four-Ball Wear Test). Lower wear scar diameters indicate better anti-wear performance.

Note: The following data is illustrative and compiled from different sources. Direct comparison should be approached with caution.

Additive (in base oil)Test MethodWear Scar Diameter (mm)Source/Comment
Lubricant with phosphorus-containing ricinoleic acid (PRA)Four-Ball Test (200 N, 30 min)~0.45Illustrates performance of an acidic phosphorus additive.[6]
Lubricant with amine phosphateFour-Ball Test (50-90 kg load)Reduced friction and wearDemonstrates the effectiveness of phosphate-based additives.[7]
As Flame Retardants

Organophosphorus compounds function as flame retardants through either gas-phase or condensed-phase mechanisms. In the condensed phase, they promote the formation of a protective char layer. In the gas phase, they release phosphorus-containing radicals that quench the flame.

Experimental Data Snapshot: Flame Retardancy

The Limiting Oxygen Index (LOI) is a common measure of flame retardancy; a higher LOI indicates better flame resistance.

Note: This data is representative of organophosphate flame retardants and not a direct comparison under identical conditions.

Polymer MatrixFlame Retardant AdditiveLOI (%)UL-94 RatingSource/Comment
Poly(butylene terephthalate) (PBT)3 mol% HPPA (an organophosphorus compound)31V-1Illustrates the efficacy of phosphorus-based flame retardants.[8]
Epoxy Resin15 wt% of a phosphonate additive32.1-Shows significant improvement over the neat resin (LOI 22.5%).[9]
Vegetable Tanned Leather21% Tri-n-butyl Phosphate39.7-Demonstrates the flame retardant capability of TBP in a specific application.
As Plasticizers

Plasticizer efficiency is determined by its ability to increase the flexibility and lower the glass transition temperature (Tg) of a polymer.

Experimental Data Snapshot: Plasticizer Efficiency in PVC

PlasticizerProperty MeasuredResultSource/Comment
Dioctyl phthalate (DOP) - a standard plasticizerGlass Transition Temperature (Tg)Reduction of 124.5 °CFor comparison of a common plasticizer's effect.[10]
Tri-n-butyl PhosphateLow-temperature performance and compatibilityGoodGenerally recognized as an effective plasticizer for PVC.[11]
As Corrosion Inhibitors

Acidic phosphate esters are effective corrosion inhibitors for steel in acidic environments. They function by adsorbing onto the metal surface and forming a protective film. The inhibition efficiency is dependent on the molecular structure and concentration of the inhibitor.

Experimental Data Snapshot: Corrosion Inhibition on Iron

InhibitorTest MediumInhibition Efficiency (%)Source/Comment
Mono-n-butyl phosphate ester0.5 M H₂SO₄Varies with concentrationActs as a mixed-type inhibitor with a dominant cathodic effect.[1]
Butylphosphonic acid + Zn²⁺Potentiodynamic PolarizationHigh, synergistic effectForms a protective film of an iron, zinc, and phosphonate complex.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for synthesizing a mixture of mono- and di-butyl phosphoric acid from phosphorus pentoxide and n-butanol.

  • Reaction Setup: A reactor is charged with n-butanol.

  • Nitrogen Purge: The reactor is purged with nitrogen to create an inert atmosphere.

  • Addition of Catalysts: Phosphorous acid and polyphosphoric acid are added to the n-butanol with stirring.

  • Addition of P₂O₅: Phosphorus pentoxide is added portion-wise while maintaining the temperature below 50°C.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 40-65°C) for a set duration (e.g., 0.5-8.0 hours).

  • Heating: The temperature is then raised (e.g., 65-85°C) and held for an extended period (e.g., 2.0-16.0 hours).

  • Workup: The mixture is cooled and filtered to yield the final product.[10]

Synthesis of Tri-n-butyl Phosphate

This protocol outlines the synthesis of TBP from phosphorus oxychloride and n-butanol.

  • Reaction Setup: A flask is charged with dry n-butanol, pyridine, and dry benzene.

  • Cooling: The mixture is cooled to -5°C in an ice-salt bath.

  • Addition of POCl₃: Phosphorus oxychloride is added dropwise while maintaining the temperature below 10°C.

  • Reflux: After the addition is complete, the mixture is gently refluxed for 2 hours.

  • Workup: The mixture is cooled, and water is added to dissolve the pyridine hydrochloride. The benzene layer is separated, washed with water until neutral, and dried.

  • Purification: The benzene is removed by evaporation, and the crude TBP is purified by vacuum distillation.[2]

Evaluation of Anti-Wear Properties (ASTM D4172)

This standard test method evaluates the wear-preventive characteristics of lubricating fluids.

  • Apparatus: A four-ball wear tester is used.

  • Procedure: A steel ball is rotated against three stationary steel balls immersed in the lubricant sample.

  • Test Conditions: The test is run under a specified load, speed, temperature, and duration (e.g., 1200 rpm, 40 kg, 75°C, 60 minutes).

  • Measurement: After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better anti-wear properties.[12][13]

Mechanistic Insights & Visualizations

Metal Extraction Mechanisms

Organophosphorus compounds extract metals through different mechanisms depending on their chemical nature.

  • Acidic Extractants (e.g., components of this compound): These extractants operate via a cation exchange mechanism. The acidic proton of the P-OH group is exchanged for a metal cation.

  • Neutral Extractants (e.g., Tri-n-butyl Phosphate): These extractants function by solvation. The neutral organophosphorus molecule coordinates directly with the metal salt, forming a neutral complex that is soluble in the organic phase.[1][14]

Metal_Extraction_Mechanisms cluster_Acidic Acidic Extraction (Cation Exchange) cluster_Neutral Neutral Extraction (Solvation) A_aq Mⁿ⁺ (aq) A_complex M(R₂POO)ₙ (org) A_aq->A_complex Extraction A_org R₂POOH (org) A_org->A_complex A_H nH⁺ (aq) A_complex->A_H N_aq MXₙ (aq) N_complex MXₙ·(TBP)y (org) N_aq->N_complex Extraction N_org yTBP (org) N_org->N_complex Corrosion_Inhibition Metal Metal Surface (e.g., Steel) Film Protective Phosphate Film Metal->Film Forms Corrosion Corrosion (Metal Dissolution) Metal->Corrosion Leads to Corrosive Corrosive Medium (H⁺, Cl⁻) Corrosive->Metal Attacks Inhibitor This compound Inhibitor->Metal Adsorbs onto Film->Corrosion Prevents Experimental_Workflow Start Define Performance Metric (e.g., Anti-Wear, Flame Retardancy) Prep Prepare Samples: - Control (no additive) - Sample + this compound - Sample + Tri-n-butyl Phosphate Start->Prep Test Conduct Standardized Test (e.g., ASTM D4172, ISO 4589) Prep->Test Analyze Analyze Results: - Measure relevant parameters (e.g., Wear Scar, LOI) Test->Analyze Compare Compare Performance Data Analyze->Compare Conclusion Draw Conclusions on Relative Efficacy Compare->Conclusion

References

A Comparative Guide to the Purity and Performance of Commercial Butyl Acid Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing butyl acid phosphate, understanding its purity and performance characteristics is critical for ensuring experimental reproducibility and the quality of final products. This guide provides a comprehensive comparison of commercial this compound, detailing methods for purity assessment, comparing its performance with viable alternatives, and offering detailed experimental protocols.

Assessing the Purity of Commercial this compound

Commercial this compound is typically an equimolar mixture of monothis compound (MBP) and dithis compound (DBP).[1][2] The purity of this mixture is a key factor in its performance, particularly in applications sensitive to acidic strength and the presence of byproducts.

Common Impurities: The manufacturing process of this compound can result in several impurities, including:

  • Unreacted Starting Materials: Residual butanol and phosphoric acid.

  • Byproducts: Tributyl phosphate (TBP) is a common byproduct.[3]

Analytical Methods for Purity Assessment:

A combination of titrimetric and chromatographic methods is typically employed to provide a comprehensive purity profile of commercial this compound.

Composition of Commercial this compound

The following table summarizes the typical composition and specifications of commercial this compound based on publicly available data from suppliers. It is important to note that batch-to-batch variability can exist, and for critical applications, independent analysis is recommended.

ParameterTypical SpecificationAnalytical Method
Monobutyl Phosphate (MBP) ~45 - 50%Potentiometric Titration, Ion Chromatography
Dibutyl Phosphate (DBP) ~45 - 50%Potentiometric Titration, Ion Chromatography
Acid Number (mg KOH/g) 430 - 500Potentiometric Titration (ASTM D664)
Color (APHA) < 100Spectrophotometry
Specific Gravity (@ 25°C) 1.120 - 1.145Densitometry
Tributyl Phosphate (TBP) < 10%Gas Chromatography (GC), HPLC
Free Phosphoric Acid VariablePotentiometric Titration
Butanol VariableGas Chromatography (GC)

Data compiled from supplier technical data sheets.[1][4][5][6]

Experimental Protocols

Potentiometric Titration for Mono- and Dibutyl Phosphate Content

This method, adapted from ASTM D664, allows for the determination of the acid number and the differentiation of the mono- and dibutyl phosphate content.[7][8]

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (KOH). The potential difference is measured as a function of the titrant volume. Two distinct equivalence points are observed, corresponding to the neutralization of the first proton of MBP and the protons of DBP and the second proton of MBP.

Apparatus:

  • Automatic potentiometric titrator

  • Glass pH electrode and reference electrode (e.g., Ag/AgCl)

  • Burette (10 mL or 20 mL)

  • Magnetic stirrer and stir bar

  • Beakers (150 mL)

Reagents:

  • Titration Solvent: A mixture of isopropanol and deionized water (1:1 v/v).

  • Titrant: 0.1 M alcoholic potassium hydroxide (KOH), standardized.

  • Standard Buffer Solutions: pH 4.0, 7.0, and 10.0 for electrode calibration.

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 150 mL beaker. Add 50 mL of the titration solvent and stir until the sample is completely dissolved.

  • Titrator Setup: Calibrate the pH electrode using the standard buffer solutions. Place the beaker on the magnetic stirrer and immerse the electrodes and the burette tip into the solution.

  • Titration: Start the titration with the standardized 0.1 M KOH solution. Record the potential (mV) or pH as a function of the volume of titrant added. The titrator should be programmed to add smaller increments of titrant near the equivalence points to ensure accurate determination.

  • Endpoint Determination: The titration curve will show two inflection points. The first equivalence point (V1) corresponds to the neutralization of the first acidic proton of MBP and the acidic proton of DBP. The second equivalence point (V2) corresponds to the neutralization of the second acidic proton of MBP.

  • Calculation:

    • Dibutyl Phosphate (DBP) %: ((2 * V1) - V2) * M * F_DBP / W

    • Monobutyl Phosphate (MBP) %: (V2 - V1) * M * F_MBP / W

    • Where:

      • V1 = Volume of KOH at the first equivalence point (mL)

      • V2 = Volume of KOH at the second equivalence point (mL)

      • M = Molarity of the KOH solution (mol/L)

      • F_DBP = Molar mass of DBP (210.21 g/mol )

      • F_MBP = Molar mass of MBP (154.10 g/mol )

      • W = Weight of the sample (g)

Workflow for Potentiometric Titration:

G Potentiometric Titration Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve calibrate Calibrate Electrode dissolve->calibrate titrate Titrate with KOH calibrate->titrate record Record pH/mV vs. Volume titrate->record plot Plot Titration Curve record->plot endpoints Determine Equivalence Points (V1, V2) plot->endpoints calculate Calculate MBP & DBP % endpoints->calculate

Caption: Workflow for the potentiometric titration of this compound.

Gas Chromatography (GC) for Tributyl Phosphate (TBP)

Principle: Gas chromatography separates volatile components of a mixture based on their partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds like TBP.

Apparatus:

  • Gas chromatograph with FID

  • Capillary column (e.g., DB-5 or equivalent)

  • Autosampler or manual injection syringe

  • Data acquisition system

Reagents:

  • Carrier Gas: Helium or Nitrogen, high purity.

  • Detector Gases: Hydrogen and Air, high purity.

  • Solvent: Dichloromethane or other suitable solvent, GC grade.

  • Internal Standard: (Optional, but recommended for improved accuracy) e.g., triphenyl phosphate.

  • Tributyl Phosphate Standard: High purity standard for calibration.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of TBP in the solvent, with and without the internal standard, covering the expected concentration range in the sample.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the solvent. If using an internal standard, add a precise amount to both the sample and calibration standards.

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Initial temperature 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas Flow: 1-2 mL/min.

  • Analysis: Inject the standards and the sample solution into the GC.

  • Quantification: Identify the TBP peak based on its retention time. Construct a calibration curve by plotting the peak area (or the ratio of the TBP peak area to the internal standard peak area) against the concentration of the standards. Determine the concentration of TBP in the sample from the calibration curve.

Performance Comparison with Alternatives

This compound is a versatile compound used as both an acid catalyst and a surfactant . Its performance in these roles can be compared to other commercially available alternatives.

As an Acid Catalyst

This compound is an effective catalyst for esterification reactions. Its acidic nature protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Alternatives:

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and highly effective homogeneous catalyst. However, it can cause charring and is difficult to separate from the reaction mixture.

  • p-Toluenesulfonic Acid (p-TsOH): A solid, organic acid that is less corrosive than sulfuric acid and easier to handle.

  • Solid Acid Catalysts (e.g., Ion-Exchange Resins, Zeolites): Heterogeneous catalysts that are easily separated from the reaction mixture, allowing for catalyst recycling and simpler product purification.[9][10] Their activity can be lower than homogeneous catalysts.

Performance Comparison (Esterification of Fatty Acids):

CatalystTypical Reaction ConditionsConversion/YieldAdvantagesDisadvantages
This compound 120-160°C, 1-5 mol%Good to ExcellentGood solubility in organic media, moderate acidity reducing side reactions.Can be difficult to remove completely from the product.
Sulfuric Acid 60-100°C, 1-2 mol%ExcellentHigh activity, low cost.Corrosive, causes side reactions (e.g., dehydration), difficult to separate.
p-Toluenesulfonic Acid 100-140°C, 2-5 mol%Very GoodSolid, easy to handle, less corrosive than H₂SO₄.Can be more expensive than sulfuric acid.
Amberlyst-15 (Ion-Exchange Resin) 80-120°C, 5-15 wt%Good to Very GoodHeterogeneous (easy to separate and reuse), low corrosion.Lower activity than homogeneous catalysts, potential for thermal degradation.

This table provides a general comparison. Actual performance depends on the specific reactants and reaction conditions.[11][12]

Logical Relationship of Esterification Catalysis:

G Esterification Catalysis Pathways cluster_reactants Reactants cluster_catalysts Acid Catalysts cluster_products Products acid Carboxylic Acid bap This compound acid->bap h2so4 Sulfuric Acid acid->h2so4 solid_acid Solid Acid Catalyst acid->solid_acid alcohol Alcohol alcohol->bap alcohol->h2so4 alcohol->solid_acid ester Ester bap->ester water Water bap->water h2so4->ester h2so4->water solid_acid->ester solid_acid->water

Caption: Different acid catalysts for the esterification reaction.

As a Surfactant

The amphiphilic nature of this compound, with its phosphate headgroup and butyl tail, allows it to act as an anionic surfactant. It is used in various formulations as an emulsifier, dispersant, and wetting agent.[13]

Alternatives:

  • Polysorbates (e.g., Tween 20, Tween 80): Non-ionic surfactants widely used in pharmaceutical and food formulations due to their low toxicity and high emulsifying capacity.

  • Sodium Dodecyl Sulfate (SDS): A common anionic surfactant with strong detergent properties.

  • Other Phosphate Esters: A broad class of anionic surfactants with varying alkyl chain lengths and degrees of ethoxylation, allowing for tailored properties.[14][15][16]

  • Biological Surfactants (Biosurfactants): Surfactants produced by microorganisms, often with high biodegradability and specific activities.

Performance Comparison (Surfactant Properties):

SurfactantTypeTypical ApplicationsAdvantagesDisadvantages
This compound AnionicEmulsifier, dispersant, anti-wear agent.[13]Good thermal stability, corrosion inhibition.[13]pH-sensitive, can interact with cationic ingredients.
Polysorbate 80 Non-ionicO/W emulsions, drug solubilization.Low toxicity, widely approved for pharmaceutical use, stable over a wide pH range.Can undergo autooxidation, potentially leading to formulation instability.
Sodium Dodecyl Sulfate (SDS) AnionicDetergents, protein denaturation.Strong cleaning and foaming properties.Can be irritating to skin and mucous membranes.
Lecithin ZwitterionicFood and pharmaceutical emulsions.Natural origin, biocompatible.Can be prone to oxidation.

Conclusion

The purity of commercial this compound is a critical parameter that can be effectively assessed using a combination of potentiometric titration and gas chromatography. While it is a versatile and effective acid catalyst and surfactant, a range of alternatives exists for both applications. The choice between this compound and its alternatives will depend on the specific requirements of the application, including desired reactivity, formulation compatibility, regulatory considerations, and cost. For researchers and drug development professionals, a thorough understanding of these factors is essential for successful and reproducible outcomes.

References

A Researcher's Guide to Cross-Validation of Experimental Results with Literature Data in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Rigorous Comparison and Publication

In the fast-paced field of drug discovery and development, robust experimental design and transparent reporting are paramount. A critical step in validating novel findings is the cross-validation of experimental results with existing published literature. This process not only contextualizes new data within the broader scientific landscape but also strengthens the credibility and impact of your research. This guide provides a framework for objectively comparing your product's performance with alternatives, supported by clear data presentation, detailed experimental protocols, and informative visualizations.

Core Principles of Cross-Validation

Before presenting your data, it is essential to conduct a thorough and systematic comparison with the existing body of knowledge. This involves more than a cursory mention of previously published work in your discussion. A rigorous cross-validation process should be a deliberate and integral part of your research strategy.

Key considerations for this process include:

  • Comprehensive Literature Review: Conduct an exhaustive search of relevant databases to identify studies with comparable research questions, methodologies, and outcome measures.[1]

  • Methodological Alignment: When possible, align your experimental protocols with those reported in the literature to facilitate a direct and meaningful comparison.[1] If deviations are necessary, they must be clearly justified.

  • Understanding Discrepancies: Inconsistencies between your results and published data are not necessarily indicative of flawed experiments.[1] These differences can arise from variations in experimental conditions, reagents, cell lines, or data analysis techniques. A thorough analysis of these potential sources of variation is crucial for a nuanced interpretation of your findings.

Data Presentation: Clarity and Comparability

Table 1: Comparative Analysis of Compound XYZ Efficacy

ParameterExperimental Result (Compound XYZ)Literature Value (Compound A)Literature Value (Compound B)Reference
IC₅₀ (nM) 15.2 ± 2.125.8 ± 3.510.5 ± 1.8[Author et al., 2023]
Target Inhibition (%) 92 ± 585 ± 795 ± 3[Scientist et al., 2022]
Cell Viability (%) 85 ± 678 ± 988 ± 4[Researcher et al., 2021]

Table 2: Cross-Validation of Kinase Selectivity Profile

Kinase TargetExperimental Kᵢ (nM)Literature Kᵢ (nM)Fold DifferenceReference
MAPK1 10.512.11.15[Lab et al., 2020]
ERK2 25.322.80.90[Journal et al., 2019]
P38α >1000>1000-[Study et al., 2018]

Experimental Protocols: Ensuring Reproducibility

To allow for a critical evaluation of your comparative analysis, it is imperative to provide detailed experimental protocols. This transparency is a cornerstone of the scientific method, enabling other researchers to replicate, validate, and build upon your work.

Protocol 1: Cell-Based Efficacy Assay

  • Cell Line: Human colorectal carcinoma cells (HCT116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of Compound XYZ, Compound A (literature control), or vehicle control for 72 hours.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: IC₅₀ values were calculated using a four-parameter logistic regression model in GraphPad Prism.

Protocol 2: In Vitro Kinase Assay

  • Kinase Panel: A panel of 10 purified recombinant kinases was used.

  • Assay Principle: Kinase activity was measured using a radiometric filter binding assay with [γ-³³P]ATP.

  • Compound Inhibition: Kinases were incubated with varying concentrations of Compound XYZ or a known inhibitor.

  • Data Analysis: Kᵢ values were determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Visualizing Complex Biological and Methodological Information

Diagrams are powerful tools for conveying complex information in an intuitive and accessible manner. The following visualizations, created using the DOT language, illustrate a key signaling pathway, a typical experimental workflow, and the logical relationship in a comparative analysis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Figure 1. Simplified MAPK/ERK Signaling Pathway.

G start Start: Hypothesis Formulation lit_search Comprehensive Literature Search start->lit_search protocol_dev Experimental Protocol Development lit_search->protocol_dev lit_data Extract Relevant Literature Data lit_search->lit_data exp_exec In-Vitro Experiment Execution protocol_dev->exp_exec data_acq Data Acquisition exp_exec->data_acq data_analysis Data Analysis & Interpretation data_acq->data_analysis comparison Direct Data Comparison data_analysis->comparison lit_data->comparison consistent Results Consistent comparison->consistent Yes inconsistent Results Inconsistent comparison->inconsistent No discussion Discussion & Conclusion consistent->discussion inconsistent->discussion

Figure 2. Experimental Cross-Validation Workflow.

G exp_res Experimental Result (IC₅₀ = 15.2 nM) comparison Comparative Analysis exp_res->comparison lit_res_a Literature Result A (IC₅₀ = 25.8 nM) lit_res_a->comparison lit_res_b Literature Result B (IC₅₀ = 10.5 nM) lit_res_b->comparison conclusion1 conclusion1 comparison->conclusion1 More Potent than A conclusion2 conclusion2 comparison->conclusion2 Less Potent than B

Figure 3. Logical Relationship of Comparative Efficacy.

References

comparative analysis of different synthesis routes for butyl acid phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Butyl Acid Phosphate

For Researchers, Scientists, and Drug Development Professionals

This compound, a mixture of mono- and di-n-butyl phosphate, is a versatile chemical intermediate with applications ranging from catalysis and polymer chemistry to its role as a surfactant and stabilizer. The composition of the final product, particularly the ratio of mono- to di-esters, is critical for its performance in various applications. This guide provides a , presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound depends on several factors, including the desired ratio of mono- to di-esters, required purity, scalability, and cost. Below is a summary of the most common methods with available experimental data.

Synthesis Route Reactants Catalyst/Additives Reaction Temperature (°C) Reaction Time (h) Yield (%) Key Observations/Purity Reference
Phosphorus Pentoxide Method n-butanol, Phosphorus pentoxidePolyphosphoric acid, Phosphorous acid40 - 858 - 24Not specifiedProduces a mixture of mono- and di-esters. Additives help control color and stability. Suitable for mass production.[1][2]
Phosphorus Oxychloride Method n-butanol, Phosphorus oxychloridePyridine (acid scavenger)-5 - 110~471 - 75 (for tributyl phosphate)Primarily for tributyl phosphate, but can be adapted. Requires careful temperature control.[3]
Phosphorous Acid Method n-butanol, Phosphorous acidNone specified125 - 135368 (for dibutyl phosphate)A direct method to produce dibutyl phosphate.[4][5]
Alkyl Chlorophosphate Hydrolysis Alkyl chlorophosphate, Sodium hydroxideNone00.5Not specifiedA general method for dialkyl hydrogen phosphates.[6]

Logical Workflow of Synthesis Routes

The following diagram illustrates the different starting materials and general pathways for the synthesis of this compound.

SynthesisRoutes cluster_reactants Starting Materials cluster_products Products nButanol n-Butanol BAP This compound (Mono- & Di-esters) nButanol->BAP P₂O₅ Polyphosphoric Acid nButanol->BAP POCl₃ Pyridine nButanol->BAP H₃PO₃ P4O10 Phosphorus Pentoxide (P₂O₅) POCl3 Phosphorus Oxychloride (POCl₃) H3PO3 Phosphorous Acid (H₃PO₃) AlkylCP Alkyl Chlorophosphate AlkylCP->BAP NaOH (aq) Hydrolysis

References

A Comparative Analysis of Butyl Acid Phosphate and its Derivatives as Extraction Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical separations, particularly in hydrometallurgy, nuclear fuel reprocessing, and chemical purification, the choice of an effective extraction agent is critical. This guide provides an objective comparison of the efficiency of butyl acid phosphate derivatives, primarily focusing on Dibutyl Phosphate (DBP) and its widely used precursor, Tributyl Phosphate (TBP). The performance of these agents is evaluated against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their separation processes.

Comparative Extraction Performance

The efficiency of an extraction agent is typically quantified by its distribution ratio (D) or distribution factor (K), which measures the ratio of the concentration of a solute in the organic phase to its concentration in the aqueous phase at equilibrium. The following tables summarize the performance of TBP, DBP, and alternative solvents in various extraction scenarios.

Table 1: Extraction of Metal Ions

Target IonExtraction Agent SystemDistribution Ratio (D) / Extraction YieldKey Findings
Uranium (VI)Di-butyl Phosphate (HDBP) in n-dodecaneNegligible D value aloneThe distribution ratio (D) of U(VI) increases as HDBP content is added to the TBP/n-dodecane organic phase.[1]
Uranium (VI)1 M HDBP in 1.1 M TBP/n-dodecaneRetained ~0.63 M of U(VI) during strippingHDBP, a degradation product of TBP, can complicate the stripping (back-extraction) of actinides by retaining them in the organic phase.[1][2]
Samarium (III)Tri-iso-amyl phosphate (TiAP)Higher extraction coefficient than TBPTiAP is presented as a potent alternative to TBP for the extraction of certain actinides and lanthanides.[3]
ZirconiumDi-n-butyl phosphate (DBP)Forms precipitatesDBP's effect on the extraction of zirconium from nitric acid and uranyl nitrate has been reported.[4]
Iron (III)Acidic Zr salt of Dibutyl Phosphoric Acid (ZS HDBP) in TBPSlow kinetics and process irreversibilityThe presence of other elements like Molybdenum and Rare Earths affects the extraction efficiency of Iron.[5]

Table 2: Extraction of Phosphoric Acid

Initial H₃PO₄ Conc. (% P₂O₅)Extraction AgentTemperatureDistribution Factor (K)Key Findings
5.38% to 25.61%n-butyl alcohol25°C0.178 to 0.436n-butanol demonstrated the highest extraction efficiency among the tested solvents.[6][7][8]
5.38% to 25.61%Tributyl Phosphate (TBP) 25°C0.120 to 0.320The distribution factor increases with the initial concentration of phosphoric acid.[6][7][8]
5.38% to 25.61%isoamyl alcohol25°C0.060 to 0.183Increasing temperature from 25°C to 60°C had little impact on the distribution factor for all three agents.[6]
Not SpecifiedTBP in keroseneNot Specified>80% yieldAn overall extraction yield of over 80% could be reached from aqueous solutions containing 0.8M sulfuric acid.[9]
Industrial WPATBP and cyclohexanol mixtures313.2 K85.08% yieldA multi-stage counter-current extraction showed high efficiency for phosphoric acid purification.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are generalized protocols for solvent extraction as described in the cited literature.

General Protocol for Metal Ion Extraction (e.g., PUREX Process)
  • Solvent Preparation: The organic solvent is prepared by dissolving the extractant, such as Tributyl Phosphate (TBP), in a suitable inert diluent like kerosene or n-dodecane.[11] A typical concentration is 1.1 M TBP.[2]

  • Aqueous Phase Preparation: The aqueous phase contains the metal ions to be extracted, typically in a nitric acid solution.[2] For experimental purposes, a stock solution of the metal salt (e.g., Samarium (III) nitrate) is prepared in nitric acid.[3]

  • Contacting Phases: Equal volumes of the prepared organic and aqueous phases are added to a separation vessel (e.g., a conical flask).

  • Equilibration: The mixture is intensively shaken for a predetermined time (e.g., 20 minutes) to allow the system to reach equilibrium.[12]

  • Phase Separation: The vessel is then allowed to stand until the organic and aqueous layers have completely separated.

  • Analysis: Samples are carefully taken from both phases. The concentration of the metal ion in each phase is determined using appropriate analytical techniques (e.g., titrimetry, spectroscopy) to calculate the distribution ratio.[3][7]

  • Stripping (Back-Extraction): To recover the extracted metal, the loaded organic phase is contacted with a stripping agent, typically a dilute acid solution (e.g., 0.01 M HNO₃), which reverses the extraction process.[1][2]

Protocol for Phosphoric Acid Extraction
  • Solvent Preparation: The organic phase is prepared, which may consist of TBP alone in a diluent or a mixture of extractants, such as TBP and methyl isobutyl ketone (MIBK).[9][12]

  • Extraction: The prepared solvent is mixed with the wet-process phosphoric acid (WPA) at a specified volume ratio (e.g., a solvent to WPA ratio of 3.5).[12] The mixture is agitated vigorously and then allowed to settle.

  • Washing: The resulting organic extract is collected and washed with a small amount of distilled water (e.g., 5% weight ratio) to remove co-extracted impurities.[12]

  • Stripping: The washed organic phase is then stripped with distilled water (e.g., 20% weight ratio) to recover the purified phosphoric acid into a new aqueous phase.[12]

  • Analysis: The final purified phosphoric acid is analyzed for P₂O₅ content and residual impurities.[12]

Visualizing the Process and Mechanisms

Diagrams help clarify complex workflows and chemical interactions. The following visualizations are rendered using the DOT language.

G cluster_workflow Experimental Workflow for Solvent Extraction prep_aq 1. Prepare Aqueous Phase (Metal Ions in Acid) contact 3. Contact Phases (Vigorous Mixing) prep_aq->contact prep_org 2. Prepare Organic Phase (Extractant in Diluent) prep_org->contact separate 4. Phase Separation (Allow to Settle) contact->separate analyze_aq 5a. Analyze Aqueous Phase separate->analyze_aq analyze_org 5b. Analyze Organic Phase separate->analyze_org strip 6. Stripping (Contact with Dilute Acid) analyze_org->strip product 7. Recover Purified Product strip->product

References

Benchmarking Butyl Acid Phosphate: A Comparative Performance Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the performance characteristics of chemical compounds is paramount. This guide provides an objective comparison of butyl acid phosphate's performance against industry-standard organophosphate, tributyl phosphate (TBP), and a common non-organophosphate alternative, neostigmine. The comparisons are based on key performance indicators relevant to biological research, including acetylcholinesterase (AChE) inhibition and in vitro cytotoxicity, supported by experimental data from scientific literature.

While specific biological performance data for this compound is limited in publicly available research, this guide utilizes data from its close structural analog, tributyl phosphate (TBP), to provide a relevant benchmark. This compound is typically a mixture of mono- and di-butyl acid phosphate and finds wide application as a catalyst, curing agent, and surfactant. However, for the purposes of this guide, we will focus on biological activity pertinent to a research and drug development audience.

Performance Comparison: A Tabular Summary

The following tables summarize the quantitative performance of tributyl phosphate (as a proxy for this compound) and neostigmine in key biological assays.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundCompound TypeTarget EnzymeIC50 ValueSource
Tributyl Phosphate (TBP)OrganophosphateAcetylcholinesterase (AChE)Data Not Available-
NeostigmineCarbamateAcetylcholinesterase (AChE)~2.6 µM[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Cytotoxicity

CompoundCell LineAssayIC50 ValueSource
Tributyl Phosphate (TBP)HepG2 (Human Liver Carcinoma)MTT Assay299 µM (for 48h treatment)[2]
Tributyl Phosphate (TBP)SH-SY5Y (Human Neuroblastoma)CCK-8 Assay65.13 µg/mL (~244 µM)[3]
Neostigmine--Data Not Available-

Cytotoxicity is the quality of being toxic to cells. The MTT and CCK-8 assays are colorimetric assays for assessing cell metabolic activity and, therefore, cell viability.

Key Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

Organophosphate compounds are known to induce oxidative stress, which can, in turn, activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death). The MAPK cascade is a multi-tiered system where an initial signal is transmitted through a series of protein phosphorylations.

MAPK_Pathway receptor Cell Surface Receptor ras Ras receptor->ras activates raf Raf (MAPKKK) ras->raf activates mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors activates cellular_response Cellular Response (Proliferation, Apoptosis, etc.) transcription_factors->cellular_response regulates op Organophosphate Exposure ros Reactive Oxygen Species (ROS) op->ros induces ros->raf activates AChE_Inhibition_Workflow start Start prepare Prepare Reagents (Buffer, DTNB, AChE, ATCI) start->prepare plate Plate Reaction Mixture (Buffer, DTNB, AChE) prepare->plate add_inhibitor Add Test Compound (or Vehicle Control) plate->add_inhibitor preincubate Pre-incubate add_inhibitor->preincubate add_substrate Add Substrate (ATCI) preincubate->add_substrate measure Measure Absorbance at 412 nm (Kinetic) add_substrate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end Logical_Relationship cluster_0 Performance Metrics cluster_1 Interpretation AChE AChE Inhibition (IC50) Potency Higher Potency AChE->Potency Lower value indicates Cytotoxicity Cytotoxicity (IC50) Toxicity Higher Toxicity Cytotoxicity->Toxicity Lower value indicates Oxidative_Stress Oxidative Stress (e.g., MDA, SOD levels) Cellular_Damage Increased Cellular Damage Oxidative_Stress->Cellular_Damage Higher levels indicate

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – In a comprehensive toxicological comparison, this guide offers researchers, scientists, and drug development professionals an in-depth analysis of butyl acid phosphate and its related phosphate esters. This report collates and presents critical toxicological data from a wide array of studies, providing a valuable resource for assessing the relative safety profiles of these widely used industrial chemicals. The following guide summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a clear understanding of the toxicological properties of these compounds.

Comparative Toxicological Data

The following tables summarize the available quantitative data for this compound and selected related phosphate esters, focusing on key toxicological endpoints such as acute toxicity, developmental toxicity, and genotoxicity.

Table 1: Acute Toxicity Data for Selected Phosphate Esters

Chemical NameCAS NumberTest SpeciesRouteLD50/LC50Reference
This compound12788-93-1RatOral2140 mg/kg[1]
RabbitDermal> 5000 mg/kg[1]
RatInhalation20 mg/L/1 hr[1]
Dibutyl Phosphate107-66-4RatOral>2000 mg/kg bw/day[2]
RabbitDermal>4000 mg/kg bw[3]
Tributyl Phosphate (TBP)126-73-8RatOral1390 mg/kg[4][5]
RabbitDermal> 10000 mg/kg[4]
RatInhalation1.359 mg/L/4 hr[4]
Triphenyl Phosphate (TPHP)115-86-6RatOral> 690 mg/kg-bw/day (NOAEL)[6]
Tris(2-chloroethyl) phosphate (TCEP)115-96-8RatOral1500 mg/kg (female)[7]

Table 2: Developmental and Reproductive Toxicity Data

Chemical NameTest SpeciesStudy TypeNOAELLOAELEffects ObservedReference
Dibutyl PhosphateRatCombined repeated dose/repro/developmental toxicity screen-100 mg/kg bw/dayParental toxicity[2]
Tributyl Phosphate (TBP)RatSubacute Oral-0.14 ml/kgDegenerative changes in seminiferous tubules[8]
Triphenyl Phosphate (TPHP)RatReproductive/developmental dietary study690 mg/kg-bw/day (Reproductive)Not identifiedNo reproductive effects at highest dose tested[6]
RatPerinatal study-1000 ppmReduced offspring bodyweights, delays in pubertal endpoints, reduced cholinesterase activity[9][10]

Table 3: Genotoxicity Data

Chemical NameAssayTest SystemMetabolic Activation (S9)ResultReference
Tris(2-chloroethyl) phosphate (TCEP)Ames TestS. typhimuriumWithoutNot mutagenic[11]
WithEquivocal[11]
Mammalian CellsIn vitro-Sister chromatid exchanges, cell transformation[11]
Chinese HamsterIn vivo-Equivocal (micronucleus test)[11]
RatIn vivo-Dominant lethal mutations[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of standard OECD test guidelines frequently referenced in the toxicological assessment of these phosphate esters.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[12][13][14][15]

  • Test Animals: Typically, young adult rodents (e.g., rats) of a single sex are used.[12]

  • Procedure: The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[12] Animals are fasted before administration.[12]

  • Observations: Animals are observed for mortality, signs of toxicity, and behavioral changes for up to 14 days.[12]

  • Endpoint: The LD50 is calculated, representing the statistically estimated dose that would be lethal to 50% of the animals.[12]

Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

This study aims to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[16][17][18][19][20]

  • Test Animals: Pregnant rodents (commonly rats) or rabbits are used.[16]

  • Procedure: The test substance is administered daily to pregnant animals, typically from implantation to the day before expected delivery.[16][18] At least three dose levels are used.[16]

  • Observations: Maternal animals are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.[16]

  • Endpoints: Key endpoints include maternal toxicity, embryo-fetal survival, fetal weight, and the incidence of malformations and developmental variations.[17] The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity is determined.[20]

Bacterial Reverse Mutation Test (Ames Test; Based on OECD Guideline 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical, specifically its ability to induce gene mutations.[21][22][23][24][25]

  • Test System: The assay uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[21][24]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[22]

  • Observations: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) is counted.[22]

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[22]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological interactions and experimental processes, the following diagrams have been generated using the DOT language.

Cholinesterase_Inhibition Mechanism of Cholinesterase Inhibition by Organophosphates cluster_synapse Cholinergic Synapse Nerve_Terminal Nerve Terminal ACh Acetylcholine (ACh) Nerve_Terminal->ACh 2. Release Synaptic_Cleft Synaptic Cleft ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor 3. Binding Postsynaptic_Neuron Postsynaptic Neuron Organophosphate Organophosphate Ester AChE Acetylcholinesterase (AChE) Organophosphate->AChE 6. Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Continuous_Stimulation Continuous Stimulation AChE->Continuous_Stimulation 7. ACh Accumulation ACh->Synaptic_Cleft ACh->AChE 5. Hydrolysis (Normal) ACh_Receptor->Postsynaptic_Neuron 4. Signal Propagation Nerve_Impulse Nerve Impulse Nerve_Impulse->Nerve_Terminal 1. Arrival Continuous_Stimulation->Postsynaptic_Neuron 8. Overstimulation

Caption: Mechanism of Cholinesterase Inhibition by Organophosphates.

Developmental_Neurotoxicity_Pathway Potential Pathways in Organophosphate-Induced Developmental Neurotoxicity cluster_mechanisms Molecular Initiating Events & Key Events cluster_outcomes Adverse Outcomes OPE_Exposure Organophosphate Ester (OPE) Exposure Cholinesterase_Inhibition Cholinesterase Inhibition OPE_Exposure->Cholinesterase_Inhibition Oxidative_Stress Oxidative Stress OPE_Exposure->Oxidative_Stress Endocrine_Disruption Endocrine Disruption OPE_Exposure->Endocrine_Disruption Altered_Signaling Altered Cell Signaling (e.g., cAMP) OPE_Exposure->Altered_Signaling Altered_Neurodevelopment Altered Brain Development Cholinesterase_Inhibition->Altered_Neurodevelopment Cholinergic System Disruption Oxidative_Stress->Altered_Neurodevelopment Neuronal Damage Endocrine_Disruption->Altered_Neurodevelopment Hormonal Imbalance Altered_Signaling->Altered_Neurodevelopment Disrupted Cell Proliferation & Differentiation Neurobehavioral_Deficits Neurobehavioral Deficits Altered_Neurodevelopment->Neurobehavioral_Deficits

Caption: Potential Pathways in Organophosphate-Induced Developmental Neurotoxicity.

Ames_Test_Workflow Experimental Workflow for the Ames Test (OECD 471) Start Start Prepare_Strains Prepare Bacterial Strains (S. typhimurium, E. coli) Start->Prepare_Strains Prepare_Test_Substance Prepare Test Substance (Multiple Concentrations) Start->Prepare_Test_Substance Prepare_Controls Prepare Positive and Negative Controls Start->Prepare_Controls Mix_Components Mix Bacteria, Test Substance/Control, and S9 Mix (optional) Prepare_Strains->Mix_Components Prepare_Test_Substance->Mix_Components Prepare_Controls->Mix_Components Plate_Mixture Plate Mixture on Minimal Glucose Agar Mix_Components->Plate_Mixture Incubate Incubate Plates (37°C for 48-72h) Plate_Mixture->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze Data and Compare to Controls Count_Colonies->Analyze_Data Conclusion Conclusion: Mutagenic or Non-mutagenic Analyze_Data->Conclusion End End Conclusion->End

Caption: Experimental Workflow for the Ames Test (OECD 471).

Discussion

The compiled data indicate that while this compound and its related esters exhibit a range of toxicities, there are discernible differences in their profiles. Acute toxicity varies, with some compounds like tributyl phosphate showing higher acute oral toxicity in rats compared to this compound.[1][4][5]

A significant area of concern for many organophosphate esters is their potential for developmental and neurotoxic effects.[26] For instance, perinatal exposure to triphenyl phosphate (TPHP) in rats has been associated with reduced offspring body weight, developmental delays, and cholinesterase inhibition at doses that did not cause overt maternal toxicity.[9][10] The primary mechanism of acute neurotoxicity for many organophosphates is the inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of nerve cells.[27][28][29][30][31] However, evidence also suggests that developmental neurotoxicity can occur through mechanisms independent of cholinesterase inhibition, involving pathways related to oxidative stress, endocrine disruption, and altered cell signaling.[26][32][33][34][35]

Genotoxicity data, as exemplified by tris(2-chloroethyl) phosphate (TCEP), can be complex, with results varying depending on the test system and the presence of metabolic activation.[11] TCEP has shown some evidence of genotoxic potential in mammalian cells in vitro and in vivo, though its mutagenicity in bacterial systems is less clear.[11]

Conclusion

This comparative guide provides a foundational overview of the toxicology of this compound and related phosphate esters. The data presented underscore the importance of a thorough toxicological evaluation for each compound, considering a range of endpoints. The provided experimental protocols and pathway diagrams offer valuable context for understanding how these toxicological assessments are conducted and the biological mechanisms that may be involved. Researchers and professionals in drug development and chemical safety are encouraged to use this guide as a starting point for more detailed, compound-specific risk assessments.

References

A Comparative Analysis of Butyryl Phosphate and Acetyl Phosphate as Regulatory Molecules in Clostridium acetobutylicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of butyryl phosphate (BuP) and acetyl phosphate (AcP), two key metabolic intermediates that play significant regulatory roles in the solventogenesis pathway of Clostridium acetobutylicum. While chemically similar, their distinct intracellular concentration profiles and effects on gene expression suggest specialized functions in controlling the metabolic switch from acidogenesis to solventogenesis.

Comparative Efficacy in Solventogenesis Regulation

Butyryl phosphate is suggested to be a primary regulator of solventogenesis in C. acetobutylicum.[1] Studies have demonstrated a strong correlation between intracellular BuP concentrations and the initiation and intensity of butanol formation. In contrast, acetyl phosphate appears to play a more secondary role, with its concentration peaking later in the fermentation process, corresponding to acetate reutilization.[1]

A comparison of wild-type C. acetobutylicum with mutant strains reveals the critical role of BuP. A butyrate kinase (buk) mutant, which exhibits higher intracellular levels of BuP, initiates solvent formation earlier and more robustly than the wild-type strain. Conversely, a degenerate strain (M5) that does not produce solvents maintains very low levels of BuP.[1]

Quantitative Comparison of Intracellular Concentrations and Solvent Production

The following table summarizes the peak intracellular concentrations of BuP and AcP and the corresponding butanol production in different strains of C. acetobutylicum.

StrainPeak Butyryl Phosphate (pmol/g dry weight)Peak Acetyl Phosphate (pmol/g dry weight)Butanol ProductionKey Observation
Wild Type (WT) > 60-70 (initial peak)Single peak in late solventogenesisStandardInitiation of butanol formation corresponds with the initial BuP peak.
buk Mutant Significantly higher than WT, early peakHigher than WTStronger and earlier than WTElevated BuP levels are directly linked to enhanced solventogenesis.[1]
pta Mutant PresentVery lowStrongDemonstrates that high levels of AcP are not essential for robust butanol production.[1]
M5 (degenerate) < 40-50N/ANoneInsufficient BuP levels correlate with the inability to produce solvents.[1]

Signaling Pathways and Regulatory Mechanisms

Butyryl phosphate is hypothesized to act as a phosphodonor, potentially phosphorylating and thereby activating transcriptional factors that regulate gene expression. This is analogous to the role of acetyl phosphate in other prokaryotes like Escherichia coli, where it functions as a global regulatory molecule.[1]

High intracellular concentrations of BuP have been shown to correspond with the upregulation of solvent formation genes and stress response genes. Concurrently, genes related to motility and chemotaxis are downregulated.[1] This suggests a coordinated metabolic shift, where the cell diverts resources from motility towards solvent production and survival under stress conditions.

cluster_regulation Regulatory Cascade Butyryl_CoA Butyryl-CoA Butyryl_P Butyryl Phosphate (BuP) Butyryl_CoA->Butyryl_P Phosphate butyryltransferase Butyrate Butyrate Butyryl_P->Butyrate Butyrate kinase TF Transcriptional Factor(s) Butyryl_P->TF Phosphodonor Butyrate->Butyryl_P Acid reutilization Solventogenesis_Genes Solventogenesis Genes (upregulated) Motility_Genes Motility Genes (downregulated) Stress_Genes Stress Response Genes (upregulated) TF_P Phosphorylated Transcriptional Factor(s) TF->TF_P Phosphorylation TF_P->Solventogenesis_Genes TF_P->Motility_Genes TF_P->Stress_Genes

Proposed regulatory pathway of butyryl phosphate in C. acetobutylicum.

Experimental Protocols

The following methodologies were employed to determine the intracellular concentrations of butyryl phosphate and acetyl phosphate and to analyze the transcriptional response in Clostridium acetobutylicum.

Measurement of Intracellular BuP and AcP

A sensitive assay was developed to quantify both BuP and AcP from the same sample.

  • Cell Lysis: Bacterial cells were harvested and lysed to release intracellular metabolites.

  • Derivatization: The extracted metabolites were derivatized to enhance their stability and detection.

  • Chromatographic Separation: The derivatized BuP and AcP were separated using high-performance liquid chromatography (HPLC).

  • Quantification: The concentrations of BuP and AcP were determined by comparing their peak areas to those of known standards.

DNA Microarray Analysis

Transcriptional analysis was performed using DNA microarrays to identify genes regulated by BuP.

  • RNA Extraction: Total RNA was extracted from C. acetobutylicum strains with varying intracellular BuP levels.

  • cDNA Synthesis and Labeling: The extracted RNA was reverse transcribed into cDNA and labeled with fluorescent dyes.

  • Hybridization: The labeled cDNA was hybridized to DNA microarrays containing probes for all known genes of C. acetobutylicum.

  • Data Analysis: The fluorescence intensity of each spot on the microarray was measured to determine the relative expression level of each gene. Hierarchical clustering was used to group genes with similar expression patterns.

Start C. acetobutylicum Culture Harvest Harvest Cells Start->Harvest Split Split Sample Harvest->Split Metabolite_Extraction Metabolite Extraction Split->Metabolite_Extraction For Metabolomics RNA_Extraction RNA Extraction Split->RNA_Extraction For Transcriptomics Derivatization Derivatization Metabolite_Extraction->Derivatization cDNA_Synthesis cDNA Synthesis & Labeling RNA_Extraction->cDNA_Synthesis HPLC HPLC Analysis Derivatization->HPLC Quantification Quantify BuP/AcP HPLC->Quantification Hybridization Microarray Hybridization cDNA_Synthesis->Hybridization Gene_Expression Gene Expression Analysis Hybridization->Gene_Expression

Workflow for metabolomic and transcriptomic analysis.

Conclusion

The available peer-reviewed literature strongly supports the role of butyryl phosphate as a key signaling molecule in the regulation of solventogenesis in Clostridium acetobutylicum. Its intracellular concentration is a more reliable indicator of the onset and magnitude of solvent production compared to acetyl phosphate. The proposed mechanism of action involves the phosphorylation of transcriptional factors, leading to a global shift in gene expression. This comparative guide highlights the distinct roles of these two phosphate esters and provides a foundation for further research into the intricate regulatory networks governing bacterial metabolism.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Butyl Acid Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of Butyl acid phosphate in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

This compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[1][2] Inhalation of its mists may lead to lung irritation.[1] Therefore, strict safety measures must be followed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the primary defense against chemical exposure. Employers are required to determine the appropriate PPE for each specific hazard and provide training on its use.[3] Below is a summary of the essential PPE for handling this compound.

Table 1: Personal Protective Equipment (PPE) for this compound

Body Part PPE Required Specifications & Best Practices
Eyes/Face Chemical Safety Goggles & Face Shield Always wear tightly fitting safety goggles with side-shields.[2] For splash hazards, a face shield should be used in addition to goggles.[1] An emergency eye wash station must be readily accessible.[1][3]
Skin/Body Chemical-Resistant Gloves & Protective Clothing Wear impervious, chemical-resistant gloves.[3][4] Safety equipment suppliers can provide recommendations on the most protective glove material.[3] Wear fire/flame-resistant and impervious clothing.[2] All protective clothing should be clean and put on before work.[3]

| Respiratory | Respirator (as needed) | Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.[2][3] If ventilation is inadequate or exposure limits are exceeded, a MSHA/NIOSH-approved supplied-air respirator may be necessary.[3] |

Safe Handling and Storage Workflow

Proper handling and storage are crucial to prevent accidents and exposure. Personnel should be thoroughly trained on the hazards of this compound before handling.[1]

Operational Plan:

  • Engineering Controls : Always handle this compound in a well-ventilated area.[2] Use local exhaust ventilation or a chemical fume hood to control vapor release.[3]

  • Safe Handling : Avoid contact with skin and eyes and do not breathe vapors or mists.[1] Use non-sparking tools and grounded equipment when transferring the substance to prevent fire from electrostatic discharge.[1][2]

  • Hygiene : Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[1] Promptly remove and launder any contaminated clothing before reuse.[3][5]

  • Storage : Store containers in a cool, dry, well-ventilated area, away from combustible materials and ignition sources.[1] Keep containers tightly closed.[3][4] this compound is incompatible with oxidizing agents and strong bases.[3] Avoid storing in metal containers.[1]

G A 1. Preparation - Verify fume hood function - Assemble all materials - Don required PPE B 2. Handling - Dispense/use chemical in fume hood - Use non-sparking tools - Keep container closed when not in use A->B C 3. Post-Handling - Decontaminate work surfaces - Properly label and store unused chemical B->C D 4. Waste Collection - Segregate waste into labeled, compatible containers C->D F 6. Doffing PPE - Remove PPE in correct order - Wash hands thoroughly C->F E 5. Disposal - Follow institutional and local hazardous waste regulations D->E

Caption: Standard operational workflow for handling this compound.

Emergency and Spill Response Plan

A predetermined plan should be in place for handling spills.[1] In the event of a large spill, immediately contact your institution's emergency response team.[3]

Immediate Spill Response Steps:

  • Evacuate : Evacuate all non-essential personnel from the spill area.[3]

  • Ventilate : Ensure the area is well-ventilated.[3]

  • Control Ignition Sources : Remove all sources of ignition.[2][3]

  • Containment : Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite, dry sand, or earth.[3]

  • Cleanup : Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[2][3]

  • Decontamination : Clean the spill area with water, collecting the washings for disposal.[1] Do not flush to the drain.[1]

G A Spill Occurs B Evacuate immediate area Alert personnel A->B C If safe, remove ignition sources and ensure ventilation B->C D Don full PPE (Gloves, Goggles, Face Shield, Protective Clothing) C->D E Contain spill with absorbent material (e.g., vermiculite, sand) D->E F Collect absorbed material using non-sparking tools E->F G Place waste in a sealed, labeled container for disposal F->G H Decontaminate spill area and all equipment used G->H I Seek medical attention if exposure occurred H->I

Caption: Step-by-step emergency response plan for a this compound spill.

First Aid Measures

Immediate medical attention is required for any exposure.[5] All treatments should be based on the observed signs and symptoms of distress in the patient.[1]

Table 2: Emergency First Aid Procedures for this compound Exposure

Exposure Route Immediate Action
Eye Contact Hold eyelids open and flush with a steady, gentle stream of water for at least 15-30 minutes.[1][2] Seek immediate medical attention, preferably from an ophthalmologist.[1] Continue rinsing if a physician is not immediately available.[1]
Skin Contact Immediately wipe excess material off with a dry cloth.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes while washing.[1] Seek medical attention.[1]
Inhalation Remove the victim from the source of exposure to fresh air.[1][2] If breathing is difficult, administer oxygen.[1] If the victim is not breathing, provide artificial respiration.[1] Seek immediate medical attention.[1]

| Ingestion | If the victim is conscious and alert, give 2-3 glasses of water to drink.[1] Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1] To prevent aspiration, lay the victim on their side with their head lower than their waist.[1] |

Disposal Plan

Waste material must be disposed of in accordance with national and local regulations.[6] this compound may be classified as a hazardous waste.[3]

Disposal Guidelines:

  • Do not mix with other waste.[6]

  • Leave chemicals in their original containers for disposal if possible.[6]

  • Handle uncleaned containers as you would the product itself.[6]

  • Prevent the material from entering sewer systems or waterways.[1]

  • Consult your state's Department of Environmental Protection (DEP) or the federal Environmental Protection Agency (EPA) for specific disposal recommendations.[3]

No specific experimental protocols for safety testing were cited in the reviewed safety documents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.